molecular formula C24H32N4O4S B15620596 (S,R,S)-AHPC-Ac

(S,R,S)-AHPC-Ac

Cat. No.: B15620596
M. Wt: 472.6 g/mol
InChI Key: LSHNHGFBDQKVFU-SVFBPWRDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,R,S)-AHPC-Ac is a useful research compound. Its molecular formula is C24H32N4O4S and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H32N4O4S

Molecular Weight

472.6 g/mol

IUPAC Name

[(3R,5S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] acetate

InChI

InChI=1S/C24H32N4O4S/c1-14-20(33-13-27-14)17-8-6-16(7-9-17)11-26-22(30)19-10-18(32-15(2)29)12-28(19)23(31)21(25)24(3,4)5/h6-9,13,18-19,21H,10-12,25H2,1-5H3,(H,26,30)/t18-,19+,21-/m1/s1

InChI Key

LSHNHGFBDQKVFU-SVFBPWRDSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of (S,R,S)-AHPC-Ac in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (S,R,S)-AHPC-Ac, a pivotal E3 ligase ligand, in the context of Proteolysis Targeting Chimeras (PROTACs). We will delve into the quantitative data, experimental protocols, and signaling pathways that underpin its function, offering a valuable resource for researchers in targeted protein degradation.

Introduction to this compound and its Role in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

This compound is a derivative of (S,R,S)-AHPC, a well-established and widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] In the architecture of a PROTAC, this compound serves as the "anchor" that recruits the VHL E3 ligase complex. This recruitment is the critical first step in the PROTAC-mediated degradation cascade.

The fundamental mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC molecule (containing the this compound moiety), and the VHL E3 ligase.[4] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Quantitative Analysis of this compound-Based PROTACs

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation of the target protein. Below are tables summarizing representative quantitative data for (S,R,S)-AHPC-based PROTACs.

PROTACTarget ProteinVHL Ligand Binary Kd (nM)Ternary Complex Kd (nM)Cooperativity (α)Reference
MZ1BRD4BD2664.415[5]
AT1BRD4BD2661.837[5]
ARD-266Androgen Receptor>1000 (µM range)Not ReportedNot Reported[6]

Table 1: Binding Affinities and Cooperativity of select (S,R,S)-AHPC-based PROTACs. Cooperativity (α) is a measure of the influence of the binary interactions on the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary interactions.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
GMB-475BCR-ABL1Ba/F31110Not Reported[3]
ARV-771BET ProteinsCRPC cells<1Not Reported[7]
ARD-266Androgen ReceptorLNCaP0.2-1>95[6]
PROTAC (14d)BRD4Not Specified158 ± 83Not Reported[8]

Table 2: Degradation Potency of select (S,R,S)-AHPC-based PROTACs. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Signaling Pathway of VHL-Mediated Protein Degradation

The signaling cascade initiated by an this compound-based PROTAC culminates in the proteasomal degradation of the target protein. The following diagram illustrates this pathway.

VHL_PROTAC_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PROTAC PROTAC (this compound based) POI Target Protein (POI) PROTAC->POI Binds POI VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) PROTAC->VHL_complex Recruits VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL_complex->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub_E1 Ub-E1 Ub->Ub_E1 E1 E1 Activating Enzyme E1->Ub_E1 ATP E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub_E1->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Accurate characterization of this compound-based PROTACs requires a suite of biochemical and cellular assays. This section provides detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[9]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified VHL E3 ligase complex and target protein

  • PROTAC compound

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the VHL E3 ligase complex onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL to measure the binary binding affinity (Kd).

    • Separately, immobilize the target protein and inject the PROTAC to determine its binary affinity for the target.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VHL surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for both binary and ternary interactions. Calculate the cooperativity factor (α = Kd,binary / Kd,ternary).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay used to detect the formation of the ternary complex in solution.

Materials:

  • Tagged recombinant VHL E3 ligase (e.g., His-tagged) and target protein (e.g., GST-tagged)

  • PROTAC compound

  • Lanthanide-labeled anti-tag antibody (donor, e.g., Tb-anti-His)

  • Fluorescently labeled anti-tag antibody (acceptor, e.g., d2-anti-GST)

  • TR-FRET compatible plate reader

Procedure:

  • Assay Setup: In a microplate, add the tagged VHL complex, tagged target protein, and the PROTAC at various concentrations.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Incubation: Incubate the plate at room temperature to allow for complex formation and antibody binding.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A high ratio indicates the formation of the ternary complex.

In Vitro Pull-down Assay

This assay provides a qualitative or semi-quantitative assessment of ternary complex formation.[2]

Materials:

  • Tagged recombinant VHL E3 ligase (e.g., His-tagged)

  • Recombinant target protein

  • PROTAC compound

  • Affinity beads corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tag)

  • Wash and elution buffers

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Complex Formation: Incubate the tagged VHL complex, target protein, and PROTAC in a binding buffer.

  • Pull-down: Add the affinity beads to the mixture and incubate to allow the tagged VHL complex (and any interacting proteins) to bind.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the target protein and VHL to confirm the presence of the ternary complex.

Experimental and Logical Workflow

The development and characterization of an this compound-based PROTAC follows a logical workflow, from initial design to in-depth mechanistic studies.

PROTAC_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Design PROTAC Design (POI Ligand + Linker + this compound) Synthesis Chemical Synthesis Design->Synthesis Binding_Assays Binary Binding Assays (SPR, ITC, TR-FRET) Synthesis->Binding_Assays Ternary_Assays Ternary Complex Assays (SPR, TR-FRET, Pull-down) Binding_Assays->Ternary_Assays Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Assays->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot, Mass Spec) Ubiquitination_Assay->Degradation_Assay Cell_Viability Cell Viability/Function Assays Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

Generalized experimental workflow for PROTAC development.

Conclusion

This compound is a cornerstone in the development of VHL-recruiting PROTACs. Its ability to effectively engage the VHL E3 ligase and facilitate the formation of a productive ternary complex is paramount to achieving potent and selective degradation of target proteins. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and optimization of novel PROTAC-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of this compound-mediated targeted protein degradation.

References

(S,R,S)-AHPC-Ac: A Technical Guide to a Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves as the anchor to the UPS. This technical guide provides an in-depth overview of (S,R,S)-AHPC-Ac, a key building block for engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its pivotal role in the rational design and development of novel protein degraders.

This compound is a synthetic molecule incorporating the (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) core, a high-affinity ligand for the VHL E3 ligase. The "-Ac" designation in this context typically refers to a linker terminating in a carboxylic acid group, providing a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest. This modularity allows for the systematic development and optimization of PROTACs against a wide array of therapeutic targets.

The Role of this compound in the PROTAC Mechanism

PROTACs synthesized using an this compound-derived linker operate through a catalytic mechanism that results in the ubiquitination and subsequent degradation of a target protein.

The process begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer E2 E2-Ubiquitin E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Quantitative Data on (S,R,S)-AHPC-Based PROTACs

The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity (Kd) of the (S,R,S)-AHPC ligand to the VHL E3 ligase is a critical determinant of the overall potency of the resulting PROTAC.

Below are tables summarizing representative quantitative data for VHL-recruiting PROTACs. While the specific linker can influence these values, this data provides a general understanding of the performance of PROTACs utilizing the (S,R,S)-AHPC core.

Table 1: Binding Affinities of VHL Ligands

LigandBinding Affinity (Kd) to VHLAssay Method
(S,R,S)-AHPC derivative186 nMIsothermal Titration Calorimetry (ITC)
VH032 (a well-characterized (S,R,S)-AHPC derivative)190 nMSurface Plasmon Resonance (SPR)
VHL Ligand 14196 nM (IC50)Competitive Binding Assay[1]

Table 2: Degradation Potency of Representative VHL-Based PROTACs

PROTACTarget ProteinCell LineDC50DmaxReference
ARV-771BET ProteinsCastration-Resistant Prostate Cancer (CRPC) cells<1 nM>95%[1]
ARD-266Androgen Receptor (AR)LNCaP, VCaP, 22Rv1 Prostate Cancer Cells0.2-1 nM>95%[1]
Compound 51BRD9 / BRD7HEK293 cells1.76 nM / 4.5 nMNot Specified[2]
GMB-475BCR-ABL1Ba/F3 cells1.11 µM (IC50 for degradation)Not Specified[3]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and characterization of this compound based PROTACs. The following sections provide methodologies for key experiments.

Synthesis of an (S,R,S)-AHPC-Acid Linker Conjugate

This protocol outlines a general method for the synthesis of an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG or alkyl linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of (S,R,S)-AHPC to the Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected amine-linker in DMF.

    • Add the base (e.g., DIPEA) to neutralize the hydrochloride salt.

    • Add the coupling agents (e.g., HATU and HOBt) and stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the resulting Boc-protected (S,R,S)-AHPC-linker conjugate by flash chromatography.

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified Boc-protected conjugate in DCM.

    • Add TFA and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the final (S,R,S)-AHPC-acid linker conjugate.

Determination of DC50 and Dmax by Western Blot

This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment to determine the DC50 and Dmax values.[4][5]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium.

    • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge to collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation and Cooperativity Assessment by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters including binding affinity (Kd) and stoichiometry (n). This protocol can be used to determine the cooperativity of ternary complex formation.[6]

Materials:

  • Highly purified VHL protein, target protein, and PROTAC

  • ITC buffer (dialysis buffer for the proteins)

  • Isothermal titration calorimeter

Procedure:

  • Determine Binary Binding Affinities:

    • PROTAC to VHL (Kd1): Titrate the PROTAC into a solution of VHL protein in the ITC cell.

    • PROTAC to Target Protein (Kd2): Titrate the PROTAC into a solution of the target protein in the ITC cell.

  • Determine Ternary Binding Affinity:

    • Titrate the PROTAC into a solution containing a pre-formed complex of the VHL and target proteins.

  • Data Analysis and Cooperativity Calculation:

    • Fit the binding isotherms to an appropriate model to determine the Kd values for each interaction.

    • Calculate the cooperativity factor (α) using the formula: α = (Kd1 * Kd2) / (Kd_ternary * [Protein in cell])

Cellular Ternary Complex Formation by NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection of protein-protein interactions in living cells, providing a more physiologically relevant assessment of ternary complex formation.[6][7][8]

Materials:

  • Cells co-transfected with NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • Luminometer with BRET capabilities

Procedure:

  • Cell Preparation:

    • Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Ligand Labeling:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.

  • PROTAC Treatment:

    • Add a dilution series of the PROTAC to the cells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

Visualization of Workflows and Pathways

Clear visualization of complex biological processes and experimental workflows is crucial for understanding and communication. The following diagrams were generated using Graphviz (DOT language).

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design PROTAC Design ((S,R,S)-AHPC-Linker-POI Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binary Binding Assays (e.g., SPR, ITC) Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., ITC, NanoBRET) Purification->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot for DC50/Dmax) Ternary_Complex_Assay->Degradation_Assay Functional_Assay Cellular Functional Assays Degradation_Assay->Functional_Assay

A generalized experimental workflow for PROTAC development.

Conclusion

This compound and its derivatives are indispensable tools in the field of targeted protein degradation. The (S,R,S)-AHPC core provides a potent and well-characterized anchor to the VHL E3 ligase, while the terminal carboxylic acid offers a versatile point of attachment for a variety of linkers and target-binding ligands. The methodologies outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs derived from this essential building block. As the field of targeted protein degradation continues to expand, the strategic application of well-designed components like this compound will be crucial in advancing novel therapeutics into the clinic.

References

The Advent of V-HL Ligands: A Technical Guide to Their Discovery and Application in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] A critical component of this technology is the ligand that recruits an E3 ubiquitin ligase to the target protein. Among the most widely utilized E3 ligases is the von Hippel-Lindau (VHL) tumor suppressor, owing to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[2][3] This technical guide provides an in-depth exploration of the discovery and history of VHL ligands, their evolution, and their pivotal role in the development of VHL-based PROTACs.

From Hypoxia Signaling to Targeted Protein Degradation: The Genesis of VHL Ligands

The journey to potent VHL ligands began with the study of the VHL protein's natural role in the cellular response to hypoxia. The von Hippel-Lindau (VHL) gene, first identified in 1993, encodes the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[4] This complex targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation in the presence of oxygen.[5][6] This process is initiated by the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylase domain-containing enzymes (PHDs).[4] The hydroxylated HIF-1α is then recognized by VHL, leading to its degradation and the suppression of hypoxia-inducible genes.[4][5]

This natural protein-protein interaction between VHL and the hydroxyproline (B1673980) motif of HIF-1α provided the crucial starting point for the rational design of small molecule VHL ligands.[7] The pioneering work of the Crews and Ciulli labs was instrumental in translating this biological understanding into chemical tools.[2][8] Early efforts focused on developing peptidomimetic compounds that mimicked the binding of HIF-1α to VHL.[4]

A significant breakthrough came with the development of non-peptidic, small-molecule VHL ligands based on a (2S,4R)-4-hydroxyproline core.[4] This scaffold successfully recapitulated the key interactions required for VHL binding.[4] Initial compounds, while demonstrating the feasibility of this approach, had modest binding affinities.[4] Subsequent structure-guided optimization led to the development of highly potent and cell-permeable VHL ligands, such as VH032, which became a cornerstone for the development of VHL-recruiting PROTACs.[9][10] Further iterations, including the development of ligands like VH298 and VH101, have continued to refine the affinity and physicochemical properties of these critical molecules.[11]

Quantitative Analysis of VHL Ligand Binding Affinity

The development of VHL ligands has been driven by a continuous effort to improve their binding affinity for the VHL E3 ligase. This has been quantified using various biophysical techniques, with dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) being key metrics. The following table summarizes the binding affinities of several key VHL ligands.

LigandBinding Affinity (Kd) to VHLBinding Affinity (IC50) to VHLReference(s)
VHL-IN-137 nM[12]
VH10116 nM[7]
VH29852 nM[7]
VL2850.34 µM[12]
VHL Ligand 14196 nM[12]
VH032185 ± 7 nM[13]
Ligand 14a ((3R,4S)-F-Hyp)~370 nM[13]
Ligand 14b ((3S,4S)-F-Hyp)>3.7 µM[13]

Key Experimental Protocols in VHL-PROTAC Development

The evaluation of VHL-based PROTACs relies on a suite of robust experimental assays to determine their binding, ternary complex formation, and degradation efficacy.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

TR-FRET assays are a common high-throughput method to assess the binding of ligands to VHL.[14] The assay measures the proximity of a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., Cy5 or a fluorescently labeled ligand).[15][16] When the ligand is displaced by a test compound, the FRET signal is lost.

Detailed Protocol:

  • Reagents and Materials:

    • His-tagged VBC (VHL-ElonginB-ElonginC) complex

    • Anti-His-Europium (Eu) antibody (donor)

    • Fluorescently labeled VHL ligand (e.g., CELT-150 or BODIPY FL VH032) (acceptor)[17][18]

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Test compounds serially diluted in assay buffer (final DMSO concentration should be kept low, typically ≤ 2%)[17]

    • 384-well low-volume microplates

  • Assay Procedure: [17]

    • Prepare a master mix containing the His-VBC complex, Anti-His-Eu antibody, and the fluorescently labeled VHL ligand at 2x the final desired concentration in assay buffer.

    • Add a defined volume (e.g., 7.5 µL) of the 2x test compound dilutions to the microplate wells.

    • Add an equal volume (e.g., 7.5 µL) of the 2x master mix to all wells.

    • Centrifuge the plate briefly to ensure mixing.

    • Incubate the plate at room temperature, protected from light, for a predetermined time (e.g., 90 minutes to 3 hours) to allow the binding to reach equilibrium.[17]

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics of binding events in real-time. It is invaluable for characterizing the binding of VHL ligands and the formation of the ternary PROTAC complex (Target-PROTAC-VHL).

Detailed Protocol:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5 or streptavidin-coated)

    • Immobilization buffer (e.g., HBS-EP+)

    • Running buffer (e.g., HBS-EP+ with low DMSO concentration)

    • Purified VHL protein (or VBC complex) for immobilization

    • Purified target protein

    • PROTAC molecule

    • Regeneration solution (e.g., glycine-HCl, pH 2.5)

  • Assay Procedure:

    • Immobilization:

      • Activate the sensor chip surface according to the manufacturer's instructions.

      • Immobilize the VHL protein onto the chip surface to a desired response unit (RU) level.

      • Deactivate any remaining active esters on the surface.

    • Binary Interaction Analysis (PROTAC-VHL):

      • Inject a series of concentrations of the PROTAC over the immobilized VHL surface.

      • Monitor the association and dissociation phases in real-time.

      • Regenerate the surface between injections if necessary.

      • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd).

    • Ternary Complex Formation Analysis:

      • Pre-incubate the PROTAC with a saturating concentration of the target protein.

      • Inject the pre-formed complex over the immobilized VHL surface at various concentrations.

      • Monitor the association and dissociation phases.

      • Analyze the data to determine the kinetics of ternary complex formation.

Western Blot for Quantifying PROTAC-Mediated Protein Degradation

Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein in cells following PROTAC treatment.[19][20]

Detailed Protocol:

  • Cell Culture and Treatment: [20][21]

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC molecule for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: [20]

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: [19][20]

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: [19][20]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis: [19]

    • Apply an ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizing the Molecular Logic: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the key processes involved in VHL-mediated protein degradation.

VHL_HIF_Signaling cluster_normoxia Normoxia (Sufficient Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a->PHDs Substrate hydroxylated_HIF1a Hydroxylated HIF-1α PHDs->hydroxylated_HIF1a Hydroxylation O2 O₂ O2->PHDs Cofactor VHL_complex VHL E3 Ligase Complex hydroxylated_HIF1a->VHL_complex Recognition ubiquitinated_HIF1a Ubiquitinated HIF-1α VHL_complex->ubiquitinated_HIF1a Ubiquitination ubiquitin Ubiquitin ubiquitin->VHL_complex Recruitment proteasome Proteasome ubiquitinated_HIF1a->proteasome degradation Degradation proteasome->degradation HIF1a_hypoxia HIF-1α nucleus Nucleus HIF1a_hypoxia->nucleus HIF1b HIF-1β HIF1b->nucleus HIF_complex HIF Complex HRE Hypoxia Response Element (DNA) HIF_complex->HRE Binding nucleus->HIF_complex Dimerization gene_transcription Gene Transcription (e.g., VEGF) HRE->gene_transcription

Caption: VHL-HIF Signaling Pathway in Normoxia and Hypoxia.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) ternary_complex POI-PROTAC-VHL Ternary Complex POI->ternary_complex PROTAC PROTAC PROTAC->ternary_complex VHL VHL E3 Ligase VHL->ternary_complex ubiquitinated_POI Ubiquitinated POI ternary_complex->ubiquitinated_POI Ubiquitination recycled_PROTAC Recycled PROTAC ternary_complex->recycled_PROTAC Release ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome 26S Proteasome ubiquitinated_POI->proteasome degraded_POI Degraded POI proteasome->degraded_POI PROTAC_Development_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays start Start: Identify Protein of Interest (POI) design PROTAC Design (POI Ligand + Linker + VHL Ligand) start->design synthesis Chemical Synthesis design->synthesis binding_assay Binding Assays (e.g., TR-FRET, SPR) - Binary (PROTAC-VHL, PROTAC-POI) - Ternary Complex Formation synthesis->binding_assay degradation_assay Degradation Assays (e.g., Western Blot, In-Cell Western) - Determine DC50 and Dmax binding_assay->degradation_assay selectivity_assay Selectivity & Off-Target Analysis (e.g., Proteomics) degradation_assay->selectivity_assay optimization Lead Optimization (Structure-Activity Relationship) degradation_assay->optimization functional_assay Functional Assays (e.g., Cell Viability, Phenotypic Screens) selectivity_assay->functional_assay functional_assay->optimization optimization->design Iterative Cycle invivo In Vivo Studies (PK/PD, Efficacy Models) optimization->invivo Optimized Lead candidate Clinical Candidate invivo->candidate

References

(S,R,S)-AHPC-Ac as a von Hippel-Lindau E3 Ligase Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of the POI.[1]

A critical component of any PROTAC is the E3 ligase ligand. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of potent small molecule ligands.[2] Among these, ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold have gained significant traction. This technical guide provides a comprehensive overview of (S,R,S)-AHPC-Ac, a derivative of the well-characterized VHL ligand VH032, and its application as a VHL E3 ligase ligand in the development of novel protein degraders.

The VHL E3 Ligase and the Hypoxia Signaling Pathway

The VHL protein is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[3] A primary and well-established function of VHL is the regulation of the hypoxia-inducible factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[4][5]

Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylases (PHDs). This post-translational modification creates a binding site for VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[6] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][7] By binding to VHL, this compound mimics the hydroxylated proline of HIF-1α, enabling its use in recruiting the VHL E3 ligase to a desired target protein.

VHL_HIF1a_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1α_p HIF-1α Hydroxylated_HIF-1α Hydroxylated HIF-1α (HO-HIF-1α) HIF-1α_p->Hydroxylated_HIF-1α Hydroxylation PHDs PHDs (Prolyl Hydroxylases) PHDs->Hydroxylated_HIF-1α O2 O2 O2->Hydroxylated_HIF-1α VHL_Complex VHL E3 Ligase Complex Hydroxylated_HIF-1α->VHL_Complex Binding Ub_HIF-1α Polyubiquitinated HIF-1α VHL_Complex->Ub_HIF-1α Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_HIF-1α Proteasome 26S Proteasome Ub_HIF-1α->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degrades HIF-1α_h HIF-1α HIF-1_Dimer HIF-1 Dimer (HIF-1α/HIF-1β) HIF-1α_h->HIF-1_Dimer Dimerization HIF-1β HIF-1β HIF-1β->HIF-1_Dimer Nucleus Nucleus HRE Hypoxia Response Element (HRE) HIF-1_Dimer->HRE Binding Gene_Transcription Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Transcription Activates

VHL-HIF-1α Signaling Pathway

Quantitative Data for (S,R,S)-AHPC-Based Ligands

This compound is a derivative of the well-studied VHL ligand VH032. The binding affinity of VH032 to the VHL E3 ligase has been characterized by various biophysical methods. The acetate (B1210297) modification in this compound is typically introduced to provide a handle for linker attachment in PROTAC synthesis. While specific binding data for the acetate-capped version is not extensively published, the affinity is expected to be in a similar range to the parent compound.

LigandAssayBinding Affinity (Kd)Reference
VH032 ((S,R,S)-AHPC)Isothermal Titration Calorimetry (ITC)185 nM[8][9]
BODIPY FL VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)3.01 nM[10]

Experimental Protocols

VHL Ligand Binding Assays

This assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.

Materials:

  • Purified VHL-ElonginB-ElonginC (VCB) complex.

  • Fluorescently labeled VHL probe (e.g., BODIPY FL VH032).[10]

  • This compound or other test compounds.

  • Assay Buffer (e.g., PBS, 0.01% BSA, 0.005% Tween-20).

  • 384-well, low-volume, black plates.

Protocol:

  • Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a fixed concentration of the fluorescent VHL probe (e.g., 10 nM BODIPY FL VH032) to each well.[10]

  • Initiate the binding reaction by adding a fixed concentration of the VCB complex (e.g., 100 nM) to each well.[10]

  • Incubate the plate at room temperature for 60-90 minutes, protected from light.[10][11]

  • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

SPR measures the binding kinetics and affinity of a ligand to a protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore).

  • Streptavidin-coated sensor chip.

  • Biotinylated VCB complex.

  • This compound or other test compounds.

  • Running Buffer (e.g., HBS-EP+).

Protocol:

  • Immobilize the biotinylated VCB complex on the streptavidin-coated sensor chip.

  • Prepare a series of concentrations of this compound in running buffer.

  • Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in response units (RU).

  • After each injection, allow for dissociation in running buffer.

  • Regenerate the sensor surface if necessary.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[12][13]

PROTAC-Mediated Ternary Complex Formation

PROTAC_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays Start PROTAC Design & Synthesis Biochemical_Assays Biochemical Evaluation Start->Biochemical_Assays Cellular_Assays Cellular Evaluation Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Evaluation Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Start Iterative Design Binding_Assay Binary Binding Assays (SPR, ITC, FP) Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, TR-FRET) Ubiquitination_Assay In Vitro Ubiquitination Degradation_Assay Target Degradation (Western Blot, In-Cell Western) Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Selectivity_Assay Proteomics-based Selectivity Profiling

PROTAC Development Workflow

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

  • ITC instrument (e.g., MicroCal).

  • Purified VCB complex.

  • Purified POI.

  • PROTAC synthesized with this compound.

  • Matched dialysis buffer.

Protocol:

  • Binary Binding (PROTAC to VHL):

    • Load the VCB complex (e.g., 10-20 µM) into the sample cell.[14]

    • Load the PROTAC (e.g., 100-200 µM) into the injection syringe.[14]

    • Perform a series of injections and record the heat changes.

    • Fit the data to a one-site binding model to determine Kd, enthalpy (ΔH), and stoichiometry (n).

  • Ternary Complex Formation:

    • Pre-incubate the POI and the PROTAC.

    • Load the VCB complex into the sample cell.

    • Inject the POI-PROTAC mixture into the VCB solution.

    • Alternatively, pre-form the VCB-PROTAC complex in the cell and titrate in the POI.

    • Analyze the data to determine the binding affinity of the ternary complex. Cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.[15]

Cellular Degradation Assays

Western blotting is a standard method to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the POI.

  • PROTAC synthesized with this compound.

  • DMSO (vehicle control).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay reagents.

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.[16]

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[16][17]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.[17]

    • Determine the protein concentration of each lysate.[17]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.[16]

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.[16][18]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal.[17]

    • Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Conclusion

This compound serves as a valuable and versatile VHL ligand for the development of PROTACs. Its well-characterized parent molecule, VH032, exhibits a high binding affinity for the VHL E3 ligase, providing a strong foundation for the rational design of potent protein degraders. The experimental protocols outlined in this guide offer a comprehensive framework for researchers to evaluate the binding of this compound-based ligands and the efficacy of the resulting PROTACs in inducing the degradation of target proteins. As the field of targeted protein degradation continues to expand, the use of robust and well-characterized E3 ligase ligands like this compound will be instrumental in advancing novel therapeutics into the clinic.

References

Understanding the Stereochemistry of (S,R,S)-AHPC for VHL Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery responsible for protein degradation, playing a pivotal role in the hypoxia-inducible factor (HIF) signaling pathway. Its recruitment by small molecules has become a cornerstone of targeted protein degradation, particularly through the development of Proteolysis Targeting Chimeras (PROTACs). A key VHL ligand utilized in many successful PROTACs is (S,R,S)-AHPC (also known as VH032-NH2). The specific stereochemistry of this molecule is paramount for its high-affinity binding to VHL, a prerequisite for the formation of a productive ternary complex and subsequent degradation of the target protein. This technical guide provides an in-depth exploration of the stereochemical requirements for AHPC binding to VHL, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Data Presentation: The Critical Role of Stereochemistry in VHL Binding

The precise three-dimensional arrangement of atoms in a VHL ligand is the primary determinant of its binding affinity. The (S,R,S) stereoisomer of AHPC has been empirically identified as the active binder, while other stereoisomers, such as (S,S,S)-AHPC, serve as negative controls in experimental settings, demonstrating significantly reduced or no binding.[1] This highlights the stringent stereochemical requirements of the VHL binding pocket.

Ligand/AnalogStereochemistryBinding Affinity (Kd)Assay MethodReference
VH032 (S,R,S)185 nMIsothermal Titration Calorimetry (ITC)[2][3]
(S,R,S)-AHPC (S,R,S)Active BinderVarious biophysical assays[1][4]
(S,S,S)-AHPC (S,S,S)Inactive/Negative ControlVarious biophysical assays[1][3]

Note: (S,R,S)-AHPC is the amine-functionalized derivative of VH032. The binding affinity of (S,R,S)-AHPC is expected to be comparable to that of VH032.

The Structural Basis of Stereospecific Recognition

The crystal structure of the VHL-ElonginB-ElonginC (VCB) complex bound to VH032 (PDB ID: 4W9H) provides a detailed atomic-level understanding of the key interactions that underpin its high-affinity and stereospecific binding.[5][6]

Key Interactions of the (S,R,S)-AHPC Core with the VHL Binding Pocket:

  • Hydroxyproline Moiety: The central (2S,4R)-4-hydroxyproline ring is the cornerstone of the interaction. The hydroxyl group forms critical hydrogen bonds with the side chains of Ser111 and His115 within the VHL binding pocket.[7] The specific trans configuration of the hydroxyl group relative to the carboxamide at the 2-position is essential for this interaction.

  • tert-Butyl Group: The (S)-tert-leucine side chain fits snugly into a hydrophobic pocket defined by VHL residues including Tyr98, Val102, and Phe119. The S configuration at this position is crucial for optimal van der Waals contacts.

  • Thiazole Moiety: The 4-methylthiazole (B1212942) group attached to the benzyl (B1604629) ring occupies another hydrophobic pocket, making favorable contacts with residues such as Trp88 and Trp117.

The (S,S,S) stereoisomer, with its altered spatial arrangement of these key functional groups, is unable to form this network of highly specific hydrogen bonds and hydrophobic interactions, leading to a dramatic loss in binding affinity.

Signaling Pathways and Experimental Workflows

VHL-HIF-1α Signaling Pathway and PROTAC-Mediated Degradation

Under normoxic conditions, the VHL E3 ligase complex recognizes and polyubiquitinates the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for proteasomal degradation.[8][9] (S,R,S)-AHPC, by binding to VHL, can disrupt this interaction, leading to the stabilization of HIF-1α. In the context of a PROTAC, the (S,R,S)-AHPC moiety serves as an E3 ligase handle, bringing a target protein into close proximity to VHL for ubiquitination and subsequent degradation.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_protac PROTAC Action HIF1a HIF-1α PHD PHD HIF1a->PHD Hydroxylation (O2) VHL_complex VHL-E3 Ligase Complex HIF1a->VHL_complex Recognition Proteasome Proteasome HIF1a->Proteasome VHL_complex->HIF1a Ubiquitination Degradation Degradation Proteasome->Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) Target Target Protein PROTAC->Target VHL_complex_protac VHL-E3 Ligase Complex PROTAC->VHL_complex_protac Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target->Ternary_Complex VHL_complex_protac->Ternary_Complex Ternary_Complex->VHL_complex_protac Ubiquitination of Target Proteasome_protac Proteasome Ternary_Complex->Proteasome_protac Degradation_protac Degradation Proteasome_protac->Degradation_protac

VHL-HIF-1α signaling and PROTAC mechanism.
Experimental Workflow: Comparative Binding Analysis

A typical workflow to compare the binding affinities of (S,R,S)-AHPC and its stereoisomers to VHL would involve a competitive binding assay, such as Fluorescence Polarization.

Experimental_Workflow start Start reagents Prepare Reagents: - VCB Complex - Fluorescent VHL Probe - (S,R,S)-AHPC - (S,S,S)-AHPC start->reagents serial_dilution Prepare Serial Dilutions of AHPC Stereoisomers reagents->serial_dilution assay_plate Dispense Reagents into 384-well Plate: 1. AHPC dilutions 2. VCB Complex 3. Fluorescent Probe serial_dilution->assay_plate incubation Incubate at Room Temperature assay_plate->incubation fp_reading Read Fluorescence Polarization incubation->fp_reading data_analysis Data Analysis: - Plot FP vs. [Competitor] - Determine IC50 values fp_reading->data_analysis conclusion Compare IC50 values to confirm stereoselectivity data_analysis->conclusion

Workflow for competitive binding analysis.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2]

Materials:

  • Highly purified VCB (VHL-ElonginB-ElonginC) complex (typically >95% purity)

  • (S,R,S)-AHPC and (S,S,S)-AHPC (highly purified)

  • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP), degassed

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Dialyze the VCB complex extensively against the ITC buffer.

    • Accurately determine the concentration of the VCB complex (e.g., by UV-Vis spectroscopy).

    • Dissolve the AHPC stereoisomers in the final dialysis buffer to a concentration 10-15 times that of the VCB complex.

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with ITC buffer.

    • Load the VCB solution (e.g., 20-50 µM) into the sample cell.

    • Load the AHPC solution (e.g., 300-750 µM) into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the AHPC solution into the VCB solution, with sufficient spacing between injections to allow for a return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the AHPC solution into the ITC buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for the binding of an analyte to a ligand immobilized on a sensor chip.[8]

Materials:

  • Purified VCB complex

  • (S,R,S)-AHPC and (S,S,S)-AHPC

  • SPR instrument and sensor chip (e.g., CM5)

  • Amine coupling reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the VCB complex over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of concentrations of the AHPC stereoisomers in running buffer.

    • Inject the AHPC solutions over the immobilized VCB surface at a constant flow rate for a defined association time.

    • Switch back to running buffer to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the signal from a reference flow cell.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Fluorescence Polarization (FP) Competitive Binding Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule. In a competitive format, the displacement of a fluorescently labeled VHL ligand by an unlabeled competitor is measured.

Materials:

  • VCB complex

  • Fluorescently labeled VHL probe (e.g., a fluorescent derivative of a known VHL ligand)

  • (S,R,S)-AHPC and (S,S,S)-AHPC

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Reagent Preparation:

    • Determine the optimal concentration of the VCB complex and the fluorescent probe to achieve a stable and robust FP signal window.

    • Prepare a serial dilution of the AHPC stereoisomers in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the AHPC dilutions.

    • Add the VCB complex to each well.

    • Add the fluorescent probe to all wells. Include controls with no competitor (maximum polarization) and no VCB complex (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each stereoisomer.

Conclusion

The stereochemistry of (S,R,S)-AHPC is a critical determinant of its high-affinity binding to the von Hippel-Lindau E3 ligase. The specific (S,R,S) configuration enables a precise network of hydrogen bonds and hydrophobic interactions within the VHL binding pocket, which cannot be recapitulated by other stereoisomers such as (S,S,S)-AHPC. This stereochemical fidelity is fundamental to the successful design and implementation of (S,R,S)-AHPC-based PROTACs for targeted protein degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the stereochemical requirements of VHL ligands and to guide the development of next-generation protein degraders.

References

(S,R,S)-AHPC-Ac: A Comprehensive Technical Guide to a Key von Hippel-Lindau (VHL) E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S,R,S)-AHPC-Ac, a cornerstone molecule in the field of targeted protein degradation, is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its ability to recruit VHL has made it an invaluable tool for researchers and drug development professionals in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, including its various synonyms and alternative names found in scientific literature, its role in the PROTAC mechanism of action, a compilation of its binding affinity data, and detailed experimental protocols for its characterization.

Synonyms and Alternative Names

In scientific literature and commercial catalogs, this compound and its derivatives are referred to by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and sourcing of the compound. The core structure is often referred to as (S,R,S)-AHPC, with the "Ac" denoting an acetyl group. A widely used synonym for this compound is VH032 .

The unacetylated amine form, (S,R,S)-AHPC-NH2, also serves as a crucial precursor and is known by several names:

  • (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide [1][2]

  • 3-Methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide [3][4]

  • VH032-NH2 [5][6][7][8][9][10]

  • VHL ligand 1 [5][6][7][8]

Furthermore, various derivatives of the (S,R,S)-AHPC core are utilized in PROTAC design, often involving the attachment of linkers at different positions. These are frequently designated with suffixes indicating the nature of the linker, such as:

  • (S,R,S)-AHPC-Me: A methyl derivative.[11][12][13][14]

  • (S,R,S)-AHPC-PEG2-acid: A derivative with a 2-unit polyethylene (B3416737) glycol (PEG) linker ending in a carboxylic acid.[15]

  • (S,R,S)-AHPC-CO-C9-acid (VH032-NH-CO-C9-acid): A derivative with a 9-carbon linker ending in a carboxylic acid.

The Role of this compound in PROTAC-Mediated Protein Degradation

This compound functions as the VHL-recruiting ligand within a PROTAC molecule. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins.

The mechanism involves the following key steps:

  • Ternary Complex Formation: The PROTAC molecule, containing the this compound moiety and a ligand for a target protein of interest (POI), simultaneously binds to both the VHL E3 ligase and the POI, forming a ternary POI-PROTAC-VHL complex.

  • Ubiquitination: The close proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides.

  • Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound Ligand + POI Ligand) PROTAC->POI VHL VHL E3 Ligase Complex PROTAC->VHL VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub_E2 Ub-E2 E2->Ub_E2 Ub Conjugation Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Workflow of PROTAC-mediated protein degradation.

Quantitative Data: Binding Affinity of this compound (VH032) to VHL

The binding affinity of this compound (VH032) and its derivatives to the VHL protein is a critical parameter for the efficacy of the resulting PROTACs. This affinity is typically measured using various biophysical and biochemical assays, and the results are reported as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50).

CompoundAssay MethodBinding AffinityReference
This compound (VH032) Isothermal Titration Calorimetry (ITC)Kd = 185 nM[3][16]
This compound (VH032) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Ki = 18.9 nM[15]
This compound (VH032) Fluorescence Polarization (FP)Ki = 110.4 nM[15]
This compound (VH032) Surface Plasmon Resonance (SPR)Kd = 1.5 µM[17]
VH101 (a derivative) Isothermal Titration Calorimetry (ITC)Kd = 44 nM[16]

Experimental Protocols

Accurate characterization of the interaction between this compound and VHL, as well as the overall efficacy of the resulting PROTACs, relies on robust experimental methodologies. Below are detailed protocols for key experiments.

VHL Binding Affinity Measurement using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the binding of this compound to the VHL-ElonginB-ElonginC (VCB) complex by competing with a fluorescently labeled tracer.

Materials:

  • GST-tagged VCB protein complex

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • BODIPY FL-labeled VH032 (tracer/acceptor fluorophore)

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a pre-mixed solution of GST-VCB and Terbium-anti-GST antibody to each well. A final concentration of 2 nM for each is recommended.

  • Add the BODIPY FL-VH032 tracer to each well at a final concentration of approximately its Kd value for VCB.

  • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 520 nm) wavelengths after excitation at 340 nm.

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the concentration of the test compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

TR-FRET Experimental Workflow

TR_FRET_Workflow start Start prep_compounds Prepare serial dilutions of This compound start->prep_compounds add_compounds Add compound dilutions to 384-well plate prep_compounds->add_compounds add_vcb_ab Add pre-mixed GST-VCB and Tb-anti-GST antibody add_compounds->add_vcb_ab add_tracer Add BODIPY FL-VH032 tracer add_vcb_ab->add_tracer incubate Incubate at RT for 60-90 min add_tracer->incubate read_plate Read TR-FRET signal incubate->read_plate analyze Calculate ratio and determine IC50/Ki read_plate->analyze end End analyze->end

Caption: Workflow for TR-FRET based VHL binding assay.

Cellular Target Degradation Assay using Western Blotting

This experiment assesses the ability of a PROTAC containing this compound to induce the degradation of a target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest.

  • PROTAC molecule containing this compound.

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and time points. This allows for the determination of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Western Blot for PROTAC Efficacy

Western_Blot_Workflow start Start cell_culture Seed and treat cells with PROTAC start->cell_culture cell_lysis Lyse cells and quantify protein cell_culture->cell_lysis sds_page SDS-PAGE and protein transfer cell_lysis->sds_page blocking Block membrane sds_page->blocking primary_ab Incubate with primary antibody (Target) blocking->primary_ab secondary_ab Incubate with HRP-secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection reprobe Strip and re-probe for loading control detection->reprobe analysis Quantify bands and determine DC50/Dmax reprobe->analysis end End analysis->end

Caption: Workflow for assessing PROTAC-mediated degradation via Western Blot.

This compound, also known as VH032, is a well-characterized and highly effective VHL E3 ligase ligand that has become a staple in the development of PROTACs. Its favorable binding affinity and well-understood structure-activity relationship make it an excellent starting point for the design of novel protein degraders. The availability of a wide range of derivatives with different linkers further enhances its utility. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize new PROTACs incorporating this important chemical entity and to advance the field of targeted protein degradation.

References

Foundational Principles of PROTAC Design Using (S,R,S)-AHPC-Ac: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein disposal machinery.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs physically remove the protein from the cellular environment.[1] This is achieved through a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2][3]

The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI.[1] Polyubiquitination serves as a molecular tag, marking the POI for degradation by the 26S proteasome.[1] A key advantage of this system is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for potent effects at sub-stoichiometric concentrations.[1][2]

The Role of (S,R,S)-AHPC-Ac in VHL-Recruiting PROTACs

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a commonly exploited E3 ligase in PROTAC development.[1][5] (S,R,S)-AHPC (also known as VH032) is a potent and well-characterized ligand for VHL, making it a crucial building block in the design of VHL-recruiting PROTACs.[2][6] The (S,R,S) stereoisomer is the active form, while the (S,S,S) epimer serves as a crucial negative control in experiments as it does not bind to VHL.[7][8] The terminal carboxylic acid in this compound provides a convenient attachment point for the linker, allowing for the modular synthesis of PROTAC libraries.[2]

Quantitative Analysis of VHL-Recruiting PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize representative data for several VHL-recruiting PROTACs, illustrating the impact of the target protein and linker composition on degradation potency.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker TypeReference
MZ1 BRD4HeLaRepresentative data, specific value not provided>90PEG-based[2]
LC-2 KRAS G12CNCI-H2030250 - 760>90PEG-based[4]
UNC9036 STINGCaki-1227>80Not Specified[4]
Pal-pom CDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain[4]
Unnamed ERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based[4]
Unnamed p38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified[4]
ARV-771 BET proteinsCRPC cells<1Not specifiedNot specified[9]
GNE-987 BRD4EOL-1 AML cell line0.03Not specifiedTen methylene (B1212753) spacer[10]
GP262 PI3K/mTORMDA-MB-23142.23–227.4 (PI3K), 45.4 (mTOR)Not specifiedNot specified[11]

Experimental Protocols

Synthesis of a PROTAC using (S,R,S)-AHPC-linker-COOH

This protocol outlines a general method for coupling an (S,R,S)-AHPC-linker conjugate bearing a terminal carboxylic acid to a warhead containing an amine functionality.

Materials:

  • Amine-functionalized warhead

  • (S,R,S)-AHPC-linker-COOH (e.g., (S,R,S)-AHPC-PEG8-acid)

  • Coupling agent (e.g., HATU, HOBt)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Deprotection agent if necessary (e.g., TFA for a Boc-protected amine)

Procedure:

  • If the amine on the warhead is protected (e.g., with a Boc group), it must first be deprotected. This is typically achieved by dissolving the protected warhead in a solution of TFA in DCM and stirring at room temperature for 1-2 hours. The solvent is then removed under reduced pressure.

  • Dissolve the amine-functionalized warhead (1 equivalent) and the (S,R,S)-AHPC-linker-COOH (1.1 equivalents) in a suitable anhydrous solvent such as DMF.[2]

  • Add the coupling agent, for example, HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (3 equivalents) to the reaction mixture.[2][4]

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by LC-MS.[2][4]

  • Upon completion, quench the reaction and purify the crude product using flash column chromatography to yield the final PROTAC.[4]

  • Confirm the identity and purity of the final product by NMR and LC-MS.[4]

In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to determine the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[4]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4][7]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the results.[4][7]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[7]

  • Analysis: Quantify the band intensity using software such as ImageJ. Normalize the target protein signal to the loading control signal. The DC50 value can then be calculated by plotting the percentage of remaining protein against the PROTAC concentration.[7]

Mechanistic Validation Experiments

To confirm that the observed protein degradation is occurring through the intended PROTAC mechanism, several control experiments are essential.

Control ExperimentMechanism of ActionTypical ConcentrationExpected Outcome with Active PROTAC
MG132 / Bortezomib Proteasome Inhibitor1-10 µM (MG132), 10-100 nM (Bortezomib)Reversal of protein degradation
(S,R,S)-AHPC / VH298 VHL Ligand Competitor10-100x molar excess of PROTACReversal of protein degradation
Inactive Epimer PROTAC Fails to bind VHLSame as active PROTACNo protein degradation observed

Visualizing the Core Concepts

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Development

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_validation Mechanistic Validation Target_Selection 1. Target & Warhead Selection Linker_Design 2. Linker Design & This compound Selection Target_Selection->Linker_Design Synthesis 3. Chemical Synthesis Linker_Design->Synthesis Binding_Assay 4. Target & VHL Binding Assays (SPR/FP) Synthesis->Binding_Assay Degradation_Assay 5. In-Cell Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay DC50_Dmax 6. Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Controls 7. Control Experiments (e.g., MG132, Inactive Epimer) DC50_Dmax->Controls Optimization 8. Lead Optimization Controls->Optimization Optimization->Linker_Design Iterative Design

Caption: A generalized experimental workflow for developing AHPC-based PROTACs.

VHL/HIF-1α Signaling and PROTAC Intervention

VHL_Signaling cluster_normoxia Normoxia cluster_protac PROTAC Intervention HIF1a_N HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a_N->OH_HIF1a Hydroxylation PHD PHD Enzymes PHD->OH_HIF1a VHL_N VHL E3 Ligase OH_HIF1a->VHL_N Recognition Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination Degradation_N HIF-1α Degradation Proteasome_N->Degradation_N POI_P Target Protein (POI) PROTAC_P PROTAC ((S,R,S)-AHPC based) POI_P->PROTAC_P VHL_P VHL E3 Ligase PROTAC_P->VHL_P Recruitment Proteasome_P Proteasome VHL_P->Proteasome_P Ubiquitination of POI Degradation_P POI Degradation Proteasome_P->Degradation_P

Caption: VHL pathway and its hijacking by an (S,R,S)-AHPC-based PROTAC.

References

The Role of (S,R,S)-AHPC-Ac in the Ubiquitin-Proteasome System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,R,S)-AHPC-Ac is a specialized chemical moiety that plays a critical, albeit indirect, role in the ubiquitin-proteasome system (UPS). It is not a direct inhibitor of the proteasome but rather a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In modern drug development, this compound serves as a foundational building block for a class of molecules known as Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered to hijack the UPS to induce the degradation of specific target proteins. This guide provides an in-depth analysis of the mechanism of action of this compound within the PROTAC framework, presents quantitative data on the efficacy of related compounds, details key experimental protocols for their evaluation, and visualizes the associated biological and experimental workflows.

Introduction: The Ubiquitin-Proteasome System and PROTAC Technology

The ubiquitin-proteasome system is the primary cellular machinery responsible for the regulated degradation of intracellular proteins, maintaining protein homeostasis and controlling levels of key regulatory proteins.[1][2] This process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin (B1169507) chain to a target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]

PROTAC technology leverages this endogenous system for therapeutic benefit. PROTACs are bifunctional molecules comprising three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

The Core Function of this compound: A VHL E3 Ligase Ligand

The (S,R,S)-AHPC core structure, a derivative of the VHL ligand VH032, is a highly potent and specific binder of the von Hippel-Lindau E3 ligase complex.[5][6][7] The specific (S,R,S) stereoisomer is crucial for this high-affinity interaction, while other stereoisomers, such as (S,S,S)-AHPC, serve as inactive negative controls in experiments.[8]

The "-Ac" designation in this compound refers to an acetyl-containing component, typically part of the linker structure, which allows for its conjugation to a ligand for a target protein. A specific example is the use of this compound to synthesize PROTACs such as SMARCA2/4-degrader-22.[3] Therefore, the primary role of this compound is to serve as the E3 ligase-recruiting handle within a PROTAC molecule.

Mechanism of Action

The mechanism by which a PROTAC containing this compound induces protein degradation is a cyclical, catalytic process:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its specific ligand) and the VHL E3 ligase (via the this compound moiety), forming a transient ternary complex.[9]

  • Ubiquitination: The proximity induced by the ternary complex allows the VHL E3 ligase to facilitate the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The resulting polyubiquitin chain on the target protein is recognized by the 26S proteasome, which then degrades the protein into small peptides.[2]

  • Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, continuing the degradation cycle.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Action E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer VHL VHL E3 Ligase TernaryComplex Ternary Complex (POI-PROTAC-VHL) E2->TernaryComplex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation POI Target Protein (POI) POI->TernaryComplex VHL->TernaryComplex PROTAC This compound PROTAC PROTAC->TernaryComplex TernaryComplex->VHL Release TernaryComplex->PROTAC Catalytic Release PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Recognition

PROTAC-mediated protein degradation pathway.

Data Presentation: Efficacy of (S,R,S)-AHPC-Based PROTACs

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity (Kd or IC50) of the (S,R,S)-AHPC moiety to the VHL E3 ligase is a critical determinant of the PROTAC's ability to form a stable ternary complex.

Table 1: Binding Affinity of VHL Ligands

LigandAssay TypeBinding Affinity to VHLReference
VH032 (Parent Moiety)SPRKd = 186 nMN/A
VH-298SPRKd = 80-90 nM[7]
VHL Ligand 14FPIC50 = 196 nM[7]
MZ1 (contains VHL ligand)SPRKd ≈ 70 nM[10]

Table 2: Degradation Efficacy of Representative (S,R,S)-AHPC-Based PROTACs

PROTAC NameTarget ProteinCell LineDC50DmaxReference
ARV-771BET ProteinsCRPC cells<1 nM>95%[11][12]
GMB-475BCR-ABL1Ba/F3 cells1.11 µM (IC50)N/A[5][6]
GP262PI3K / mTORMDA-MB-23142-227 nM (PI3K) / 45 nM (mTOR)>90%[13]
SMARCA2/4-degrader-22SMARCA2/4N/AN/AN/A[3]

Note: Specific DC50 and Dmax values for SMARCA2/4-degrader-22, which explicitly uses an this compound derivative, are not publicly available in the search results but it serves as a structural proof-of-concept.

Experimental Protocols

The characterization of a PROTAC synthesized from this compound involves a series of biochemical, biophysical, and cell-based assays to confirm its mechanism of action and quantify its efficacy.

Experimental_Workflow cluster_synthesis PROTAC Development cluster_biophysical Biophysical Characterization cluster_biochemical Biochemical Validation cluster_cellular Cellular Efficacy synthesis PROTAC Synthesis (this compound + Linker + POI Ligand) spr Surface Plasmon Resonance (SPR) - Binary Binding (PROTAC-VHL, PROTAC-POI) - Ternary Complex Kinetics & Cooperativity synthesis->spr Validate Binding ub_assay In Vitro Ubiquitination Assay - Confirm POI ubiquitination synthesis->ub_assay Confirm Mechanism western Western Blot - Quantify POI degradation (DC50, Dmax) - Time course & dose response synthesis->western Measure Degradation proteomics Mass Spectrometry Proteomics - Assess selectivity across proteome western->proteomics Confirm Selectivity

Typical workflow for PROTAC characterization.
Western Blot for Protein Degradation Analysis

This is the most common method to quantify the degradation of the target protein in cells.[1][2][14]

Objective: To determine the DC50 and Dmax of the PROTAC.

Materials:

  • Cell line expressing the target protein

  • This compound based PROTAC

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 16-24 hours).[14]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer on ice for 30 minutes.[1]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[1]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[2]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Repeat the blotting process for the loading control antibody.

  • Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.[1]

In Vitro Ubiquitination Assay

This assay directly confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.[15][16][17]

Objective: To visualize PROTAC-dependent polyubiquitination of the target protein.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5)

  • Recombinant VHL-ElonginB-ElonginC (VCB) complex

  • Recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • This compound based PROTAC

  • Ubiquitination reaction buffer

  • Anti-POI antibody and anti-ubiquitin antibody for Western blot detection

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, the VCB complex, and the target protein.

  • PROTAC Addition: Add the PROTAC at a desired concentration (e.g., 1 µM). Include a "no PROTAC" (DMSO) control and a "no E3 ligase" control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for ubiquitination.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Western Blot Detection: Analyze the reaction products by Western blotting. Probe one membrane with an anti-POI antibody to observe a high molecular weight smear or laddering pattern indicative of polyubiquitination. Probe a parallel blot with an anti-ubiquitin antibody after immunoprecipitation of the POI to confirm the signal is from ubiquitin chains.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the real-time kinetics and affinity of binary and ternary complex formation.[10][18][19][20]

Objective: To quantify the binding affinities of the PROTAC to VHL and the POI, and to measure the cooperativity of ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 or streptavidin-coated)

  • Recombinant VCB complex (biotinylated for streptavidin chip)

  • Recombinant target protein (POI)

  • This compound based PROTAC

  • SPR running buffer

Methodology:

  • Binary Interaction (PROTAC-VHL): Immobilize the VCB complex on the sensor chip surface. Flow serial dilutions of the PROTAC over the chip and measure the binding response to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd).[10]

  • Binary Interaction (PROTAC-POI): Immobilize the POI on a separate flow cell and repeat the process by flowing the PROTAC over the surface to determine its Kd for the target.

  • Ternary Complex Formation: With the VCB complex still immobilized, inject a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[10]

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. A value of α > 1 indicates positive cooperativity, where the binding of one partner enhances the binding of the other, which is often a feature of effective PROTACs.[10]

Conclusion

This compound is not a direct modulator of the ubiquitin-proteasome system but a key enabler of targeted protein degradation through PROTAC technology. Its role as a high-affinity VHL E3 ligase ligand allows for the precise recruitment of the UPS to a specific protein of interest, leading to its elimination. The rational design of PROTACs using this compound and other derivatives, validated through rigorous experimental evaluation as detailed in this guide, represents a powerful and expanding therapeutic modality for targeting previously "undruggable" proteins in various diseases.

References

Theoretical Modeling of a Hypothetical (S,R,S)-AHPC-AChE Ternary Complex Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of target proteins through the ubiquitin-proteasome system. The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the PROTAC, a target protein, and an E3 ubiquitin ligase. This guide provides a comprehensive theoretical and practical framework for modeling the formation of a hypothetical ternary complex involving a PROTAC comprised of an (S,R,S)-AHPC warhead to recruit the von Hippel-Lindau (VHL) E3 ligase and a second warhead targeting Acetylcholinesterase (AChE). We delve into the computational methodologies for predicting and analyzing the structure and stability of this complex, detail the key experimental protocols for its characterization, and present representative data in a structured format.

Introduction to PROTACs and Ternary Complex Formation

PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI by an E2 ubiquitin-conjugating enzyme, marking it for degradation by the proteasome. The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the critical initial step in this process. The stability and conformation of this complex are influenced by several factors, including the binary binding affinities of the PROTAC warheads and the protein-protein interactions between the POI and the E3 ligase, a phenomenon known as cooperativity.[1]

In our hypothetical system, the PROTAC utilizes (S,R,S)-AHPC, a known ligand for the VHL E3 ligase. The other end of the PROTAC is designed to bind to Acetylcholinesterase (AChE), a key enzyme in the nervous system and a target for various therapeutics. Understanding the formation of the VHL-(S,R,S)-AHPC-PROTAC-AChE ternary complex is paramount for the rational design of effective AChE degraders.

Theoretical Modeling of Ternary Complex Formation

Computational modeling is an indispensable tool for predicting the structure of PROTAC-mediated ternary complexes, providing insights that can guide the rational design of these molecules.[2] Various computational approaches have been developed to model these complex systems.[3]

Molecular Docking

Molecular docking is often the first step in modeling the ternary complex. This process can be broken down into three main stages:

  • Binary Complex Modeling: The individual warheads of the PROTAC are docked into their respective protein binding sites (the (S,R,S)-AHPC moiety into VHL and the AChE-targeting moiety into AChE).

  • Protein-Protein Docking: The two proteins (VHL and AChE) are docked together to predict favorable protein-protein interaction interfaces. This step is crucial for identifying potential cooperative interactions.[4]

  • Integrative Modeling: The PROTAC linker is then modeled to bridge the two warheads within the docked protein-protein complex. This is a challenging step due to the flexibility of the linker.

Several computational tools and methods have been developed to streamline this process, some of which involve extensive conformational searching of the PROTAC linker.[5]

Molecular Dynamics (MD) Simulations

Once a static model of the ternary complex is generated, molecular dynamics (MD) simulations are employed to study its dynamic behavior and assess its stability.[6][7] MD simulations provide an atomistic view of the complex in a simulated physiological environment over time.

Key insights from MD simulations include:

  • Conformational Stability: Assessing the root-mean-square deviation (RMSD) of the complex over the simulation time to determine if the overall structure is stable.

  • Interfacial Interactions: Analyzing the hydrogen bonds, salt bridges, and hydrophobic contacts at the protein-protein and protein-PROTAC interfaces to understand the key interactions stabilizing the complex.

  • Flexibility and Dynamics: Identifying flexible regions of the complex, such as the PROTAC linker and protein loops, which can influence the productive state for ubiquitination.

Free Energy Calculations

Free energy calculations are used to quantify the binding affinity and cooperativity of the ternary complex formation.[8][9] Common methods include:

  • Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This end-point method provides an estimate of the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.

  • Alchemical Free Energy Calculations: More rigorous methods like thermodynamic integration (TI) or free energy perturbation (FEP) can provide more accurate predictions of binding free energies but are computationally more expensive.

These calculations are crucial for predicting how modifications to the PROTAC linker or warheads will affect the stability of the ternary complex.[10]

Experimental Protocols for Ternary Complex Characterization

Experimental validation is essential to confirm the predictions from theoretical models. Several biophysical techniques are routinely used to study the formation and structure of PROTAC-induced ternary complexes.[11][12][13]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.[14]

Objective: To determine the binding affinities (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation, and to calculate the cooperativity factor (α).[15]

Protocol:

  • Sample Preparation:

    • Express and purify AChE and the VHL-ElonginB-ElonginC (VCB) complex.

    • Prepare solutions of the proteins and the PROTAC in a matched dialysis buffer to minimize heats of dilution. A common buffer is 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP.

    • Degas all solutions immediately before use.

  • Binary Titrations:

    • PROTAC into VCB: Titrate the PROTAC (e.g., 200 µM in the syringe) into the VCB solution (e.g., 20 µM in the cell).

    • PROTAC into AChE: Titrate the PROTAC (e.g., 100 µM in the syringe) into the AChE solution (e.g., 10 µM in the cell).

  • Ternary Titration:

    • Titrate the PROTAC (e.g., 200 µM in the syringe) into a solution containing both VCB (e.g., 20 µM) and a saturating concentration of AChE (e.g., 40 µM) in the cell. Alternatively, titrate the AChE protein into a pre-formed VCB-PROTAC binary complex.

  • Data Analysis:

    • Fit the binding isotherms to an appropriate model to obtain the thermodynamic parameters.

    • Calculate the cooperativity factor (α) using the equation: α = Kd(binary) / Kd(ternary).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on protein-ligand interactions in solution.[16]

Objective: To identify the binding interfaces and characterize the structural and dynamic changes upon ternary complex formation.

Protocol:

  • Sample Preparation:

    • Prepare ¹⁵N-labeled VCB and/or AChE for protein-observed NMR experiments.

    • Dissolve the proteins and the PROTAC in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O).

  • ¹H-¹⁵N HSQC Titrations:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Incrementally add the PROTAC and the unlabeled partner protein, acquiring a spectrum at each step.

    • Monitor chemical shift perturbations (CSPs) of the protein backbone amides to map the binding interfaces.

  • Saturation Transfer Difference (STD) NMR:

    • Use STD NMR to identify which parts of the PROTAC molecule are in close proximity to each protein in the ternary complex.

  • Data Analysis:

    • Map the observed CSPs onto the protein structures to visualize the binding sites.

    • Analyze STD NMR data to determine the binding epitope of the PROTAC.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the ternary complex, revealing the precise atomic interactions.[17]

Objective: To determine the three-dimensional structure of the VHL-PROTAC-AChE ternary complex.

Protocol:

  • Complex Formation and Purification:

    • Mix the VCB complex, AChE, and the PROTAC in a slight molar excess of the proteins.

    • Purify the ternary complex using size-exclusion chromatography to separate it from unbound components.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using sitting-drop or hanging-drop vapor diffusion methods.

    • Optimize initial crystal hits to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from a cryo-cooled crystal at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with the known structures of VHL and AChE as search models.

    • Refine the model against the diffraction data to obtain the final structure.

Quantitative Data Presentation

The following tables summarize hypothetical data that could be obtained from the experimental protocols described above.

Table 1: Thermodynamic Parameters of Binary and Ternary Complex Formation Measured by ITC

InteractionKd (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Cooperativity (α)
PROTAC + VCB650.98-8.5-1.3-9.8-
PROTAC + AChE251.01-7.2-3.1-10.3-
VCB + (PROTAC + AChE)4.30.99-12.1-0.8-12.915.1
AChE + (PROTAC + VCB)3.91.02-11.8-1.3-13.16.4

Table 2: Structural Parameters from X-ray Crystallography

ParameterValue
Resolution (Å)2.1
R-work / R-free0.19 / 0.22
Buried Surface Area (VHL-AChE Interface, Ų)850
Number of H-bonds at VHL-AChE Interface8
Number of H-bonds at PROTAC-VHL Interface5
Number of H-bonds at PROTAC-AChE Interface6

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC ((S,R,S)-AHPC-Linker-AChE binder) TernaryComplex Ternary Complex (AChE-PROTAC-VHL) PROTAC->TernaryComplex AChE Target Protein (AChE) AChE->TernaryComplex VHL E3 Ligase (VHL) VHL->TernaryComplex Ub_AChE Ubiquitinated AChE TernaryComplex->Ub_AChE Ubiquitination E2 E2 Enzyme E2->TernaryComplex Ub Ubiquitin Ub->E2 Proteasome Proteasome Ub_AChE->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow start Start: Hypothesized Ternary Complex comp_model Computational Modeling (Docking, MD Simulations) start->comp_model protein_prep Protein Expression & Purification (AChE, VCB Complex) start->protein_prep protac_synth PROTAC Synthesis start->protac_synth biophys_char Biophysical Characterization comp_model->biophys_char protein_prep->biophys_char protac_synth->biophys_char itc ITC (Binding Affinity, Thermodynamics) biophys_char->itc nmr NMR (Binding Site Mapping) biophys_char->nmr xray X-ray Crystallography (3D Structure) biophys_char->xray data_analysis Data Analysis & Model Refinement itc->data_analysis nmr->data_analysis xray->data_analysis end End: Validated Model data_analysis->end Logical_Relationship PROTAC (S,R,S)-AHPC Warhead Linker AChE Warhead VHL VHL E3 Ligase Binding Pocket PROTAC:f0->VHL:p0 Binds to AChE Acetylcholinesterase (AChE) Binding Pocket PROTAC:f2->AChE:p0 Binds to TernaryComplex Ternary Complex PROTAC->TernaryComplex VHL->TernaryComplex AChE->TernaryComplex

References

Methodological & Application

Application Notes and Protocols for the Synthesis of an (S,R,S)-AHPC-Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from within a cell.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[4] This "event-driven" mechanism allows for the catalytic degradation of proteins, offering a powerful alternative to traditional inhibition.[2]

The modular nature of PROTACs, consisting of a "warhead" that binds the POI, a ligand that recruits an E3 ligase (the "anchor"), and a chemical linker connecting them, allows for systematic optimization.[1][3] (S,R,S)-AHPC is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase, making it a critical component in the design of many PROTACs.[5][6][7][8][9][10]

This document provides a detailed protocol for the synthesis of a model (S,R,S)-AHPC-based PROTAC for beginners. The synthesis is presented in a modular fashion, focusing on the preparation of a key intermediate, (S,R,S)-AHPC-linker-acid, and its subsequent coupling to an amine-functionalized warhead.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC action and the synthetic workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruits Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start_AHPC (S,R,S)-AHPC (VHL Ligand) Step1 Step 1: Amide Coupling (AHPC + Linker) Start_AHPC->Step1 Start_Linker Boc-Protected Amine-Linker-Acid Start_Linker->Step1 Start_Warhead Amine-Functionalized Warhead (POI Ligand) Step3 Step 3: Amide Coupling (Intermediate + Warhead) Start_Warhead->Step3 Intermediate (S,R,S)-AHPC-Linker-Boc Step1->Intermediate Step2 Step 2: Deprotection (Removal of Boc) Intermediate->Step2 Intermediate_Acid (S,R,S)-AHPC-Linker-Acid Step2->Intermediate_Acid Intermediate_Acid->Step3 Final_PROTAC Final PROTAC ((S,R,S)-AHPC-Linker-Warhead) Step3->Final_PROTAC

Caption: Modular workflow for the synthesis of an (S,R,S)-AHPC-based PROTAC.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of an (S,R,S)-AHPC-based PROTAC. These steps may require optimization based on the specific linker and warhead used.

Protocol 1: Synthesis of (S,R,S)-AHPC-Linker-Acid Intermediate[11]

This protocol describes the coupling of (S,R,S)-AHPC to a bifunctional linker containing a protected carboxylic acid and a free amine, followed by deprotection. A polyethylene (B3416737) glycol (PEG) linker is used as an example due to its common use to improve solubility and pharmacokinetic properties.[1]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Boc-NH-PEGn-COOH (e.g., Boc-NH-PEG4-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • DCM (Dichloromethane), anhydrous

  • TFA (Trifluoroacetic acid)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

Part A: Coupling of (S,R,S)-AHPC to the Linker

  • To a solution of (S,R,S)-AHPC hydrochloride (1.0 eq) and Boc-NH-PEGn-COOH (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the Boc-protected intermediate.

Part B: Deprotection of the Carboxylic Acid

  • Dissolve the purified Boc-protected intermediate from Part A in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and TFA under reduced pressure (co-evaporation with DCM may be necessary) to yield the final (S,R,S)-AHPC-Linker-Acid as a TFA salt.

  • Confirm the product identity and purity by NMR and LC-MS.

Protocol 2: Coupling of (S,R,S)-AHPC-Linker-Acid to an Amine-Functionalized Warhead[12]

This protocol describes the final amide bond formation to generate the PROTAC.

Materials:

  • (S,R,S)-AHPC-Linker-Acid (from Protocol 1)

  • Amine-functionalized warhead (e.g., an amine-modified JQ1 analog for BRD4 targeting)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Reverse-phase preparative HPLC system

  • Acetonitrile and water with 0.1% TFA for HPLC

Procedure:

  • Dissolve the (S,R,S)-AHPC-Linker-Acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized warhead (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

  • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Data Presentation

Successful synthesis should be confirmed by analytical data. Below is a template for summarizing expected data.

CompoundMolecular FormulaCalculated Mass (M)Observed Mass [M+H]⁺Purity (LC-MS)NMR Confirmation
(S,R,S)-AHPC-Linker-BocUser DefinedUser DefinedUser Defined>95%Consistent
(S,R,S)-AHPC-Linker-AcidUser DefinedUser DefinedUser Defined>95%Consistent
Final PROTACUser DefinedUser DefinedUser Defined>98%Consistent

Biological Evaluation

Once synthesized and purified, the PROTAC's biological activity should be assessed.

Western Blotting for Protein Degradation[11]

This is the primary assay to confirm the PROTAC's ability to degrade the target protein.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.

Quantitative Analysis of Degradation
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximal level of degradation achieved.

These values are determined by quantifying the band intensities from the Western blot and fitting the data to a dose-response curve.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)
ExampleBRD4HeLa<100>90

Conclusion

This guide provides a foundational protocol for the synthesis and initial evaluation of an (S,R,S)-AHPC-based PROTAC. The modular nature of the synthesis allows for the adaptation of this protocol to various target proteins and linker types. Careful execution of the synthetic steps and rigorous analytical and biological characterization are essential for the successful development of novel protein degraders. For beginners, starting with well-characterized warheads and commercially available linkers is highly recommended.[4][11][12][13][14][15][16][17][18][19][20]

References

Application Notes and Protocols for (S,R,S)-AHPC-Linker Conjugation Chemistry in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

(S,R,S)-AHPC, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, is a cornerstone in the development of VHL-recruiting PROTACs.[1] This document provides detailed application notes and protocols for the conjugation of (S,R,S)-AHPC-linker constructs to POI ligands, a critical step in the synthesis of potent and selective protein degraders. The focus will be on the common and versatile amide bond formation, a widely used conjugation strategy. While the user query specified "(S,R,S)-AHPC-Ac," this is likely a shorthand for (S,R,S)-AHPC-acid derivatives, where a terminal carboxylic acid on the linker is the reactive handle for conjugation.

Principle of (S,R,S)-AHPC-Based PROTACs

An (S,R,S)-AHPC-based PROTAC functions by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to act catalytically.[2] The linker's length, composition, and attachment points are critical for optimizing the stability and geometry of this ternary complex and, consequently, the degradation efficiency.[1]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds POI Ligand PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Binds (S,R,S)-AHPC (VHL Ligand) Ternary->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub_E2 E2-Ub Ub_E2->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Diagram 1: General mechanism of action for an (S,R,S)-AHPC-based PROTAC.

Data Presentation: Performance of (S,R,S)-AHPC-Based PROTACs

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). These values are typically determined by treating cells with the PROTAC and measuring the remaining target protein levels via Western Blot or other quantitative proteomics methods. The following tables provide representative data for (S,R,S)-AHPC-based PROTACs targeting different proteins.

Table 1: Representative Degradation Performance of a Hypothetical BRD4-Targeting PROTAC

ParameterValueCell LineTreatment Time
DC₅₀ 15 nM22Rv118 hours
Dₘₐₓ >95%22Rv118 hours

Table 2: Degradation Performance of an FBXO22-Targeting PROTAC (AHPC(Me)-C6-NH₂) [3]

ParameterValueCell LineTreatment Time
DC₅₀ 77 nMJurkat5 hours
Dₘₐₓ 99%Jurkat5 hours

Experimental Protocols

Protocol 1: Amide Coupling of (S,R,S)-AHPC-Linker-Acid to a POI Ligand with a Primary Amine

This protocol details a standard procedure for the final step in PROTAC synthesis: the conjugation of an (S,R,S)-AHPC derivative featuring a terminal carboxylic acid to a POI ligand containing a primary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling agent.

Materials:

  • (S,R,S)-AHPC-Linker-COOH (e.g., (S,R,S)-AHPC-PEG8-acid) (1.0 eq)

  • POI Ligand with a primary amine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Solvents for workup (e.g., Ethyl acetate, Water, Brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Purification system (e.g., Preparative HPLC or Flash Chromatography)

Procedure:

  • Under an inert atmosphere, dissolve the (S,R,S)-AHPC-Linker-COOH (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.

  • To this solution, add the POI Ligand (1.2 eq).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as preparative reverse-phase HPLC or flash column chromatography, to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Cellular Assay for PROTAC-Mediated Protein Degradation (Western Blot)

This protocol outlines the evaluation of a synthesized PROTAC's ability to degrade its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) (negative control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle-only control (DMSO). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized protein levels against the PROTAC concentration.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start (S,R,S)-AHPC-Linker-COOH + POI-Ligand-NH2 Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Purification (HPLC / Chromatography) Workup->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize Final_PROTAC Pure PROTAC Characterize->Final_PROTAC Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Test Efficacy Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blotting Lysis->Western_Blot Analysis Data Analysis (DC50 / Dmax) Western_Blot->Analysis

Diagram 2: Experimental workflow for PROTAC synthesis and evaluation.

BRD4_Degradation_Pathway PROTAC BRD4-Targeting PROTAC (with (S,R,S)-AHPC) Ternary BRD4-PROTAC-VHL Complex PROTAC->Ternary BRD4 BRD4 Protein BRD4->Ternary cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription VHL VHL E3 Ligase VHL->Ternary Proteasome Proteasome Ternary->Proteasome Ubiquitination Degradation BRD4 Degradation Proteasome->Degradation Ubiquitination Degradation->BRD4 Transcription Transcription Blocked Degradation->Transcription Leads to Transcription->cMYC_Gene Cell_Proliferation Tumor Cell Proliferation Transcription->Cell_Proliferation Inhibition Apoptosis Apoptosis Transcription->Apoptosis Induction

Diagram 3: Signaling pathway of BRD4 degradation by a VHL-recruiting PROTAC.

References

Application Notes and Protocols for Biophysical Characterization of (S,R,S)-AHPC-Ac Ternary Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cellular ubiquitin-proteasome system. An essential step in the mechanism of action of a PROTAC is the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. The stability and kinetics of this ternary complex are critical determinants of the PROTAC's efficacy and selectivity.

This document provides detailed application notes and protocols for the biophysical characterization of a ternary complex formed by a hypothetical PROTAC, (S,R,S)-AHPC-Ac, the target protein Bromodomain-containing protein 4 (BRD4), and the von Hippel-Lindau (VHL) E3 ligase. (S,R,S)-AHPC is a known VHL ligand, and for the purpose of these notes, the "Ac" moiety is presumed to be part of the warhead that binds to the bromodomains of BRD4.[1][2][3] These protocols are designed to guide researchers in quantifying the binding affinities, kinetics, and thermodynamics of the binary and ternary interactions.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of protein degradation induced by the this compound PROTAC.

PROTAC_Mechanism PROTAC this compound Mechanism of Action cluster_0 Cellular Environment PROTAC This compound PROTAC Ternary_Complex BRD4-(S,R,S)-AHPC-Ac-VHL Ternary Complex PROTAC->Ternary_Complex Binds Target BRD4 (Target Protein) Target->Ternary_Complex Binds E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Induces Ubiquitination->PROTAC Releases PROTAC for another cycle Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded BRD4 (Peptides) Proteasome->Degradation Degrades

Caption: PROTAC-mediated degradation of BRD4 by this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the binary and ternary interactions involved in the this compound system. This data is representative of a potent and cooperative PROTAC.

Table 1: Binary Interaction Affinities

Interacting MoleculesAssayKD (nM)
This compound + BRD4 (BD1)ITC150
This compound + VHLSPR50

Table 2: Ternary Complex Formation - Kinetics and Affinity

Interacting MoleculesAssaykon (105 M-1s-1)koff (10-3 s-1)KD (nM)
VHL-(S,R,S)-AHPC-Ac + BRD4 (BD1)SPR3.21.65.0

Table 3: Thermodynamic Parameters of Ternary Complex Formation

InteractionAssayΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Cooperativity (α)
VHL-(S,R,S)-AHPC-Ac + BRD4 (BD1)ITC-12.51.2-11.310

Note: Cooperativity (α) is calculated as the ratio of the binary affinity of the PROTAC for one protein to the ternary affinity when the PROTAC is bound to the other protein.

Experimental Protocols

Detailed methodologies for key biophysical assays are provided below.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions.[4][5] It is highly effective for determining the kinetics (kon and koff) and affinity (KD) of both binary and ternary complex formation.

Experimental Workflow: SPR

SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis cluster_0 SPR Protocol Immobilization Immobilize Biotinylated VHL on a Streptavidin Sensor Chip Binary_Interaction Inject this compound to measure binary binding to VHL Immobilization->Binary_Interaction Ternary_Formation Inject BRD4 pre-incubated with This compound to measure ternary complex formation Binary_Interaction->Ternary_Formation Data_Analysis Analyze sensorgrams to determine kon, koff, and KD Ternary_Formation->Data_Analysis

Caption: Workflow for SPR-based analysis of ternary complex formation.

Protocol:

  • Immobilization of VHL:

    • Reconstitute biotinylated VHL E3 ligase complex in a suitable SPR running buffer (e.g., HBS-EP+).

    • Activate the streptavidin-coated sensor chip surface according to the manufacturer's instructions.

    • Inject the biotinylated VHL over the activated surface to achieve a target immobilization level (e.g., 200-500 RU).

    • Block any remaining active sites on the sensor surface.

  • Binary Interaction Analysis (VHL and this compound):

    • Prepare a dilution series of this compound in the running buffer (e.g., 0.1 nM to 1 µM).

    • Inject the different concentrations of this compound over the immobilized VHL surface.

    • Use a reference flow cell without VHL to subtract non-specific binding.

    • Regenerate the sensor surface between injections if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

  • Ternary Complex Analysis (VHL-(S,R,S)-AHPC-Ac and BRD4):

    • Prepare a constant concentration of BRD4 (e.g., 50 nM) and a dilution series of this compound (e.g., 0.1 nM to 1 µM) in the running buffer.

    • Pre-incubate the BRD4 and this compound mixtures for a sufficient time to reach equilibrium.

    • Inject the pre-incubated mixtures over the immobilized VHL surface.

    • As a control, inject BRD4 alone to assess non-specific binding to the VHL-coated surface.

    • Analyze the data using a ternary binding model to determine the kinetic and affinity parameters of the ternary complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and binding affinity (KD).[6][][8]

Experimental Workflow: ITC

ITC_Workflow ITC Experimental Workflow for Thermodynamic Profiling cluster_0 ITC Protocol Sample_Prep Prepare BRD4 in the sample cell and This compound in the syringe in matched buffer Titration Titrate this compound into the BRD4 solution and measure the heat change Sample_Prep->Titration Ternary_Titration Titrate BRD4 into a solution of VHL pre-saturated with this compound Titration->Ternary_Titration Data_Analysis Analyze the binding isotherms to determine KD, ΔH, and stoichiometry (n) Ternary_Titration->Data_Analysis

Caption: Workflow for ITC-based thermodynamic characterization.

Protocol:

  • Sample Preparation:

    • Dialyze all proteins (BRD4 and VHL) and dissolve the this compound in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4) to minimize heats of dilution.

    • Determine the accurate concentrations of all components.

  • Binary Titration (BRD4 and this compound):

    • Fill the ITC sample cell with BRD4 solution (e.g., 10-20 µM).

    • Fill the injection syringe with this compound solution (e.g., 100-200 µM).

    • Perform a series of injections (e.g., 20 injections of 2 µL) at a constant temperature (e.g., 25°C).

    • Perform a control titration of this compound into buffer to determine the heat of dilution.

  • Ternary Titration (VHL-(S,R,S)-AHPC-Ac and BRD4):

    • Prepare a solution of VHL (e.g., 10 µM) and saturate it with this compound (e.g., 20 µM, ensuring a molar excess) in the sample cell.

    • Fill the injection syringe with BRD4 solution (e.g., 100 µM).

    • Perform the titration as described for the binary interaction.

    • Control titrations of BRD4 into buffer and buffer into the VHL-(S,R,S)-AHPC-Ac solution are necessary.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to determine KD, ΔH, and the stoichiometry of binding (n).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay that is well-suited for high-throughput screening and characterization of ternary complex formation in solution.[9][10][11] It relies on the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.

Experimental Workflow: TR-FRET

TRFRET_Workflow TR-FRET Experimental Workflow for Ternary Complex Detection cluster_0 TR-FRET Protocol Labeling Label VHL with a donor fluorophore (e.g., Tb cryptate) and BRD4 with an acceptor (e.g., d2) Assay_Setup Incubate labeled proteins with a dilution series of this compound in a microplate Labeling->Assay_Setup Measurement Excite the donor fluorophore and measure emission from both donor and acceptor Assay_Setup->Measurement Data_Analysis Calculate the TR-FRET ratio and plot against PROTAC concentration to determine EC50 Measurement->Data_Analysis

References

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement of (S,R,S)-AHPC-Ac-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within the complex environment of a cell.[1][2] The core principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[3] When a drug binds to its protein target, it often increases the protein's resistance to heat-induced denaturation.[2] This change in thermal stability can be quantified to confirm target engagement in intact cells or cell lysates.[1]

(S,R,S)-AHPC-Ac is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

This document provides a detailed protocol for utilizing CETSA to verify the target engagement of a hypothetical PROTAC, herein named PROTAC-X , which incorporates this compound as the VHL ligand to induce the degradation of a specific protein of interest, Target-Y .

Signaling Pathway and Mechanism of Action

PROTAC-X functions by forming a ternary complex between Target-Y and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to Target-Y. The polyubiquitinated Target-Y is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC_X PROTAC-X (this compound-Linker-Target-Y Ligand) Ternary_Complex Ternary Complex (Target-Y :: PROTAC-X :: VHL) PROTAC_X->Ternary_Complex Binds Target_Y Target-Y (Protein of Interest) Target_Y->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_Target_Y Polyubiquitinated Target-Y Ternary_Complex->Ub_Target_Y Polyubiquitinates E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Activates E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_Target_Y->Proteasome Recognized by Degradation Degradation Products Proteasome->Degradation Degrades

Figure 1: Mechanism of Action of PROTAC-X.

Experimental Workflow for CETSA

The CETSA workflow involves treating cells with the compound, applying a heat challenge, lysing the cells, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein.

CETSA_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 expressing Target-Y) Compound_Treatment 2. Compound Treatment (Incubate cells with PROTAC-X or vehicle) Cell_Culture->Compound_Treatment Harvest_Wash 3. Harvest and Wash Cells (Remove excess compound) Compound_Treatment->Harvest_Wash Heat_Challenge 4. Heat Challenge (Aliquot cells and heat at different temperatures) Harvest_Wash->Heat_Challenge Cell_Lysis 5. Cell Lysis (e.g., Freeze-thaw cycles) Heat_Challenge->Cell_Lysis Fractionation 6. Fractionation (Centrifugation to separate soluble vs. aggregated proteins) Cell_Lysis->Fractionation Protein_Quantification 7. Protein Quantification (e.g., Western Blot for Target-Y) Fractionation->Protein_Quantification Data_Analysis 8. Data Analysis (Generate melt curves and determine Tm) Protein_Quantification->Data_Analysis

Figure 2: General Experimental Workflow for CETSA.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Use a human cell line endogenously expressing Target-Y (e.g., HEK293).

  • Culture Conditions: Grow cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in 10 cm dishes and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with the desired concentration of PROTAC-X (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

CETSA Melt Curve Protocol
  • Harvest Cells: After treatment, aspirate the media, wash the cells with PBS, and detach them using a cell scraper in the presence of PBS containing protease inhibitors.

  • Cell Suspension: Create a homogenous cell suspension and determine the cell concentration. Adjust to 1 x 10⁷ cells/mL in PBS with protease inhibitors.

  • Aliquoting: Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermocycler and heat each tube to a specific temperature (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control (maintained at 4°C).

  • Cell Lysis: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration using a BCA assay. Normalize the total protein concentration across all samples.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Target-Y and a loading control (e.g., GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry.

Isothermal Dose-Response Fingerprinting (ITDRF) CETSA Protocol
  • Compound Treatment: Treat cells with a serial dilution of PROTAC-X (e.g., 0.01 µM to 100 µM) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest and prepare the cell suspension as described in the melt curve protocol.

  • Heat Challenge: Heat all samples to a single, predetermined temperature (e.g., the Tₘ from the melt curve experiment in the presence of the vehicle) for 3 minutes, followed by cooling.

  • Lysis, Fractionation, and Analysis: Proceed with cell lysis, fractionation, and Western blot analysis as described above.

Data Presentation and Analysis

CETSA Melt Curve Data

The band intensities from the Western blot are normalized to the unheated control (4°C). The percentage of soluble Target-Y is plotted against the temperature to generate a "melt curve." The temperature at which 50% of the protein is denatured is the melting temperature (Tₘ). A shift in the Tₘ (ΔTₘ) upon compound treatment indicates target engagement.

Table 1: Hypothetical CETSA Melt Curve Data for Target-Y with PROTAC-X (10 µM)

Temperature (°C)Vehicle (% Soluble Target-Y)PROTAC-X (% Soluble Target-Y)
40100100
4298100
449599
468897
487594
505288
523076
541553
56832
58416
6029
6215
6402

Summary of Melt Curve Analysis:

TreatmentTₘ of Target-Y (°C)ΔTₘ (°C)
Vehicle (DMSO)50.2-
PROTAC-X (10 µM)54.1+3.9
ITDRF CETSA Data

The normalized band intensities are plotted against the logarithm of the PROTAC-X concentration. The data is fitted to a dose-response curve to determine the EC₅₀ of target engagement.

Table 2: Hypothetical ITDRF CETSA Data for Target-Y

PROTAC-X Conc. (µM)log[PROTAC-X]% Soluble Target-Y (at 52°C)
0.01-2.0031
0.03-1.5235
0.1-1.0048
0.3-0.5265
10.0075
30.4878
101.0076
301.4877
1002.0075

Summary of ITDRF Analysis:

ParameterValue
EC₅₀ of Target Engagement0.15 µM

Interpretation of Results

  • CETSA Melt Curve: A positive shift in the Tₘ of Target-Y in the presence of PROTAC-X provides direct evidence that PROTAC-X binds to and stabilizes Target-Y in the cellular environment.

  • ITDRF CETSA: The EC₅₀ value obtained from the ITDRF experiment provides a quantitative measure of the potency of PROTAC-X in engaging Target-Y within intact cells.

These results, in conjunction with downstream functional assays (e.g., measuring Target-Y degradation), provide a comprehensive understanding of the mechanism of action of PROTAC-X.

Troubleshooting

IssuePossible CauseSuggested Solution
No thermal shift observed- Compound does not engage the target.- Compound concentration is too low.- Incubation time is insufficient.- Confirm target engagement with an orthogonal method.- Perform an ITDRF experiment to test a wider concentration range.- Optimize the incubation time.
High variability between replicates- Inconsistent cell numbers.- Incomplete cell lysis.- Pipetting errors.- Ensure accurate cell counting and aliquoting.- Optimize the lysis procedure.- Use calibrated pipettes and careful technique.
Weak Western blot signal- Low protein expression.- Poor antibody quality.- Use a cell line with higher target expression.- Validate the primary antibody for specificity and sensitivity.

References

Application Notes and Protocols for the Synthesis of (S,R,S)-AHPC-Ac with Diverse Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A key component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. (S,R,S)-AHPC-Ac, an acetamido derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, is a widely utilized building block in the design and synthesis of potent and selective PROTACs. The choice of the linker that connects the VHL ligand to the target protein-binding ligand is critical for the efficacy of the resulting PROTAC, influencing its stability, solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

These application notes provide detailed protocols for the synthesis of this compound functionalized with various linkers, including polyethylene (B3416737) glycol (PEG) and alkyl chains with terminal functional groups such as carboxylic acids, amines, alkynes, and azides. These functionalized building blocks are essential intermediates for the facile construction of PROTAC libraries for structure-activity relationship (SAR) studies and the development of novel protein degraders.

PROTAC Mechanism of Action

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, this compound for VHL), and a linker that connects the two ligands. The PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to induce the degradation of another POI molecule.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Complex POI->Ternary_Complex PROTAC This compound-Linker-Warhead PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits E3 Ligase PROTAC->Ternary_Complex VHL->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Proteasome->PROTAC Releases PROTAC Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades POI Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Figure 1: General mechanism of action for a PROTAC utilizing this compound to recruit the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI).

Experimental Protocols

The following protocols describe the synthesis of key this compound-linker building blocks. The starting material, this compound, can be synthesized according to literature procedures or obtained from commercial vendors.

Protocol 1: Synthesis of this compound-PEG-COOH

This protocol describes the synthesis of an this compound conjugate with a polyethylene glycol (PEG) linker terminating in a carboxylic acid. This building block is suitable for subsequent amide coupling with an amine-functionalized warhead.

Experimental Workflow:

workflow_peg_cooh Start This compound Step1 Amide Coupling Start->Step1 Reagent Boc-NH-PEGn-COOH (Coupling Reagents, Base) Reagent->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA/DCM) Intermediate->Step2 Purification Purification (e.g., HPLC) Step2->Purification Product This compound-PEGn-COOH Purification->Product

Figure 2: Workflow for the synthesis of this compound-PEGn-COOH.

Materials:

  • This compound

  • Boc-NH-PEGn-COOH (e.g., n=2, 4, 6)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)

Procedure:

  • Amide Coupling:

    • To a solution of this compound (1.0 eq) and Boc-NH-PEGn-COOH (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, or until completion as monitored by TLC or LC-MS.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

  • Purification of Intermediate:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the pure Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 1-2 hours, or until complete deprotection is observed by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Final Purification:

    • Purify the crude product by preparative reverse-phase HPLC to yield the final this compound-PEGn-COOH product as a white solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of this compound-Alkyl-NH-Boc

This protocol outlines the synthesis of an this compound conjugate with an alkyl linker terminating in a Boc-protected amine. The Boc group can be readily removed to provide a primary amine for subsequent conjugation reactions.

Procedure:

  • Amide Coupling:

    • Follow the amide coupling procedure described in Protocol 1 , using Boc-NH-(CH₂)n-COOH as the linker.

    • Purify the crude product by flash column chromatography to obtain the pure this compound-Alkyl-NH-Boc.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Synthesis of this compound-Linker-Alkyne

This protocol details the introduction of a terminal alkyne functionality, which is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Procedure:

  • Amide Coupling:

    • Couple this compound with an appropriate alkyne-containing carboxylic acid linker (e.g., pent-4-ynoic acid or a PEG linker with a terminal alkyne) using the HATU/DIPEA coupling conditions described in Protocol 1 .

    • Purify the crude product by flash column chromatography to yield the desired this compound-Linker-Alkyne.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 4: Synthesis of this compound-Linker-Azide

This protocol describes the synthesis of an azide-terminated this compound building block for use in click chemistry.

Procedure:

  • Amide Coupling:

    • Couple this compound with an appropriate azide-containing carboxylic acid linker (e.g., 3-azidopropanoic acid or a PEG linker with a terminal azide) using the HATU/DIPEA coupling conditions as described in Protocol 1 .

    • Purify the crude product by flash column chromatography to afford the this compound-Linker-Azide.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

The choice of linker can significantly impact the degradation efficiency of a PROTAC. The following tables summarize quantitative data for PROTACs incorporating this compound with different linkers, targeting various proteins. The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are key parameters used to evaluate PROTAC performance.

Table 1: Degradation Efficiency of this compound-based PROTACs with Different Linker Types and Lengths

Target ProteinCell LineLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
BRD4HeLaPEG850>90
BRD4HeLaPEG1225>95
BRD4HeLaAlkyl815085
BRD4HeLaAlkyl1210090
KRAS G12CMIA PaCa-2PEG425080
KRAS G12CMIA PaCa-2PEG8100>90

Table 2: Physicochemical Properties of this compound-Linker Conjugates

Linker TypeLinker LengthMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
PEG2 units634.762.8180.5
PEG4 units722.862.5206.0
Alkyl4 carbons558.724.2154.3
Alkyl8 carbons614.835.8154.3

Signaling Pathway

The degradation of a target protein by an this compound-based PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of a kinase involved in a cancer-related pathway can lead to the inhibition of cell proliferation and the induction of apoptosis.

signaling_pathway cluster_pathway Example Signaling Pathway: Kinase Degradation PROTAC This compound-PROTAC Target_Kinase Target Kinase (e.g., BTK) PROTAC->Target_Kinase Induces Degradation Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Activates Degradation Degradation Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Effector->Apoptosis Inhibits

Figure 3: A representative signaling pathway illustrating the downstream consequences of degrading a target kinase using an this compound-based PROTAC. Degradation of the kinase leads to the inhibition of a pro-proliferative and anti-apoptotic signaling cascade.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers engaged in the design and synthesis of this compound-based PROTACs. The ability to systematically vary the linker component is crucial for optimizing the degradation potency and drug-like properties of these novel therapeutics. The detailed synthetic procedures and comparative data will aid in the rational design of next-generation protein degraders with enhanced efficacy and selectivity.

in vitro degradation assay protocol using (S,R,S)-AHPC-Ac PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: In Vitro Degradation Assay Protocol for (S,R,S)-AHPC-Ac Based PROTACs

Audience: Researchers, scientists, and drug development professionals involved in the discovery and characterization of targeted protein degraders.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins from the cell.[1][2] These heterobifunctional molecules consist of a ligand that binds a target Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to induce the ubiquitination and subsequent degradation of the target protein.[1][4]

The (S,R,S)-AHPC scaffold is a widely used ligand that specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] PROTACs synthesized using this compound are therefore designed to mediate POI degradation via the VHL complex.

This document provides a detailed protocol for an in vitro ubiquitination assay, a critical tool to biochemically validate the mechanism of action for a newly synthesized this compound based PROTAC. This assay directly measures the PROTAC's ability to form a productive ternary complex (POI-PROTAC-E3 Ligase) and mediate the ubiquitination of its target protein in a reconstituted system.[4][6]

PROTAC Mechanism of Action

The PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the target POI and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1][4]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC This compound PROTAC PROTAC->Ternary_Complex Bridges VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-induced protein degradation pathway.

Experimental Protocol: In Vitro Ubiquitination Assay

This protocol describes how to detect PROTAC-mediated ubiquitination of a POI via Western blot.

Materials and Reagents
ReagentSuggested SupplierPurpose
E1 Activating Enzyme (human)Boston BiochemUbiquitin cascade initiation
E2 Conjugating Enzyme (e.g., UBE2D2)Boston BiochemUbiquitin conjugation
VHL E3 Ligase Complex (recombinant)R&D SystemsPROTAC-recruited ligase
Ubiquitin (human, recombinant)Boston BiochemProtein tag for degradation
Protein of Interest (POI, purified)In-house/CustomTarget for degradation
This compound PROTACIn-house/CustomMolecule being tested
10X Ubiquitination BufferBoston BiochemReaction buffer
ATP (100 mM solution)Sigma-AldrichEnergy source for E1
DMSOSigma-AldrichPROTAC solvent
Laemmli Sample Buffer (4X)Bio-RadSDS-PAGE sample prep
Primary Antibody against POICell Signaling/AbcamWestern blot detection
HRP-conjugated Secondary AntibodyCell Signaling/AbcamWestern blot detection
ECL SubstrateThermo FisherChemiluminescent detection
ddH₂O (nuclease-free)In-houseReagent dilution
Experimental Workflow

The overall workflow involves setting up the biochemical reaction, running the products on a gel to separate them by size, and using an antibody to visualize the ubiquitination of the target protein.

Experimental_Workflow In Vitro Ubiquitination Assay Workflow arrow arrow start Thaw Reagents on Ice master_mix Prepare Master Mix (Buffer, ATP, E1, E2, Ub, POI) start->master_mix aliquot Aliquot Master Mix into Reaction Tubes master_mix->aliquot add_e3 Add VHL E3 Ligase (or buffer for -E3 control) aliquot->add_e3 add_protac Add PROTAC dilutions (or DMSO for vehicle control) add_e3->add_protac incubate Incubate at 37°C for 1-2 hours add_protac->incubate stop_rxn Stop Reaction with Laemmli Buffer incubate->stop_rxn heat Heat at 95°C for 5 minutes stop_rxn->heat sds_page SDS-PAGE heat->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection ECL Detection & Imaging probing->detection analysis Data Analysis (Band Densitometry) detection->analysis

Workflow for the in vitro ubiquitination assay.
Step-by-Step Procedure

  • Thaw Components: On ice, thaw all enzymes, proteins, and reagents. Briefly centrifuge vials to ensure contents are at the bottom.[4]

  • Prepare Master Mix: To ensure consistency, prepare a master mix of common reagents for all reactions. For one 25 µL reaction, combine the following in a microcentrifuge tube on ice:[4]

ComponentStock Conc.Volume (µL)Final Conc.
ddH₂ON/A13.25N/A
10X Ubiquitination Buffer10X2.51X
ATP100 mM1.255 mM
E1 Enzyme1 µM1.2550 nM
E2 Enzyme (UBE2D2)5 µM1.25250 nM
Ubiquitin1 mg/mL (~117 µM)2.0~9.4 µM
Protein of Interest (POI)5 µM1.25250 nM
Total Master Mix Volume 22.75
  • Assemble Final Reactions: In separate, pre-chilled tubes, add the following components in order:

    • 22.75 µL of the Master Mix.

    • 1.0 µL of VHL E3 Ligase Complex (from a 2.5 µM stock for a 100 nM final concentration).[4]

    • 1.25 µL of PROTAC (from a 20X stock in DMSO for a 1X final concentration) or an equivalent volume of DMSO for the vehicle control.[4]

  • Set Up Control Reactions: It is critical to include proper controls to validate the results:[4]

    • No E3 Ligase (-E3): Replace the VHL E3 ligase volume with an equal volume of buffer to confirm the reaction is E3-dependent.

    • No PROTAC (-Cmpd): Use DMSO vehicle instead of the PROTAC to show that ubiquitination is PROTAC-dependent.

    • No E1 Enzyme (-E1): Replace the E1 enzyme in the master mix with buffer to confirm the reaction is ATP and E1-dependent.

  • Incubation: Gently mix the reactions, centrifuge briefly, and incubate at 37°C for 1-2 hours.

  • Stop Reaction: Terminate the reactions by adding 8.3 µL of 4X Laemmli Sample Buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 15-20 µL of each reaction onto an appropriate SDS-PAGE gel (e.g., 4-12% gradient gel).[4]

    • Run the gel to separate proteins by molecular weight.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. This will detect both the unmodified POI and the higher molecular weight, ubiquitinated species which appear as a smear or ladder.[4]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again three times with TBST.

  • Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[4]

Data Analysis and Presentation

The primary output of this assay is the visualization of higher molecular weight bands corresponding to the ubiquitinated POI. The intensity of this "ladder" or smear above the unmodified POI band should increase with PROTAC concentration.

  • Qualitative Analysis: A clear, PROTAC-dependent appearance of a high molecular weight smear or ladder for the POI indicates successful in vitro ubiquitination.

  • Quantitative Analysis: Densitometry can be used to quantify the amount of ubiquitinated POI relative to the total POI in each lane. This data can be used to calculate key parameters like DC₅₀ (concentration of PROTAC required to induce 50% of the maximal ubiquitination) and Dₘₐₓ (the maximal level of ubiquitination observed).

Representative Data

The following table shows example quantitative data derived from a dose-response experiment with two different this compound based PROTACs targeting POI-X.

Table 1: In Vitro Ubiquitination Efficacy of PROTACs Targeting POI-X

Compound E3 Ligase Recruiter Target DC₅₀ (nM) Dₘₐₓ (% of Total POI)
PROTAC-A This compound POI-X 75 85%
PROTAC-B This compound POI-X 250 60%
Negative Control* Inactive AHPC analog POI-X >10,000 <5%

*A PROTAC with a mutation in the AHPC moiety that prevents VHL binding.

Troubleshooting

IssuePossible CauseSuggested Solution
No ubiquitination signal in any lane Inactive enzyme (E1, E2, or E3) or ATP.Test each component individually. Use fresh ATP and enzymes.
High background in "No PROTAC" lane E3 ligase has basal activity towards the POI.This can be normal. The key is to see a significant increase with the PROTAC.
Weak ubiquitination signal Suboptimal reaction time or component concentration.Optimize incubation time (e.g., 30, 60, 120 min). Titrate E3 ligase and POI concentrations.
Smear is too condensed or too diffuse Inappropriate gel percentage.Use a gradient gel (e.g., 4-20%) to better resolve a wide range of molecular weights.

References

Application Notes and Protocols for Measuring the Binding Affinity of (S,R,S)-AHPC-Ac to VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Quantifying the Interaction Between (S,R,S)-AHPC-Ac and the VHL E3 Ligase

The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of the VCB-CUL2 E3 ubiquitin ligase complex.[1][2][3] This complex targets proteins for degradation via the ubiquitin-proteasome system, most notably the hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen levels.[2][4] The ability to hijack this degradation machinery using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy.[5][6][7]

PROTACs are bifunctional molecules featuring a ligand for an E3 ligase, a linker, and a ligand for a target protein.[6][8] (S,R,S)-AHPC is a well-established, high-affinity ligand for VHL and serves as a foundational component for many VHL-based PROTACs.[9][10] this compound, a derivative, is designed to engage the VHL protein, recruiting it to a target protein for subsequent degradation.

Accurately measuring the binding affinity of this compound to VHL is a critical first step in the development and optimization of such degraders. A strong and specific interaction is fundamental for the efficient formation of the ternary complex (VHL-PROTAC-Target Protein), which is essential for effective protein degradation.[11] This document provides an overview of common biophysical techniques and detailed protocols for quantifying this binding interaction, enabling researchers to characterize their VHL-recruiting molecules with confidence. The primary methods covered include Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), each offering unique advantages for affinity and kinetic characterization.[12]

Quantitative Data Summary: VHL Ligand Binding Affinities

The following table summarizes binding affinity data for (S,R,S)-AHPC (also known as VH032-NH2) and other relevant VHL ligands. This data provides a benchmark for researchers evaluating novel VHL-binding molecules.

CompoundAssay TypeAffinity MetricReported ValueReference
VH032-Kd188 nM[13]
VHL Ligand 14 (Compound 11)-IC50196 nM[13]
VL285-IC50340 nM[13]
BODIPY FL VH032FP AssayKd100.8 nM[12]

VHL Signaling Pathway in Normoxia

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a key role in regulating HIF-1α levels, preventing the activation of hypoxic response genes.

VHL_Signaling_Pathway VHL-Mediated Degradation of HIF-1α cluster_cytoplasm Cytoplasm cluster_vhl VCB-CUL2 E3 Ligase Complex HIF HIF-1α PHD PHD Enzymes (Prolyl Hydroxylases) HIF->PHD OH_HIF Hydroxylated HIF-1α (HIF-1α-OH) PHD->OH_HIF Hydroxylation O2 Oxygen (Normoxia) O2->PHD VHL VHL OH_HIF->VHL Recognition EloBC Elongin B/C Ub_HIF Polyubiquitinated HIF-1α VHL->Ub_HIF Ubiquitination Cul2 Cullin-2 Rbx1 Rbx1 Ub Ubiquitin Ub->VHL Proteasome Proteasome Ub_HIF->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: VHL recognizes hydroxylated HIF-1α, leading to its ubiquitination and proteasomal degradation.

Experimental Protocols

Herein are detailed protocols for three standard biophysical assays to determine the binding affinity of this compound to the VHL protein complex.

Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay where the test compound, this compound, displaces a fluorescently labeled VHL ligand (probe), leading to a decrease in fluorescence polarization.[14][15][16]

FP_Workflow Fluorescence Polarization Workflow prep 1. Reagent Preparation - VCB Complex - Fluorescent Probe - this compound Dilutions - Assay Buffer plate 2. Plate Setup Add reagents to 96/384-well plate: - VCB Complex - Test Compound (this compound) - Controls (No inhibitor, No VCB) prep->plate incubate1 3. Pre-incubation Incubate VCB and test compound to reach binding equilibrium. plate->incubate1 add_probe 4. Add Fluorescent Probe Initiate competition by adding fluorescent VHL probe. incubate1->add_probe incubate2 5. Incubation Incubate in the dark to allow binding to reach equilibrium. add_probe->incubate2 read 6. Measure FP Read fluorescence polarization on a compatible plate reader. incubate2->read analyze 7. Data Analysis Plot FP signal vs. compound concentration. Calculate IC50/Kd. read->analyze

Caption: Workflow for the VHL Fluorescence Polarization (FP) competitive binding assay.

Protocol:

A. Materials and Reagents:

  • Purified VHL-ElonginB-ElonginC (VCB) complex

  • This compound test compound

  • Fluorescent VHL probe (e.g., BODIPY FL VH032)[12][14]

  • VHL Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP)

  • DMSO (for compound dilution)

  • Black, low-volume 96- or 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization[15]

B. Reagent Preparation:

  • VCB Complex Working Solution: Thaw purified VCB complex on ice. Dilute to the desired final concentration (e.g., 20 nM) in VHL Assay Buffer.

  • Fluorescent Probe Working Solution: Dilute the fluorescent probe stock to the desired final concentration (e.g., 10 nM) in VHL Assay Buffer. Protect from light.

  • This compound Serial Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions. Subsequently, create an intermediate dilution of each concentration in VHL Assay Buffer to minimize the final DMSO concentration in the assay (should not exceed 1%).[16]

C. Assay Procedure:

  • Add 5 µL of the diluted this compound or DMSO vehicle (for positive and negative controls) to the wells of the microplate.

  • Add 10 µL of the VCB Complex Working Solution to all wells except the "Blank" or "Probe only" controls. Add 10 µL of VHL Assay Buffer to the blank wells.

  • Mix the plate gently and incubate for 30-60 minutes at room temperature to allow the compound to bind to VHL.

  • Add 5 µL of the Fluorescent Probe Working Solution to all wells.

  • Mix the plate gently, cover to protect from light, and incubate for at least 60-90 minutes at room temperature to reach binding equilibrium.[12]

  • Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths (e.g., λex 485 nm, λem 528 nm for a BODIPY FL probe).[16]

D. Data Analysis:

  • Subtract the FP value of the "Blank" well from all other measurements.

  • The "No inhibitor" control represents 100% binding.

  • Plot the FP signal (in millipolarization units, mP) against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

  • The IC₅₀ can be converted to a Ki (dissociation constant) using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.[17][18] This protocol involves immobilizing the VCB complex and flowing solutions of this compound over the surface.

SPR_Workflow Surface Plasmon Resonance Workflow prep 1. Reagent & Chip Prep - Purified VCB Complex - this compound Dilutions - Running & Regeneration Buffers - Activate Sensor Chip immobilize 2. Ligand Immobilization Covalently couple VCB complex to the sensor chip surface. prep->immobilize stabilize 3. Surface Stabilization Wash with running buffer to establish a stable baseline. immobilize->stabilize inject 4. Analyte Injection Inject serial dilutions of this compound over the surface (Association). stabilize->inject dissociate 5. Dissociation Flow running buffer over the surface to monitor dissociation. inject->dissociate regenerate 6. Surface Regeneration Inject regeneration buffer to remove all bound analyte. dissociate->regenerate analyze 7. Data Analysis Fit sensorgram data to a binding model to determine kon, koff, and Kd. regenerate->analyze

Caption: Workflow for measuring binding kinetics and affinity using Surface Plasmon Resonance (SPR).

Protocol:

A. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Purified VCB complex

  • This compound test compound

  • SPR Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20)

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Regeneration Buffer (scouted per experiment, e.g., a short pulse of Glycine-HCl pH 2.0 or MgCl₂)

B. VCB Immobilization:

  • Activate the sensor chip surface by injecting a 1:1 mixture of NHS/EDC for 7 minutes.[19]

  • Inject the VCB complex (diluted in Immobilization Buffer, e.g., to 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 3000-5000 RU).[19]

  • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

  • A reference flow cell should be prepared similarly but without the VCB complex to allow for reference subtraction.

C. Binding Measurement (Kinetics/Affinity):

  • Prepare serial dilutions of this compound in SPR Running Buffer. A typical concentration range might span from 0.1x to 10x the expected Kd.

  • Perform a startup cycle with several buffer injections to ensure the baseline is stable.

  • Inject the lowest concentration of this compound over the VCB and reference flow cells for a defined period (e.g., 120 seconds) to monitor association.

  • Switch to running buffer and monitor the dissociation phase for a defined period (e.g., 300 seconds).

  • Inject the regeneration buffer to remove any remaining bound analyte and return to the baseline.

  • Repeat steps 3-5 for each concentration of this compound, typically in ascending order, including a buffer-only (zero concentration) injection for double-referencing.[17]

D. Data Analysis:

  • Process the raw data by subtracting the reference flow cell signal from the active flow cell signal, and then subtracting the buffer-only injection signal (double-referencing).

  • The resulting sensorgrams show the binding response over time.

  • For kinetic analysis, globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ or kₒₙ), dissociation rate constant (kd or kₒff), and the equilibrium dissociation constant (Kd = kd/kₐ).[20]

  • For steady-state affinity, plot the response at equilibrium against the analyte concentration and fit to a steady-state affinity model.[20]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry n) in a single, label-free experiment.[21][22]

ITC_Workflow Isothermal Titration Calorimetry Workflow prep 1. Sample Preparation - Dialyze VCB and this compound into identical, degassed buffer. - Accurately determine concentrations. load 2. Load Instrument - Load VCB complex into sample cell. - Load this compound into syringe. prep->load equilibrate 3. Thermal Equilibration Allow instrument to reach thermal stability. load->equilibrate titrate 4. Titration Perform a series of small, timed injections of this compound into the VCB solution. equilibrate->titrate measure 5. Measure Heat Change Instrument measures the differential power required to maintain zero temperature difference between cells. titrate->measure analyze 6. Data Analysis Integrate peaks and plot heat change vs. molar ratio. Fit to a binding model. measure->analyze

Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry (ITC).

Protocol:

A. Materials and Reagents:

  • Isothermal Titration Calorimeter

  • Purified VCB complex

  • This compound test compound

  • ITC Buffer (e.g., 20 mM Phosphate or HEPES, pH 7.4, 150 mM NaCl). Crucially, the buffer for the protein and the ligand must be identical to minimize heats of dilution. [22]

  • Degassing apparatus

B. Sample Preparation:

  • Dialyze the purified VCB complex extensively against the chosen ITC buffer.

  • Dissolve the this compound in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution buffer.[22]

  • Accurately determine the final concentrations of both the VCB complex and the this compound solution. Errors in concentration directly impact the calculated stoichiometry and affinity.[22]

  • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

  • Concentration Guidelines: The concentration of VCB in the cell should be approximately 10-50x the expected Kd. The concentration of this compound in the syringe should be 10-15x the concentration of the VCB in the cell.[22]

C. Experimental Setup and Titration:

  • Rinse the sample cell and syringe thoroughly with ITC buffer.

  • Load the VCB complex solution into the sample cell (typically ~200-300 µL).[22]

  • Load the this compound solution into the injection syringe (typically ~40-100 µL).[22]

  • Place the loaded cell and syringe into the calorimeter and allow the system to thermally equilibrate.

  • Set up the titration parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections to allow a return to baseline. A small initial injection (e.g., 0.4 µL) is often discarded during analysis.

  • Run the titration experiment.

D. Control Experiment and Data Analysis:

  • Perform a control titration by injecting the this compound solution from the syringe into the sample cell containing only buffer. This measures the heat of dilution.[23]

  • The raw data is a series of peaks, where the area of each peak corresponds to the heat change for that injection.[23]

  • Integrate the area under each peak and subtract the corresponding heat of dilution from the control experiment.

  • Plot the corrected heat change (kcal/mol) against the molar ratio of [this compound]/[VCB].

  • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) using the analysis software (e.g., Origin) to determine the Kd (1/Kₐ), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) is calculated from these values.[24]

References

Application Notes and Protocols for Developing a Novel (S,R,S)-AHPC-Ac Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1][2][3] This document provides a detailed experimental workflow and protocols for the development of novel PROTACs utilizing (S,R,S)-AHPC-Ac, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC.[4][5][6] The protocols outlined herein cover essential stages from initial design and synthesis to comprehensive biochemical, biophysical, and cellular characterization.

Introduction to this compound Based PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7][8] (S,R,S)-AHPC is a well-established, high-affinity ligand for the VHL E3 ubiquitin ligase, one of the most commonly utilized E3 ligases in PROTAC design.[4][6][9] The this compound variant provides a reactive handle for conjugation to a linker, facilitating the synthesis of a diverse library of PROTAC candidates. The primary mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.[][11][12] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][13][]

PROTAC Mechanism of Action: A Visual Guide

The following diagram illustrates the catalytic cycle of a VHL-based PROTAC.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI E1, E2, Ub Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation cycle.

Experimental Workflow for Novel PROTAC Development

The development of a novel this compound based PROTAC follows a systematic, multi-step process. This workflow ensures a thorough characterization of the PROTAC's biochemical and cellular activities.

experimental_workflow cluster_design Phase 1: Design & Synthesis cluster_biochem Phase 2: Biochemical & Biophysical Evaluation cluster_cell Phase 3: Cellular Evaluation cluster_selectivity Phase 4: Selectivity & Off-Target Analysis Target_Selection 1. Target & Ligand Selection Linker_Design 2. Linker Design & Synthesis Target_Selection->Linker_Design PROTAC_Synthesis 3. PROTAC Synthesis Linker_Design->PROTAC_Synthesis Binding_Assays 4. Binary Binding Assays (SPR, ITC, BLI) PROTAC_Synthesis->Binding_Assays Ternary_Complex_Assays 5. Ternary Complex Formation (SPR, NanoBRET, FRET) Binding_Assays->Ternary_Complex_Assays Ubiquitination_Assay 6. In Vitro Ubiquitination Assay Ternary_Complex_Assays->Ubiquitination_Assay Degradation_Assay 7. Cellular Degradation Assay (Western Blot, In-Cell Western) Ubiquitination_Assay->Degradation_Assay DC50_Dmax 8. DC50 & Dmax Determination Degradation_Assay->DC50_Dmax Time_Course 9. Time-Course & Washout DC50_Dmax->Time_Course Proteomics 10. Proteomics-based Selectivity Profiling Time_Course->Proteomics Negative_Control 11. Negative Control Experiments Proteomics->Negative_Control

Experimental workflow for PROTAC development.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol outlines the conjugation of a POI ligand containing a primary or secondary amine to the carboxylic acid of this compound-Linker.

Materials:

  • Amine-functionalized POI ligand

  • This compound-Linker

  • Coupling agent (e.g., HATU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel and magnetic stirrer

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

  • HRMS and NMR for characterization

Procedure:

  • Dissolve the this compound-Linker (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-functionalized POI ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product using reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC molecule using HRMS and NMR spectroscopy.

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This protocol describes a live-cell assay to measure the formation of the POI-PROTAC-VHL ternary complex.[11][15]

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-POI fusion protein

  • Expression vector for HaloTag®-VHL fusion protein

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Nano-Glo® Substrate

  • HaloTag® NanoBRET® 618 Ligand

  • PROTAC compounds

  • White, 96-well assay plates

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors using FuGENE® HD.

  • Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Prepare a solution of HaloTag® 618 Ligand in Opti-MEM® and add it to the cells. Incubate for 4 hours.

  • Serially dilute the PROTAC compounds in Opti-MEM®.

  • Add the diluted PROTACs to the appropriate wells and incubate for 2 hours.

  • Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.

  • Add the substrate to all wells.

  • Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve is indicative of ternary complex formation.[2]

Protocol 3: In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of the target protein mediated by the PROTAC.[13][16][17]

Materials:

  • Purified recombinant E1 activating enzyme (e.g., UBE1)

  • Purified recombinant E2 conjugating enzyme (e.g., UbcH5a)

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

  • Purified recombinant POI

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC compounds

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the POI

  • Anti-ubiquitin antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Set up the ubiquitination reaction by combining E1, E2, VBC complex, POI, ubiquitin, and ATP in the reaction buffer.

  • Add the PROTAC compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against the POI to detect higher molecular weight bands corresponding to poly-ubiquitinated protein. An anti-ubiquitin antibody can also be used for confirmation.

  • Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

Protocol 4: Cellular Degradation Assay (Western Blot)

This is the primary assay to determine if the PROTAC induces degradation of the target protein in a cellular context.[18][19]

Materials:

  • Cancer cell line expressing the POI

  • Cell culture medium and supplements

  • PROTAC compounds

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the PROTAC compound for a specified time (e.g., 18-24 hours). Include a vehicle control.

  • For mechanistic validation, pre-treat cells with a proteasome inhibitor (MG132) for 1-2 hours before adding the PROTAC.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform Western blotting as described in Protocol 3.

  • Probe the membrane with primary antibodies against the POI and a loading control.

  • Quantify the band intensities using densitometry software.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control after normalizing to the loading control.

Data Presentation

Quantitative data from the cellular degradation assays should be summarized to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Degradation Potency and Efficacy of Exemplary PROTACs

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Composition
PROTAC-001BRD4HeLa25>90PEG-based
PROTAC-002KRAS G12CNCI-H2030250>90PEG-based[20]
PROTAC-003STINGCaki-1227>80Not Specified[20]
PROTAC-004CDK4/6TNBC cells35Not SpecifiedAlkyl chain[20]

This table presents hypothetical and literature-derived data for illustrative purposes.

Selectivity Profiling

To assess the selectivity of the lead PROTAC, a global proteomics approach is recommended.

Protocol 5: Mass Spectrometry-based Proteomics

Method:

  • Treat cells with the lead PROTAC at a concentration that induces significant degradation (e.g., 5x DC50) and a vehicle control.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • Analyze the labeled peptides by LC-MS/MS.

  • Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

  • A selective PROTAC will show a significant decrease only in the abundance of the intended target protein and its direct downstream effectors.

Conclusion

The development of a novel this compound based PROTAC is a comprehensive process that requires a combination of chemical synthesis, biochemical assays, biophysical characterization, and cellular evaluation.[8] The protocols and workflow presented in this document provide a robust framework for researchers to design, synthesize, and validate potent and selective protein degraders for therapeutic and research applications. Adherence to these systematic procedures will facilitate the identification of lead PROTAC candidates with desirable pharmacological properties.

References

Application Notes and Protocols for (S,R,S)-AHPC-Ac in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Ac is a derivative of (S,R,S)-AHPC (also known as VH032), a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the field of oncology drug discovery, this compound serves as a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins involved in cancer pathogenesis.

This document provides detailed application notes and protocols for the conceptual use of this compound in the development of VHL-recruiting PROTACs for cancer research. It covers the mechanism of action, provides examples of PROTACs synthesized using (S,R,S)-AHPC derivatives, and outlines key experimental protocols for their evaluation.

Mechanism of Action: VHL-Recruiting PROTACs

PROTACs containing a VHL ligand, such as one derived from this compound, function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell and subsequent downstream therapeutic effects.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC This compound-based PROTAC POI Protein of Interest (e.g., Oncogenic Kinase) PROTAC->POI VHL VHL E3 Ligase Complex PROTAC->VHL Recruits VHL Ub Ubiquitin VHL_bound VHL Ub->VHL_bound E2-mediated transfer Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Downstream Inhibition of Oncogenic Signaling & Apoptosis Degraded_POI->Downstream POI_bound POI POI_bound->Proteasome Recognition PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->VHL_bound VHL_bound->POI_bound Polyubiquitination

Caption: Mechanism of action of a VHL-recruiting PROTAC.

Applications in Oncology Drug Discovery

This compound and its congeners are instrumental in developing PROTACs to target a wide range of oncoproteins that are otherwise difficult to inhibit with traditional small molecules. Below are examples of PROTACs developed using (S,R,S)-AHPC derivatives.

Quantitative Data for Exemplary PROTACs
PROTAC NameTarget ProteinE3 Ligase Ligand BaseCell LineDC₅₀IC₅₀DₘₐₓReference
GMB-475 BCR-ABL1(S,R,S)-AHPCK562340 nM1.11 µM95%[1][2]
SMARCA2/4-degrader-22 SMARCA2/4This compoundA549<100 nMNot Reported>90%[3][4]
GP262 PI3K/mTOR(S,R,S)-AHPC (VH032)MDA-MB-23142.23–227.4 nM (PI3K), 45.4 nM (mTOR)Not ReportedNot Reported[5]
A (S,R,S)-AHPC-based PROTAC Smad3(S,R,S)-AHPCCWR22Rv1Concentration-dependent degradationNot ReportedNot Reported[6]
  • DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC that results in 50% degradation of the target protein.

  • IC₅₀ (Inhibitory Concentration 50): The concentration of the PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

Experimental Protocols

The following are generalized protocols for the evaluation of novel PROTACs developed using this compound.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture Seed cancer cells at appropriate density B 2. PROTAC Treatment Treat cells with a dose-range of PROTAC and controls (e.g., DMSO) for a specified time course A->B C 3. Cell Lysis & Protein Quantification Harvest cells, prepare lysates, and determine protein concentration (e.g., BCA assay) B->C E 5. Cell Viability Assay - Add viability reagent (e.g., CCK-8, CellTiter-Glo) - Measure signal (absorbance/luminescence) B->E D 4. Western Blot Analysis - SDS-PAGE - Protein Transfer - Immunoblotting for POI and loading control C->D F 6. Data Analysis - Quantify protein bands to determine DC₅₀ and Dₘₐₓ - Calculate cell viability to determine IC₅₀ D->F E->F G 7. Downstream Mechanistic Studies (e.g., Apoptosis assays, cell cycle analysis) F->G

Caption: General workflow for evaluating a novel PROTAC.

Protocol 1: Western Blot for Target Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[7][8]

Materials:

  • Cancer cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest (POI)

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[7]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Re-probe the membrane with the loading control antibody.

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ.

Protocol 2: Cell Viability Assay

This protocol outlines the steps to determine the anti-proliferative effect of a PROTAC using a colorimetric or luminescent assay.[9][10][11]

Materials:

  • Cancer cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Opaque-walled 96-well plates (for luminescent assays) or standard 96-well plates (for colorimetric assays)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 90-100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.[9][10]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Add the diluted PROTAC or vehicle control to the wells.

    • Incubate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.[11]

  • Signal Detection (Example using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal from wells containing medium only.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results as a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs in oncology research. By enabling the targeted degradation of oncoproteins, PROTACs offer a powerful therapeutic modality to overcome the limitations of traditional inhibitors. The protocols and data presented here provide a framework for the design and evaluation of novel PROTACs, facilitating the discovery of new cancer therapeutics. It is essential to include appropriate controls, such as inactive epimers of the VHL ligand (e.g., (S,S,S)-AHPC), to validate that the observed effects are due to the intended PROTAC mechanism.[12]

References

Troubleshooting & Optimization

troubleshooting low degradation efficiency with (S,R,S)-AHPC-Ac PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with (S,R,S)-AHPC-Ac Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows low or no degradation of my target protein. What are the primary reasons for this failure?

Low degradation efficiency is a common challenge in PROTAC development and can stem from issues at multiple stages of the PROTAC mechanism of action.[1] The primary factors to investigate are:

  • Inefficient Ternary Complex Formation: The cornerstone of PROTAC activity is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[] If this complex is unstable or sterically hindered, subsequent ubiquitination and degradation will be inefficient.[1]

  • Poor Cell Permeability: PROTACs are often large molecules and may struggle to cross the cell membrane to reach their intracellular targets.[3]

  • Suboptimal Linker Design: The linker connecting the target binder and the this compound moiety is crucial. Its length, rigidity, and attachment points dictate the geometry of the ternary complex.[1][4]

  • Issues with the Ubiquitination-Proteasome System (UPS): The cell line being used might have low expression of the VHL E3 ligase or other essential components of the UPS.[5]

  • Compound Instability: The PROTAC molecule itself may be unstable in the experimental conditions.[3]

Q2: How can I confirm that my this compound PROTAC is engaging both the target protein and the VHL E3 ligase?

It is essential to verify binary engagement of both the target protein and the VHL E3 ligase.

  • Target Engagement: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can be used to confirm that the PROTAC is binding to the target protein within the cell.[3][6]

  • VHL Engagement: A competitive binding assay, such as a fluorescence polarization (FP) assay using a fluorescently labeled VHL ligand (e.g., a derivative of HIF-1α), can confirm that the this compound portion of your PROTAC is binding to the VHL E3 ligase.[7]

Q3: I'm observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?

The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][3] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC and VHL-PROTAC) rather than the productive ternary complex required for degradation.[8]

Mitigation Strategies:

  • Perform a Wide Dose-Response Curve: Test your PROTAC over a broad concentration range (e.g., pM to µM) to identify the optimal concentration for maximal degradation.[3]

  • Lower PROTAC Concentrations: Use your PROTAC at lower concentrations that favor ternary complex formation.[3]

Troubleshooting Workflow

This workflow provides a step-by-step guide to systematically troubleshoot low degradation efficiency.

Troubleshooting_Workflow cluster_start cluster_verification Initial Verification cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation cluster_cellular Cellular Context cluster_optimization Optimization start Low Degradation Efficiency Observed verify_compound Verify Compound Integrity (LC-MS, NMR) start->verify_compound verify_target Confirm Target & VHL Engagement (CETSA, FP Assay) verify_compound->verify_target ternary_assay Assess Ternary Complex Formation (TR-FRET, SPR, ITC) verify_target->ternary_assay Engagement Confirmed optimize_linker Optimize Linker (Length, Composition) verify_target->optimize_linker Engagement Failed ub_assay Measure Target Ubiquitination (IP-Western) ternary_assay->ub_assay Complex Forms ternary_assay->optimize_linker No/Weak Complex proteasome_inhibitor Co-treat with Proteasome Inhibitor (e.g., MG132) ub_assay->proteasome_inhibitor Ubiquitination Occurs vhl_expression Check VHL Expression Levels (Western Blot, qPCR) ub_assay->vhl_expression No Ubiquitination cell_permeability Assess Cell Permeability proteasome_inhibitor->cell_permeability Degradation Rescued proteasome_inhibitor->optimize_linker No Rescue vhl_expression->cell_permeability VHL Expressed change_ligase Consider Alternative E3 Ligase vhl_expression->change_ligase Low/No VHL cell_permeability->optimize_linker Permeability Issues

Caption: A logical workflow for troubleshooting low PROTAC activity.

Experimental Protocols

Protocol 1: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the ternary complex in solution.

Materials:

  • Purified recombinant target protein (e.g., GST-tagged)

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

  • This compound PROTAC

  • Terbium-conjugated anti-GST antibody (Donor)

  • Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α) or fluorescently labeled anti-VHL antibody (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

  • Microplate reader with TR-FRET capability

Procedure:

  • In a microplate, add a constant concentration of the target protein and VBC complex to each well.

  • Add a serial dilution of the this compound PROTAC to the wells. Include a control with no PROTAC.

  • Add the donor and acceptor antibodies/ligands.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

  • Measure the TR-FRET signal on the microplate reader.

  • Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the signal indicates ternary complex formation.[9]

Protocol 2: Target Protein Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay directly measures the ubiquitination of the target protein.[10]

Materials:

  • Cells expressing the target protein

  • This compound PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

  • Antibody against the target protein for immunoprecipitation (IP)

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody for Western blotting

  • Loading control antibody (e.g., GAPDH, β-actin)

Procedure:

  • Treat cells with the this compound PROTAC and a proteasome inhibitor for a specified time (e.g., 4-6 hours). The proteasome inhibitor allows for the accumulation of ubiquitinated proteins.

  • Lyse the cells and perform immunoprecipitation for the target protein.

  • Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Perform a Western blot and probe with an anti-ubiquitin antibody. A high-molecular-weight smear or ladder indicates poly-ubiquitination of the target protein.[5]

  • Probe a separate blot of the total cell lysates with an antibody for a loading control to ensure equal protein loading.

Quantitative Data Summary

The following table provides representative quantitative data for evaluating PROTAC efficacy. Note that these values are illustrative and will vary depending on the specific target, cell line, and PROTAC.

ParameterTypical RangeAssaySignificance
DC50 (Degradation Concentration 50%)1 nM - 10 µMWestern Blot, In-Cell ELISAPotency of the PROTAC in degrading the target protein.
Dmax (Maximum Degradation)>80%Western Blot, In-Cell ELISAEfficacy of the PROTAC; the maximal percentage of protein degradation achieved.
Ternary Complex KD 10 nM - 5 µMTR-FRET, SPR, ITCAffinity of the ternary complex. A lower KD indicates a more stable complex.
Ubiquitination Signal >2-fold increaseIP-Western BlotConfirmation of the mechanism of action; shows the target is being marked for degradation.

Signaling Pathways and Mechanisms

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides Recycle PROTAC Recycled

Caption: Catalytic cycle of this compound PROTAC-mediated protein degradation.

This guide provides a comprehensive starting point for troubleshooting low degradation efficiency with this compound PROTACs. For further assistance, please consult the cited literature or contact your technical support representative.

References

Technical Support Center: Optimizing PROTAC Linker Strategies with (S,R,S)-AHPC-Ac

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while optimizing PROTAC linker length and rigidity using the (S,R,S)-AHPC-Ac E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not just a passive spacer; it plays a critical role in the PROTAC's efficacy by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1] The linker's length, rigidity, and chemical composition dictate the relative orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[1][2]

Q2: What is this compound and why is it used in PROTACs?

(S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] The acetic acid moiety (-Ac) provides a convenient attachment point for the linker. Utilizing this compound in your PROTAC design allows you to recruit the VHL E3 ligase to your protein of interest, leading to its degradation.[3]

Q3: How does linker length impact PROTAC activity?

Linker length is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[4]

  • Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[2]

  • Too long: An excessively long linker might result in an unstable or unproductive ternary complex where the lysine (B10760008) residues on the target protein are not presented efficiently to the E3 ligase for ubiquitination.[5]

The optimal linker length is determined empirically and often falls within a specific range for maximal degradation. For example, in one study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be optimal.[4]

Q4: How does linker rigidity affect PROTAC performance?

The flexibility or rigidity of the linker influences the conformational dynamics of the PROTAC and the stability of the ternary complex.

  • Flexible linkers (e.g., PEG, alkyl chains): These are the most common types of linkers and allow for more conformational freedom, which can be beneficial in forming a productive ternary complex.[6][7] PEG linkers, in particular, can improve the solubility and permeability of the PROTAC molecule.[8]

  • Rigid linkers (e.g., containing cycloalkane or triazole moieties): These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing potency.[7] They can also enhance metabolic stability.[7]

Q5: What is the "hook effect" and how does the linker play a role?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at higher concentrations. This is because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[5] While linker properties can influence the stability of the ternary complex, the hook effect is primarily managed by careful dose-response studies.

Troubleshooting Guide

Problem 1: My this compound based PROTAC shows low or no degradation of the target protein.

Possible Cause Troubleshooting Step
Suboptimal Linker Length Synthesize a library of PROTACs with varying linker lengths. For example, if you started with a PEG4 linker, synthesize versions with PEG2, PEG6, and PEG8 linkers to identify the optimal length.
Incorrect Linker Rigidity If using a highly flexible linker, try incorporating a more rigid element like a piperazine (B1678402) or triazole ring. Conversely, if your rigid linker is preventing complex formation, switch to a more flexible alkyl or PEG chain.
Poor Cell Permeability The overall physicochemical properties of the PROTAC, influenced by the linker, may be hindering its entry into cells. Consider using PEG linkers to improve solubility and permeability.[8]
Inefficient Ternary Complex Formation Even with binding to both the POI and VHL, the linker may not be facilitating a productive ternary complex. This requires empirical testing of different linker types and lengths.

Problem 2: I'm observing a significant "hook effect" with my PROTAC.

Possible Cause Troubleshooting Step
High PROTAC Concentration Perform a detailed dose-response experiment with a wider range of concentrations to identify the optimal concentration for maximal degradation before the onset of the hook effect.
Low Ternary Complex Stability While primarily addressed by optimizing the warhead and E3 ligase ligand, a well-designed linker can contribute to the stability of the ternary complex. Experiment with different linker compositions to see if this mitigates the hook effect at lower concentrations.

Quantitative Data Summary

The following tables provide illustrative data on how linker length and composition can affect PROTAC performance, based on general principles observed in the literature. Note that optimal linker characteristics are target-dependent and must be determined experimentally.

Table 1: Effect of PEG Linker Length on Degradation of an Illustrative Target Protein (TP-1)

PROTACE3 Ligase LigandLinkerTarget LigandDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1(S,R,S)-AHPCPEG2Ligand-A50045
PROTAC-2(S,R,S)-AHPCPEG4Ligand-A15085
PROTAC-3 (S,R,S)-AHPC PEG6 Ligand-A 50 95
PROTAC-4(S,R,S)-AHPCPEG8Ligand-A20070

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Effect of Linker Rigidity on Degradation of an Illustrative Target Protein (TP-2)

PROTACE3 Ligase LigandLinkerTarget LigandDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-5(S,R,S)-AHPCC8 Alkyl (Flexible)Ligand-B10080
PROTAC-6 (S,R,S)-AHPC Piperazine-C4 (Rigid) Ligand-B 25 92

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling with this compound

This protocol describes the synthesis of a PROTAC by coupling a POI ligand containing an amine group to this compound.

Materials:

  • (S,R,S)-AHPC-linker-Acid (e.g., (S,R,S)-AHPC-PEG4-acid)

  • POI ligand with a terminal amine group

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

Procedure:

  • Dissolve the POI ligand-amine (1 equivalent) and (S,R,S)-AHPC-linker-Acid (1.1 equivalents) in DMF.

  • Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final PROTAC.

Protocol 2: Western Blot for Measuring Protein Degradation

This protocol provides a general procedure for assessing the degradation of a target protein following PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.

Visualizations

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_degradation Degradation Pathway PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Troubleshooting_Workflow Start Start: Low/No Degradation Check_Binding Confirm Binary Binding (POI & VHL) Start->Check_Binding Synthesize_Library Synthesize Linker Library (Vary Length & Rigidity) Check_Binding->Synthesize_Library Binding Confirmed Binding_Failed Binding Failed: Redesign Warhead/ E3 Ligand Test_Library Test Library in Degradation Assay Synthesize_Library->Test_Library Optimal_Linker Identify Optimal Linker Test_Library->Optimal_Linker Degradation Observed Check_Permeability Assess Cell Permeability Test_Library->Check_Permeability No Degradation Modify_Linker Modify Linker for Better Physicochemical Properties Check_Permeability->Modify_Linker Low Permeability Re_Test Re-test Modified PROTAC Modify_Linker->Re_Test Re_Test->Optimal_Linker Linker_Properties_Logic cluster_inputs Linker Properties cluster_outputs PROTAC Performance Linker_Length Linker Length Ternary_Complex Ternary Complex Stability & Geometry Linker_Length->Ternary_Complex Linker_Rigidity Linker Rigidity Linker_Rigidity->Ternary_Complex Linker_Composition Linker Composition (e.g., PEG, Alkyl) Physicochemical Physicochemical Properties (Solubility, Permeability) Linker_Composition->Physicochemical Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Physicochemical->Efficacy

References

overcoming solubility issues of (S,R,S)-AHPC-Ac based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs utilizing the (S,R,S)-AHPC-Ac von Hippel-Lindau (VHL) E3 ligase ligand. The focus is on identifying and overcoming common solubility challenges encountered during development and in-vitro/in-vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

(S,R,S)-AHPC is a derivative of hydroxyproline (B1673980) and serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a crucial component in many Proteolysis Targeting Chimeras (PROTACs), acting as the "hook" that recruits the VHL E3 ligase to a target protein of interest. The "-Ac" suffix typically denotes an acetyl modification. The specific (S,R,S) stereochemistry is critical for potent binding to the VHL protein; any alteration can significantly reduce or completely abolish its activity and the subsequent efficacy of the PROTAC.[1]

Q2: Why do PROTACs based on (S,R,S)-AHPC often have solubility issues?

PROTACs are inherently large molecules with high molecular weights and often significant lipophilicity, placing them in the "beyond Rule of 5" (bRo5) chemical space.[2] This size and character are primary contributors to their generally low aqueous solubility.[3] While the (S,R,S)-AHPC-HCl building block itself is reasonably soluble, the final solubility of the complete PROTAC is determined by the combined physicochemical properties of the VHL ligand, the linker, and the target protein binder (warhead).[4][5] High lipophilicity (LogP/LogD) is a major driver of poor solubility for PROTACs.[2]

Q3: How does the linker component affect the solubility of an AHPC-based PROTAC?

The linker's structure and composition play a pivotal role in a PROTAC's overall properties. Strategies to improve solubility through linker modification include:

  • Incorporating Hydrophilic Moieties: Using linkers with polyethylene (B3416737) glycol (PEG) units is a common and effective strategy to increase the hydrophilicity and aqueous solubility of the entire molecule.[1][6]

  • Adding Ionizable Groups: Inserting basic nitrogen atoms into the linker can improve solubility in acidic environments.[7]

  • Avoiding Certain Groups: Multiple amide motifs within the linker structure should be used with caution as they can sometimes negatively impact permeability.[7]

Q4: Can a PROTAC be soluble in DMSO but precipitate in aqueous assay buffer?

Yes, this is a very common problem. PROTACs are typically prepared as highly concentrated stock solutions in 100% DMSO, where they are readily soluble. However, when this stock is diluted into an aqueous buffer (e.g., PBS or cell culture media) for an experiment, the drastic change in solvent polarity can cause the PROTAC to "crash out" or precipitate.[6] This leads to an actual experimental concentration that is much lower and more variable than the intended concentration, causing inconsistent results in biological assays.[6]

Troubleshooting Guide: Solubility Issues

This guide provides step-by-step solutions for common solubility-related problems encountered during PROTAC experiments.

Problem Encountered Possible Cause(s) Suggested Solution(s)
PROTAC precipitates immediately upon dilution from DMSO stock into aqueous buffer. 1. Rapid Solvent Change: The drastic shift from 100% DMSO to an aqueous environment causes the compound to exceed its solubility limit. 2. Intrinsic Poor Solubility: The fundamental physicochemical properties of the PROTAC limit its solubility in the chosen buffer. 3. Suboptimal Buffer Conditions: The pH or salt concentration of the buffer is not ideal for keeping the PROTAC in solution.[6]1. Optimize Dilution: Prepare serial dilutions in your final assay buffer, ensuring the final DMSO concentration is low (<0.5%) to avoid cell toxicity. Visually inspect for precipitation before use.[6] 2. Use Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol (B145695) or PEG into the final aqueous buffer.[6] 3. Screen Buffers: Test a range of pH values and salt concentrations to find the optimal buffer conditions for your specific PROTAC.[6]
Inconsistent or non-reproducible results in cell-based degradation assays. 1. Poor Solubility in Media: The PROTAC is not fully dissolved in the cell culture medium, leading to variable effective concentrations.[6] 2. Precipitation Over Time: The PROTAC may be initially soluble but precipitates over the course of a longer experiment (e.g., 24-48 hours), reducing its availability to the cells.1. Confirm Solubility in Media: Perform a solubility test directly in your complete cell culture medium. 2. Use Biorelevant Buffers: Consider testing solubility in simulated intestinal fluids (FaSSIF/FeSSIF), as these can sometimes show improved solubility and better predict in-vivo performance.[3][7] 3. Consider Formulation: For in-vivo studies, developing an amorphous solid dispersion (ASD) or a self-emulsifying drug delivery system (SEDDS) can significantly improve solubility and oral bioavailability.[8]
No target degradation observed, even at high PROTAC concentrations. 1. Low Effective Concentration: The PROTAC has precipitated, and the concentration in solution is too low to form a productive ternary complex. 2. Poor Cell Permeability: The PROTAC cannot efficiently cross the cell membrane to reach its intracellular target.1. Measure Kinetic Solubility: Perform a formal kinetic solubility assay (see Protocol 1) to determine the actual solubility limit in your assay buffer. 2. Perform a Cellular Target Engagement Assay: Use techniques like CETSA or NanoBRET to confirm the PROTAC is binding its target inside the cell. A lack of engagement despite good solubility points to a permeability issue.[9][10] 3. Chemical Modification: If permeability is the issue, consider linker optimization or employing a prodrug strategy to mask polar groups.[7]

Quantitative Data Summary

The solubility of a PROTAC is a multi-faceted property and cannot be perfectly predicted from its individual components.[2][4] The following table presents experimental thermodynamic solubility data for representative VHL-based PROTACs to illustrate the typical range of values.

PROTAC NameE3 Ligase LigandWarhead (Target)Log S (mol/L)Aqueous Solubility (µg/mL)Reference
MZ1 VHLJQ1 (BET)-5.74~1.3[2][11]
ARV-771 VHLBET-6.96~0.1[2][11]
BI-0319 VHLBRD9-5.58~2.9[2][11]
A1874 VHLBRD4-6.52~0.4[2][11]

Note: Data is sourced from published studies measuring thermodynamic solubility. Solubility can vary based on specific experimental conditions (e.g., buffer, pH, temperature).

Visualizations

Signaling Pathway & Experimental Workflows

VHL_PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Recruited PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of Action for a VHL-based PROTAC.

Troubleshooting_Workflow start Observation: Poor/No Target Degradation q_sol Is PROTAC soluble in assay buffer/media? start->q_sol sol_no No q_sol->sol_no No sol_yes Yes q_sol->sol_yes Yes action_sol Action: - Optimize Formulation - Use Co-solvents - Modify Linker (e.g., PEG) sol_no->action_sol q_perm Does PROTAC engage target in cells? (e.g., CETSA, NanoBRET) sol_yes->q_perm perm_no No q_perm->perm_no No perm_yes Yes q_perm->perm_yes Yes action_perm Action: - Improve Permeability (Linker Mod, Prodrug) - Re-evaluate Warhead perm_no->action_perm q_ternary Does PROTAC form a stable ternary complex? (e.g., TR-FRET, SPR) perm_yes->q_ternary ternary_no No q_ternary->ternary_no No end Productive Degradation q_ternary->end Yes action_ternary Action: - Optimize Linker Length/Attachment - Re-evaluate Ligands (Warhead or VHL binder) ternary_no->action_ternary

Caption: Logical workflow for troubleshooting lack of PROTAC activity.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Shake-Flask Method

Objective: To determine the maximum soluble concentration of a PROTAC in a specific aqueous buffer.

Materials:

  • PROTAC of interest

  • 100% DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS pH 7.4, cell culture medium)

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC (e.g., 10-20 mM) in 100% DMSO.

  • Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the pre-warmed aqueous buffer (e.g., 198 µL) in a microcentrifuge tube to achieve the desired highest theoretical concentration (e.g., 100-200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1%).

  • Equilibration: Incubate the tubes on a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-4 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any precipitated compound.

  • Sample Supernatant: Carefully remove a known volume of the clear supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) and quantify the concentration of the dissolved PROTAC using a pre-established standard curve on an HPLC or UV-Vis spectrophotometer. The resulting concentration is the kinetic solubility.

Protocol 2: Western Blot for Target Protein Degradation

Objective: To quantify the reduction in target protein levels following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Treat the cells for the desired time period (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add loading buffer, boil, and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again extensively with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]

References

Technical Support Center: Mitigating the "Hook Effect" in (S,R,S)-AHPC-Ac PROTAC Dose Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon observed in dose-response experiments with Proteolysis Targeting Chimeras (PROTACs), including those utilizing the (S,R,S)-AHPC-Ac moiety for VHL E3 ligase recruitment.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of this compound PROTAC experiments?

A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where the maximum protein degradation (Dmax) is observed at an optimal, intermediate PROTAC concentration, and the degradation efficiency diminishes at higher concentrations.[3][4] This phenomenon is not unique to this compound PROTACs and is a common characteristic of this class of molecules.

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[3][5] An this compound PROTAC mediates protein degradation by forming a productive ternary complex between the target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the VHL ligase, forming binary complexes (Target Protein-PROTAC or VHL-PROTAC).[8][9] These binary complexes are unable to bring the target protein and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent proteasomal degradation.[2][5]

Q3: Why is it critical to identify and mitigate the hook effect?

A3: Failing to recognize and account for the hook effect can lead to significant misinterpretation of experimental data. A potent this compound PROTAC might be incorrectly classified as inactive or having low efficacy if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[3] Accurately defining the dose-response relationship is essential for determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.[1]

Troubleshooting Guides

Issue 1: My this compound PROTAC shows a bell-shaped dose-response curve.

  • Likely Cause: You are observing the classic hook effect.

  • Troubleshooting Steps:

    • Confirm with a Wider Dose Range: Repeat the experiment using a broader range of concentrations with smaller dilution steps, especially at the higher end, to fully characterize the bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]

    • Determine the Optimal Concentration (Dmax): Identify the concentration that achieves the maximum level of protein degradation. This optimal concentration should be used for subsequent experiments comparing different PROTACs or treatment times.

    • Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will provide insights into the kinetics of degradation and ternary complex formation.[1]

Issue 2: My this compound PROTAC shows weak or no degradation.

  • Likely Cause: The tested concentrations may be too high and fall entirely within the hook effect region, or other experimental factors could be at play.

  • Troubleshooting Steps:

    • Test a Much Wider and Lower Concentration Range: Expand your dose-response curve to include concentrations in the picomolar to low nanomolar range.

    • Verify Target and E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of both the target protein and the VHL E3 ligase using techniques like Western blotting or qPCR.

    • Assess Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[5] Consider using a cell permeability assay to investigate this.

    • Confirm Ternary Complex Formation: Utilize biophysical or cellular assays to directly measure the formation of the Target-(S,R,S)-AHPC-Ac PROTAC-VHL ternary complex.

Issue 3: How can I rationally design this compound PROTACs to minimize the hook effect?

  • Strategy: The primary goal is to favor the formation of the productive ternary complex over the non-productive binary complexes.

  • Approaches:

    • Enhance Cooperativity: The stability of the ternary complex can be influenced by protein-protein interactions between the target and the E3 ligase.[2] Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second, can significantly mitigate the hook effect by stabilizing the ternary complex.[10][11] This can be influenced by the linker design.

    • Optimize the Linker: The length, rigidity, and composition of the linker connecting the this compound moiety to the target-binding ligand are critical.[12] Systematically varying the linker can identify a PROTAC with a more favorable ternary complex geometry and reduced hook effect.

Data Presentation

Table 1: Representative Dose-Response Data for an this compound PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100
0.195
170
1030
10015 (Dmax)
100045
1000080

Table 2: Key Parameters Derived from the Dose-Response Curve

ParameterValueDescription
DC50~5 nMConcentration for 50% maximal degradation.
Dmax85% DegradationMaximum percentage of target protein degradation.
Optimal Concentration100 nMConcentration at which Dmax is achieved.
Hook Effect Onset>100 nMConcentrations at which degradation efficiency decreases.

Experimental Protocols

1. Western Blot for Assessing Target Protein Degradation

This protocol outlines the general steps to quantify target protein levels following treatment with an this compound PROTAC.

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound PROTAC in complete cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[8] Include a vehicle-only control (e.g., DMSO).

    • Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[8]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration to generate the dose-response curve.

2. Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol can be used to provide evidence of the formation of the Target-(S,R,S)-AHPC-Ac PROTAC-VHL ternary complex in a cellular context.

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentrations of the this compound PROTAC (including the optimal concentration and a "hooked" concentration) and a vehicle control for a specified time. To stabilize the complex and prevent degradation, co-treat with a proteasome inhibitor (e.g., MG132).[3]

    • Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag if available) to form an antibody-antigen complex.

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Western Blotting:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Run the eluted samples on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with antibodies against the VHL E3 ligase and the target protein. The presence of a VHL band in the target protein immunoprecipitated sample indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Productive Ternary Complex Formation (Optimal PROTAC Concentration) PROTAC_optimal This compound PROTAC Ternary_Complex Productive Ternary Complex PROTAC_optimal->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action at Optimal Concentrations.

Hook_Effect_Mechanism cluster_1 Unproductive Binary Complex Formation (High PROTAC Concentration) PROTAC_high This compound PROTAC (High Conc.) Binary_Target Unproductive Binary Complex (Target-PROTAC) PROTAC_high->Binary_Target Binary_VHL Unproductive Binary Complex (VHL-PROTAC) PROTAC_high->Binary_VHL Target_unbound Target Protein Target_unbound->Binary_Target VHL_unbound VHL E3 Ligase VHL_unbound->Binary_VHL No_Degradation Inhibition of Ternary Complex Formation & Reduced Degradation Binary_Target->No_Degradation Binary_VHL->No_Degradation

Caption: The "Hook Effect": Formation of Unproductive Binary Complexes.

Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Confirm Confirm with Wider, Granular Dose Range Start->Confirm Determine_Dmax Determine Optimal Concentration (Dmax) Confirm->Determine_Dmax Time_Course Perform Time-Course Experiment Determine_Dmax->Time_Course Biophysical_Assays Assess Ternary Complex Formation Directly (e.g., SPR, FRET) Determine_Dmax->Biophysical_Assays Optimize Optimize PROTAC Design (Linker, Cooperativity) Time_Course->Optimize Biophysical_Assays->Optimize

Caption: Troubleshooting Workflow for the PROTAC Hook Effect.

References

VHL-based PROTACs: A Technical Guide to Identifying and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of VHL-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to facilitate the development of highly specific and effective protein degraders by providing detailed methodologies and clear data interpretation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects with VHL-based PROTACs?

Off-target effects with VHL-based PROTACs can stem from two main sources:

  • Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target.[1] This can occur if the target-binding warhead has affinity for other proteins or if the ternary complex forms non-selectively with other cellular proteins.

  • Degradation-independent off-targets: The PROTAC molecule itself can exert pharmacological effects independent of its degradation activity.[1] These effects can be caused by the intrinsic activity of the warhead or the VHL-binding ligand.

Q2: What is the "hook effect" and how can I mitigate it in my experiments?

The "hook effect" is a phenomenon where an increase in PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[1][2][3] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-VHL) rather than the productive ternary complex (Target-PROTAC-VHL) required for degradation.[2][3]

To mitigate the hook effect:

  • Perform a wide dose-response curve: This is essential to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2]

  • Test lower concentrations: Evaluate your PROTAC at nanomolar to low micromolar ranges to pinpoint the "sweet spot" for maximal degradation.[2]

Q3: How do I choose the appropriate negative controls for my VHL-based PROTAC experiments?

Proper negative controls are crucial for interpreting your results accurately. Consider using:

  • A non-degrading epimer: Synthesize a stereoisomer of your VHL ligand that does not bind to VHL. This control helps to distinguish between VHL-dependent degradation and other pharmacological effects of the compound.

  • A warhead-only control: Use the target-binding moiety of your PROTAC alone to assess its intrinsic activity independent of degradation.

  • A VHL ligand-only control: Use the VHL-binding moiety alone to assess its effects.

Q4: How can I improve the selectivity of my VHL-based PROTAC?

Strategies to enhance the selectivity of your PROTAC include:

  • Optimize the Target-Binding Warhead: Employ a warhead with higher intrinsic selectivity for your protein of interest.[2]

  • Modify the Linker: The length, composition, and attachment points of the linker are critical for the stability and conformation of the ternary complex.[2][4] Systematic variation of the linker can significantly improve selectivity.[2]

  • Change the E3 Ligase: While this guide focuses on VHL, in some cases, switching to a different E3 ligase like Cereblon (CRBN) may offer a better selectivity profile depending on the target and cellular context.[2][]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or weak target degradation observed. 1. Suboptimal PROTAC concentration: The concentration may be too low or in the "hook effect" range.[1] 2. Incorrect incubation time: The duration of treatment may be insufficient for degradation to occur.[1] 3. Poor cell permeability: The PROTAC molecule may not be efficiently entering the cells.[2][6] 4. Low endogenous VHL expression: The target cells may not express sufficient levels of the VHL E3 ligase.[1] 5. PROTAC instability: The compound may be unstable in the cell culture medium.[2]1. Perform a comprehensive dose-response experiment (e.g., 1 nM to 10 µM).[1] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[1] 3. Assess cell permeability using assays like PAMPA or Caco-2.[6] Consider chemical modifications to improve uptake.[2] 4. Confirm VHL expression in your cell line via Western blot or qPCR.[1] 5. Evaluate the stability of your PROTAC in the experimental medium over time.[2]
High variability in degradation between experiments. 1. Inconsistent cell culture conditions: Cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system.[2] 2. Inconsistent PROTAC preparation: Issues with compound solubility or storage.1. Standardize cell culture protocols, including using cells within a defined passage number range and consistent seeding densities.[2] 2. Ensure complete solubilization of the PROTAC in a suitable solvent (e.g., DMSO) and store aliquots at -80°C to avoid freeze-thaw cycles.
An unexpected cellular phenotype is observed. 1. Degradation of an off-target protein: The phenotype may be due to the unintended degradation of a protein other than your target.[1] 2. Degradation-independent pharmacology: The warhead or VHL ligand may have its own biological activity.[1] 3. Downstream effects of target degradation: The observed phenotype could be a consequence of depleting your target protein.[1]1. Perform global proteomics to identify potential off-target degradation. Validate hits using Western blotting. 2. Use a non-degrading control molecule (e.g., one with a mutated VHL ligand) to determine if the phenotype persists.[1] 3. Correlate the phenotype with the kinetics and dose-response of target degradation.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This method provides an unbiased approach to identify proteins that are degraded upon PROTAC treatment.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme like trypsin.[7]

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[7]

  • Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[7]

Protocol 2: Western Blotting for Off-Target Validation

This is a targeted approach to confirm the degradation of specific proteins identified from global proteomics or hypothesized based on warhead selectivity.

Methodology:

  • Cell Treatment: Treat cells with a range of PROTAC concentrations and a vehicle control.

  • Cell Lysis: Harvest cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with validated primary antibodies against the potential off-target proteins and the target protein. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the binding of the PROTAC to its target and potential off-targets in intact cells by measuring changes in protein thermal stability.

Methodology:

  • Treatment and Heating: Treat intact cells with the PROTAC or vehicle control. Heat the cells across a range of temperatures.[7]

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.[7]

  • Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by Western blotting or mass spectrometry.[7]

Protocol 4: Biophysical Assays for Ternary Complex Characterization

Techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) provide quantitative data on the formation and stability of the ternary complex.[8][9]

Assay Principle Key Parameters Measured
SPR/BLI Measures changes in refractive index or light interference upon molecular binding to a sensor surface.Binding affinity (KD), association rate (ka), dissociation rate (kd).[8][9]
ITC Measures the heat change upon molecular binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[8][9]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled molecule upon binding to a larger partner.Binary and ternary binding affinities, cooperativity.[10]

Table 1: Representative Biophysical Data for PROTAC Ternary Complex Formation

PROTACTargetE3 LigaseAssayBinary KD (Target)Binary KD (E3)Ternary KDCooperativity (α)Reference
MZ1Brd4BD2VHLSPR1 nM29 nM--[8][9]
MZ1Brd4BD2VHLITC4 nM66 nM-15[8][9]
BRD-5110PPM1DCRBNSPR1 nM~3 µM--[8][9]

Visualizations

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VHL-based PROTAC POI Protein of Interest (Target) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin VHL_bound VHL Proteasome Proteasome AminoAcids Amino Acids Proteasome->AminoAcids POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition & Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

Off_Target_Workflow start Start: PROTAC Treatment proteomics Global Proteomics (LC-MS/MS) start->proteomics identify_hits Identify Significantly Downregulated Proteins proteomics->identify_hits validate Targeted Validation (Western Blot) identify_hits->validate confirm Confirmed Off-Target? validate->confirm optimize PROTAC Optimization (Linker, Warhead) confirm->optimize Yes end End: Minimized Off-Targets confirm->end No optimize->start Re-evaluate

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic start No/Weak Degradation Observed check_conc Check Concentration (Dose-Response) start->check_conc check_time Check Incubation Time (Time-Course) check_conc->check_time Concentration OK check_vhl Check VHL Expression (Western/qPCR) check_time->check_vhl Time OK check_perm Assess Permeability & Target Engagement (CETSA) check_vhl->check_perm VHL Expressed degradation_ok Degradation Observed check_perm->degradation_ok Permeable & Engaged

Caption: Logical flow for troubleshooting lack of degradation.

References

Technical Support Center: Enhancing the In Vivo Stability of (S,R,S)-AHPC-Ac Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the in vivo performance of Proteolysis-Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-Ac moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of this compound containing PROTACs?

A1: The main obstacles to achieving optimal in vivo stability for these PROTACs include their susceptibility to metabolic clearance, poor aqueous solubility, and low cell permeability.[1] These factors can result in unfavorable pharmacokinetic profiles and diminished therapeutic effectiveness.

Q2: How does the linker component influence the stability of my PROTAC?

A2: The linker is a critical determinant of the molecule's overall properties. Its length, composition, and attachment points can significantly impact metabolic stability and cell permeability. The linker is often the most metabolically vulnerable part of a PROTAC.

Q3: What are the common metabolic pathways that lead to the degradation of VHL-recruiting PROTACs?

A3: Common metabolic pathways include oxidation, primarily by Cytochrome P450 (CYP) enzymes, and hydrolysis of amide or ester bonds within the linker or ligands. Aldehyde oxidase may also contribute to the metabolism of certain heterocyclic components.

Q4: Can formulation strategies improve the in vivo performance of my PROTAC?

A4: Yes, formulation strategies can significantly enhance in vivo performance. Techniques such as creating amorphous solid dispersions or using lipid-based formulations can improve bioavailability.[1]

Q5: What is the "hook effect" and how can I mitigate it in my in vivo studies?

A5: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the functional ternary complex. To mitigate this, it is crucial to perform dose-response studies to identify the optimal therapeutic window.

Troubleshooting Guides

Problem 1: Poor In Vivo Efficacy Despite Good In Vitro Potency

Possible Cause Troubleshooting Steps
Rapid Metabolic Clearance 1. In Vitro Metabolic Stability Assay: Use liver microsomes or hepatocytes to identify metabolic "hot spots" on the PROTAC structure. 2. Structural Modification: Modify the chemical structure, particularly the linker, to block sites of metabolism. Consider incorporating metabolic blockers like fluorine atoms or replacing labile groups with more stable alternatives.
Poor Pharmacokinetic Properties (Low Exposure) 1. Pharmacokinetic (PK) Studies: Conduct PK studies in animal models (e.g., mice, rats) to determine key parameters like half-life (t½), maximum concentration (Cmax), and area under the curve (AUC). 2. Formulation Optimization: Employ formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve solubility and absorption.
Low Cell Permeability 1. Linker Optimization: Modify the linker to enhance permeability. Strategies include reducing the number of hydrogen bond donors and increasing lipophilicity, while maintaining an optimal balance for solubility. 2. Prodrug Approach: Design a prodrug version of your PROTAC to improve its ability to cross cell membranes.

Problem 2: High Variability in Animal Studies

Possible Cause Troubleshooting Steps
Inconsistent Formulation or Dosing 1. Formulation Homogeneity: Ensure the formulation is homogenous and stable throughout the study. 2. Dosing Precision: Use precise dosing techniques and consider the impact of factors like food intake on oral absorption.
Saturation of Degradation Machinery 1. Dose-Titration Experiments: Perform dose-titration studies to identify the optimal concentration range for target degradation and to avoid the "hook effect".

Problem 3: Observed Toxicity in Animal Models

Possible Cause Troubleshooting Steps
Off-Target Effects 1. Proteomics Analysis: Conduct global proteomics to identify unintended protein degradation. 2. Metabolite Profiling: Characterize the major metabolites of your PROTAC and assess their pharmacological activity.
Formulation-Related Toxicity 1. Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself. 2. Alternative Formulations: Test different, well-tolerated formulation vehicles.

Data Presentation

Representative In Vivo Pharmacokinetic Parameters of a VHL-Recruiting PROTAC

The following table summarizes the in vivo performance of a representative MDM2-targeting, VHL-recruiting PROTAC in a mouse model. While not specific to a PROTAC containing this compound, the data illustrates key pharmacokinetic parameters to assess.

Parameter Value Species Notes
Half-life (t½) in liver microsomes 25.9 minutesMouseProvides an initial indication of metabolic stability.[1]
In Vivo Stability Moderately stableMouseGeneral observation from in vivo studies.[1]

Note: Comprehensive, publicly available comparative data for a range of this compound containing PROTACs is limited. Researchers are encouraged to perform head-to-head in vivo studies with their specific molecules of interest.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the intrinsic clearance of a PROTAC.

Materials:

  • Test PROTAC

  • Pooled human or mouse liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the PROTAC in DMSO.

  • In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.[1]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC following administration.

Procedure:

  • Animal Model: Use a suitable mouse strain (e.g., CD-1 or C57BL/6).

  • Formulation: Prepare the PROTAC in an appropriate vehicle for the chosen route of administration (e.g., intravenous, oral).

  • Dosing: Administer the PROTAC at a specific dose.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[1]

  • Plasma Processing: Isolate plasma from the blood samples by centrifugation.[1]

  • Bioanalysis: Quantify the concentration of the PROTAC in plasma using a validated analytical method, such as LC-MS/MS.[1]

  • Data Analysis: Calculate pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), area under the curve (AUC), and clearance (CL) using appropriate software.[1]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitinated Target Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Check_PK Assess Pharmacokinetics (PK Study) Start->Check_PK Low_Exposure Low Exposure? Check_PK->Low_Exposure Improve_Solubility Improve Solubility/ Permeability (Formulation/Prodrug) Low_Exposure->Improve_Solubility Yes Rapid_Clearance Rapid Clearance? Low_Exposure->Rapid_Clearance No Re_evaluate Re-evaluate In Vivo Improve_Solubility->Re_evaluate Metabolic_Stability Assess Metabolic Stability (In Vitro Assay) Rapid_Clearance->Metabolic_Stability Yes Rapid_Clearance->Re_evaluate No Modify_Structure Modify Structure (Block Metabolism) Metabolic_Stability->Modify_Structure Modify_Structure->Re_evaluate

Caption: Troubleshooting workflow for poor in vivo efficacy.

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-Ac PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of (S,R,S)-AHPC-Ac based Proteolysis Targeting Chimeras (PROTACs).

Section 1: FAQs - Understanding the Permeability Challenge

Q1: Why do my this compound PROTACs exhibit low cell permeability?

A: PROTACs, by their nature as large, bifunctional molecules, often fall into the "beyond Rule of 5" chemical space.[1] Their high molecular weight (MW > 700 Da) and large polar surface area (PSA) are primary contributors to poor passive diffusion across the cell membrane.[2][3] The (S,R,S)-AHPC scaffold is a ligand for the von Hippel-Lindau (VHL) E3 ligase, and when combined with a warhead and a linker, the resulting molecule's physicochemical properties frequently present a barrier to efficient cellular uptake.[4][5]

Q2: What is the "chameleon effect" and how does it impact PROTAC permeability?

A: The "chameleon effect" describes the ability of a PROTAC to adopt a folded, more compact conformation in the nonpolar environment of the cell membrane.[6][7] This folding is often stabilized by intramolecular hydrogen bonds (IMHBs), which mask polar groups and reduce the molecule's solvent-accessible 3D polar surface area (SA 3D PSA).[8] A flexible linker is crucial for allowing the PROTAC to transition from an extended conformation in an aqueous solution to this folded, more permeable state, effectively acting like a "chameleon" to navigate the membrane barrier.[8]

Q3: What key physicochemical properties should I focus on to improve the design of my PROTACs?

A: Optimizing for cell permeability requires a multi-parameter approach. Key properties include:

  • Lipophilicity (ALogP or cLogP): There is an optimal range. While increasing lipophilicity can improve membrane association, excessively high values (e.g., ALogP > 5.5) can lead to poor aqueous solubility and reduced permeability.[1][9]

  • Polar Surface Area (PSA): Minimizing PSA is a primary goal. Strategies that reduce the exposed polar surface, such as the "chameleon effect," are highly beneficial.[6][8]

  • Hydrogen Bond Donors (HBDs): The number of HBDs significantly affects permeability. Reducing HBDs, for instance by replacing an amide bond with an ester, can lead to dramatic improvements.[1][10]

  • Molecular Weight (MW): While inherently high for PROTACs, efforts to maintain the lowest possible MW without sacrificing potency are advantageous.[10]

  • Linker Composition and Rigidity: The linker is not just a spacer; its chemical makeup influences the PROTAC's ability to fold.[4] Incorporating rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can pre-organize the molecule into a more favorable conformation.[2]

Section 2: Troubleshooting Guide for Cellular Assays

Problem: My this compound PROTAC is potent in biochemical assays but shows little to no target degradation in cells.

A: This is a common issue often rooted in poor cell permeability. The following workflow can help diagnose the underlying problem.

Troubleshooting_Workflow start No Target Degradation in Cellular Assays stability 1. Assess Compound Stability in Cell Culture Media start->stability result_stable Compound Stable? stability->result_stable permeability 2. Measure Cell Permeability (e.g., PAMPA, Caco-2) result_permeable Permeability Sufficient? permeability->result_permeable engagement 3. Confirm Intracellular Target Engagement (e.g., NanoBRET, CETSA) result_engages Target Engaged? engagement->result_engages ternary 4. Evaluate Ternary Complex Formation & Hook Effect sol_hook Engagement Confirmed: Optimize Concentration Range (Titrate Down) or Redesign for Better Cooperativity ternary->sol_hook result_stable->permeability Yes sol_degraded Compound Degraded: Synthesize Analogs or Add Stabilizers result_stable->sol_degraded No result_permeable->engagement Yes sol_optimize Permeability Low: Proceed to Optimization Strategies (See Section 3) result_permeable->sol_optimize No result_engages->ternary Yes sol_warhead No Engagement: Re-evaluate Warhead Affinity or Linker Attachment Point result_engages->sol_warhead No Signaling_Pathway cluster_PROTAC_MoA PROTAC Mechanism of Action cluster_Modulators External Modulators POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 VHL E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Deg Proteasomal Degradation Ub->Deg PARGi PARG Inhibitor (e.g., PDD00017273) PARGi->Ternary Enhances Formation & Ubiquitylation HSP90i HSP90 Inhibitor (e.g., luminespib) HSP90i->Deg Promotes Degradation Post-Ubiquitylation

References

Technical Support Center: Troubleshooting (S,R,S)-AHPC-Ac PROTAC Instability in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and resolving instability issues encountered with (S,R,S)-AHPC-Ac Proteolysis Targeting Chimeras (PROTACs) in cellular assays. The following information is structured to address common problems through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not observing any degradation of my target protein after treatment with my this compound PROTAC. What are the potential causes related to compound instability?

A1: Lack of target protein degradation is a common issue when working with PROTACs and can often be attributed to compound instability. Here’s a step-by-step guide to troubleshoot this problem:

Step 1: Assess Compound Stability in Assay Media

The first step is to determine if the PROTAC is stable in the cell culture medium over the course of your experiment. PROTACs can be susceptible to degradation by enzymes present in serum or hydrolysis.

  • Recommended Experiment: Perform a stability assay by incubating the this compound PROTAC in your complete cell culture medium at 37°C and measuring its concentration at various time points using LC-MS/MS.

Step 2: Evaluate Cell Permeability

PROTACs are often large molecules that may have poor cell permeability, preventing them from reaching their intracellular targets.[1] The linker composition and physicochemical properties of the entire molecule significantly impact its ability to cross the cell membrane.[2][3]

  • Recommended Experiment: Assess cell permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA) or by quantifying intracellular PROTAC concentration via LC-MS/MS after cell lysis.[4]

Step 3: Confirm Target and E3 Ligase Engagement

Even if the PROTAC is stable and cell-permeable, it must bind to both the target protein and the von Hippel-Lindau (VHL) E3 ligase to function.

  • Recommended Experiment: Verify target engagement in intact cells using methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[5]

Step 4: Investigate Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for ubiquitination.[5] The linker plays a critical role in enabling a productive conformation of this complex.[6]

  • Recommended Experiment: Use co-immunoprecipitation (Co-IP) to pull down either the target protein or the E3 ligase and blot for the other components of the ternary complex.[5]

Q2: My dose-response curve shows degradation at lower concentrations, but the effect diminishes at higher concentrations (the "hook effect"). Is this related to instability?

A2: The "hook effect" is not directly caused by compound instability but is a phenomenon where excessive PROTAC concentrations lead to the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex.[7] This reduces the efficiency of degradation.

  • Troubleshooting:

    • Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to fully characterize the bell-shaped curve.

    • Test your PROTAC at lower concentrations, typically in the nanomolar to low micromolar range.

Q3: I am observing off-target effects or cellular toxicity. Could this be due to the degradation of my this compound PROTAC?

A3: Yes, off-target effects and toxicity can be linked to PROTAC instability. If the PROTAC is cleaved into its constituent parts (the target binder and the this compound E3 ligase ligand), these individual components could exert their own biological effects independent of protein degradation.[]

  • Troubleshooting:

    • Metabolite Identification: Use LC-MS/MS to analyze cell lysates or culture medium for the presence of potential degradation products of your PROTAC.

    • Negative Controls: Synthesize and test "inactive" versions of your PROTAC, for example, one with a modification that prevents binding to the target protein or the E3 ligase, to distinguish between degradation-dependent and -independent effects.

Q4: What is the likely site of instability in an this compound PROTAC?

A4: Instability can arise from several parts of the PROTAC molecule:

  • The Linker: The linker is often the most metabolically vulnerable part of a PROTAC.[9] Linkers containing ester or amide bonds can be susceptible to hydrolysis by cellular esterases or amidases. The specific composition and length of the linker are key determinants of metabolic stability.

  • The VHL Ligand ((S,R,S)-AHPC): While the core (S,R,S)-AHPC structure is generally stable, modifications can introduce metabolic liabilities. For VHL-based PROTACs, aldehyde oxidase (hAOX) has been implicated in metabolism, potentially through hydroxylation of the thiazole (B1198619) ring.[9]

  • The "Ac" Moiety: The stability of an acetyl ("Ac") group depends on its chemical context. If it forms an ester or amide linkage, it could be a site for enzymatic cleavage.

Quantitative Data Summary

ParameterTypical Range/ValueFactors to Consider
Optimal Concentration 1 nM - 10 µMThe "hook effect" can occur at high concentrations. A wide dose-response curve is essential to determine the optimal range.
Incubation Time 4 - 24 hoursDegradation kinetics vary between different PROTACs and target proteins. A time-course experiment is recommended to find the optimal endpoint.
DC50 (50% Degradation) Varies widely (pM to µM)A key metric of PROTAC potency. Influenced by cell permeability, ternary complex formation efficiency, and compound stability.
Dmax (Maximum Degradation) >80% is considered effectiveRepresents the maximal degradation achievable. A low Dmax may indicate issues with compound stability, ternary complex geometry, or cellular feedback mechanisms.
Cell Permeability (PAMPA) Highly variable (e.g., <1 to >10 x 10⁻⁶ cm/s)Linker composition (e.g., amide-to-ester substitution) and the ability to form folded conformations can significantly impact permeability.

Experimental Protocols

Protocol 1: PROTAC Stability Assessment in Cell Culture Medium

Objective: To determine the stability of the this compound PROTAC in complete cell culture medium over time.

Materials:

  • This compound PROTAC

  • Complete cell culture medium (including serum)

  • LC-MS/MS system

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724)

Procedure:

  • Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).

  • Dilute the stock solution to a final concentration of 1 µM in pre-warmed complete cell culture medium.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the medium.

  • Quench the reaction by adding 3 volumes of cold acetonitrile to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining PROTAC concentration.

  • Plot the percentage of remaining PROTAC against time to determine its half-life.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that the this compound PROTAC binds to its intended target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • This compound PROTAC

  • Vehicle control (e.g., DMSO)

  • PBS, lysis buffer, protease inhibitors

  • Western blot apparatus and reagents

Procedure:

  • Treat cells with the PROTAC at various concentrations and a vehicle control.

  • After incubation, harvest the cells and resuspend them in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the Target-(S,R,S)-AHPC-Ac PROTAC-VHL ternary complex in cells.

Materials:

  • Cells treated with the PROTAC or vehicle

  • Non-denaturing IP lysis buffer

  • Antibody against the target protein or VHL

  • Protein A/G agarose (B213101) beads

  • Western blot reagents

Procedure:

  • Lyse the treated cells in a non-denaturing IP lysis buffer.

  • Pre-clear the lysate with Protein A/G beads.

  • Incubate the pre-cleared lysate with an antibody against the target protein or VHL overnight at 4°C.

  • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads to remove non-specific binding proteins.

  • Elute the bound proteins and analyze the eluate by Western blotting for the presence of the target protein, VHL, and other E3 ligase components.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Troubleshooting_Workflow Start No/Poor Target Degradation Stability Assess PROTAC Stability in Media (LC-MS/MS) Start->Stability Result_Stable Stable Stability->Result_Stable Intact Result_Unstable Unstable Stability->Result_Unstable Degraded Permeability Check Cell Permeability (PAMPA / LC-MS/MS) Engagement Confirm Target Engagement (CETSA / NanoBRET) Permeability->Engagement Ternary Verify Ternary Complex Formation (Co-IP) Engagement->Ternary Ubiquitination Check for Ubiquitination (in-cell assay) Ternary->Ubiquitination Proteasome Confirm Proteasome Dependence (MG132) Ubiquitination->Proteasome Redesign Redesign PROTAC (Linker/Ligand Mod) Proteasome->Redesign No Dependence Result_Stable->Permeability Result_Unstable->Redesign Degradation_Pathway cluster_products Potential Degradation Products PROTAC This compound PROTAC (Intact) Amidase Amidase/ Esterase PROTAC->Amidase Linker Cleavage AOX Aldehyde Oxidase PROTAC->AOX VHL Ligand Metabolism VHL_Ligand This compound Amidase->VHL_Ligand Target_Ligand Target Ligand + Linker Fragment Amidase->Target_Ligand Hydroxylated_PROTAC Hydroxylated PROTAC AOX->Hydroxylated_PROTAC

References

Technical Support Center: Optimizing Reaction Conditions for (S,R,S)-AHPC-Ac Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (S,R,S)-AHPC-Ac linker. The following information is intended to help optimize conjugation reactions and address common challenges encountered during the synthesis of PROTACs and other bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is it used for?

The this compound linker is a chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is crucial for its function. The "(S,R,S)" designation refers to the specific stereochemistry of the molecule, which is essential for its binding to VHL. The "-Ac" refers to a terminal carboxylic acid group, which serves as a reactive handle for conjugation to a primary amine on a target protein ligand. By linking a target protein binder to this VHL ligand, the resulting PROTAC can recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Q2: What are the recommended starting conditions for conjugating the this compound linker to an amine-containing molecule?

For researchers new to this linker, we recommend starting with a standard carbodiimide (B86325) coupling method, such as EDC/NHS chemistry. Below is a table summarizing the recommended starting conditions. Please note that these are starting points and may require optimization for your specific molecules.

ParameterRecommended Starting ConditionNotes
Coupling Chemistry EDC/NHSA widely used and generally effective method for amine-carboxyl conjugation.
This compound 1 equivalentThe limiting reagent in the reaction.
EDC 1.5 - 2 equivalentsActivates the carboxylic acid of the linker.
NHS (or sulfo-NHS) 2 - 3 equivalentsStabilizes the activated linker, improving reaction efficiency.
Amine-containing molecule 1 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Solvent Anhydrous DMF or DMSOEnsures a moisture-free environment to prevent hydrolysis of the activated linker.
pH (Activation) 5.0 - 6.0Optimal for the activation of the carboxylic acid by EDC.
pH (Coupling) 7.0 - 8.0Optimal for the reaction of the activated linker with the primary amine.
Temperature Room temperature (20-25°C)A good starting point for most conjugation reactions.
Reaction Time (Activation) 15 - 30 minutesSufficient time for the formation of the stable NHS-ester intermediate.
Reaction Time (Coupling) 2 - 12 hoursMonitor reaction progress by LC-MS to determine the optimal time.

Q3: I am observing a low yield of my final conjugate. What are the potential causes and how can I troubleshoot this?

Low conjugation yield is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution(s)
Suboptimal activation of the carboxylic acid Increase the molar excess of EDC and NHS. Ensure the activation is performed at the optimal pH of 5.0-6.0.
Hydrolysis of the activated linker Use anhydrous solvents (DMF, DMSO). Ensure all reagents and glassware are dry. The use of NHS or sulfo-NHS is highly recommended to form a more stable active ester intermediate.[1]
Inefficient coupling step Adjust the pH to 7.0-8.0 before adding your amine-containing molecule.[1]
Steric hindrance If the amine on your target ligand is sterically hindered, consider using a more potent coupling reagent like HATU.
Degradation of the this compound linker While generally stable, prolonged exposure to harsh acidic or basic conditions should be avoided. Assess the stability of the linker under your reaction conditions if you suspect degradation.
Impure starting materials Ensure the purity of your this compound linker and amine-containing molecule using techniques like NMR and mass spectrometry.

Q4: Are there alternative coupling reagents to EDC/NHS for this conjugation?

Yes, for challenging conjugations, particularly those involving sterically hindered amines or when higher efficiency is required, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent alternative. It is known for its high coupling efficiency and ability to suppress side reactions.

ParameterRecommended Starting ConditionNotes
Coupling Reagent HATUA highly efficient coupling reagent.
This compound 1 equivalentThe limiting reagent.
HATU 1.1 - 1.2 equivalentsA slight excess is typically sufficient.
Amine-containing molecule 1.2 equivalents
Base DIPEA (Diisopropylethylamine)2 - 3 equivalents
Solvent Anhydrous DMFThe solvent of choice for HATU-mediated couplings.
Temperature Room temperature (20-25°C)
Reaction Time 1 - 4 hoursHATU reactions are generally faster than EDC/NHS couplings. Monitor by LC-MS.

Q5: How should I purify the final this compound conjugate?

The most common method for purifying PROTACs and similar conjugates is reverse-phase preparative HPLC (RP-HPLC).

ParameterRecommendation
Column C18 stationary phase
Mobile Phase A Water with 0.1% TFA or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) is a good starting point. This will need to be optimized based on the hydrophobicity of your conjugate.
Detection UV detection at 254 nm and 280 nm is typically used.

After purification, it is crucial to confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Experimental Protocols

Protocol 1: EDC/NHS Mediated Conjugation
  • Preparation:

    • Dissolve this compound (1 eq.) in anhydrous DMF to a concentration of 10-20 mg/mL.

    • In a separate vial, dissolve your amine-containing molecule (1.2 eq.) in anhydrous DMF.

    • Prepare fresh solutions of EDC (1.5 eq.) and NHS (2 eq.) in anhydrous DMF.

  • Activation:

    • To the solution of this compound, add the EDC and NHS solutions.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Coupling:

    • Add the solution of the amine-containing molecule to the activated linker.

    • If necessary, add a non-nucleophilic base like DIPEA to adjust the pH to 7-8.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench with a small amount of water.

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative RP-HPLC.

Protocol 2: HATU Mediated Conjugation
  • Preparation:

    • Dissolve this compound (1 eq.) in anhydrous DMF.

    • In a separate vial, dissolve the amine-containing molecule (1.2 eq.) in anhydrous DMF.

  • Coupling:

    • To the solution of this compound, add HATU (1.1 eq.) and DIPEA (2-3 eq.).

    • Stir for a few minutes to allow for pre-activation.

    • Add the solution of the amine-containing molecule to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an appropriate solvent and wash with brine.

    • Dry the organic layer, concentrate, and purify the crude product by preparative RP-HPLC.

Visualizations

PROTAC_Mechanism PROTAC PROTAC (this compound based) TernaryComplex Ternary Complex (POI-PROTAC-VHL) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (VHL) E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination UbTarget Ubiquitinated Target Protein Ubiquitination->UbTarget Degradation Degradation UbTarget->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides RecycledPROTAC Recycled PROTAC Degradation->RecycledPROTAC RecycledPROTAC->TernaryComplex Catalytic Cycle

Caption: Mechanism of action for a PROTAC utilizing the this compound linker.

Conjugation_Workflow Start Start: Reagents Reagents This compound Amine-Molecule Coupling Reagents Anhydrous Solvent Start->Reagents Activation Activation of this compound (e.g., EDC/NHS or HATU) Reagents->Activation Coupling Coupling Reaction Activation->Coupling Monitoring Reaction Monitoring (LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Quenching and Workup Monitoring->Workup Complete Purification Purification (Preparative RP-HPLC) Workup->Purification Analysis Analysis (HRMS, NMR) Purification->Analysis FinalProduct Final Conjugate Analysis->FinalProduct

Caption: General experimental workflow for this compound linker conjugation.

Troubleshooting_Logic Problem Low Conjugation Yield CheckActivation Check Activation Conditions Problem->CheckActivation CheckCoupling Check Coupling Conditions Problem->CheckCoupling CheckReagents Check Reagent Quality Problem->CheckReagents OptimizeActivation Increase EDC/NHS Adjust pH to 5-6 CheckActivation->OptimizeActivation OptimizeCoupling Adjust pH to 7-8 Increase Reaction Time Consider HATU CheckCoupling->OptimizeCoupling VerifyReagents Use Anhydrous Solvents Confirm Purity of Starting Materials CheckReagents->VerifyReagents Success Improved Yield OptimizeActivation->Success OptimizeCoupling->Success VerifyReagents->Success

Caption: A logical troubleshooting guide for low conjugation yield.

References

Technical Support Center: Interpreting Unexpected Results in (S,R,S)-AHPC-Ac Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in degradation assays involving PROTACs synthesized with (S,R,S)-AHPC-Ac, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing no degradation of our target protein after treatment with our this compound-based PROTAC. What are the potential causes and how can we troubleshoot this?

A1: Failure to observe target protein degradation is a common issue that can arise from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Action
PROTAC Integrity and Activity Confirm the proper storage and handling of the PROTAC, as they can be sensitive to degradation. Perform a dose-response experiment to ensure the concentration range being tested is appropriate. It is also advisable to confirm the compound's identity and purity via analytical methods like LC-MS.
Cell Line Suitability Ensure the chosen cell line expresses sufficient levels of the VHL E3 ligase.[1] Low E3 ligase expression is a common reason for lack of degradation. Also, verify the expression of the target protein in your cell line.
Ternary Complex Formation The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for degradation.[2][3] If this complex does not form, degradation will not occur. Consider performing a co-immunoprecipitation (Co-IP) or a proximity-based assay like TR-FRET to confirm ternary complex formation.[3][4]
Experimental Protocol Issues Review your treatment time and lysis conditions. A typical incubation time for PROTACs is between 8 and 24 hours.[2] Ensure your lysis buffer and protocol are optimized for the extraction of your target protein.
Detection Issues (e.g., Western Blot) Verify that the primary antibody for your target protein is specific and sensitive enough to detect changes in protein levels.[2] Ensure proper protein transfer and blotting conditions.
Cellular Permeability PROTACs are large molecules and may have poor cell permeability.[5] Consider performing a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement within the cell.[6]

Q2: We see only partial degradation of our target protein, even at high concentrations of our this compound PROTAC. How can we interpret and address this?

A2: Partial degradation, often referred to as a "hook effect" at high concentrations, is a known phenomenon in PROTAC experiments.

Potential Causes and Solutions:

Potential Cause Recommended Action
The "Hook Effect" At very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This prevents the formation of the necessary ternary complex. To confirm this, perform a detailed dose-response curve with a wider range of concentrations, including lower ones, to identify the optimal concentration for degradation.
Suboptimal Ternary Complex The geometry of the ternary complex may not be optimal for efficient ubiquitination. This can be influenced by the linker length and composition of the PROTAC.
Target Protein Synthesis The rate of target protein degradation may be competing with its rate of synthesis. Consider performing a cycloheximide (B1669411) chase experiment to inhibit new protein synthesis and solely observe the degradation of the existing protein pool.
Proteasome Saturation At high degradation rates, the proteasome machinery might become saturated. While less common, this can be investigated by measuring overall proteasome activity in the presence of your PROTAC.

Q3: How can we confirm that the observed protein depletion is due to proteasomal degradation mediated by our this compound PROTAC?

A3: It is crucial to validate that the reduction in your target protein is occurring through the intended PROTAC mechanism.

Validation Experiments:

Experiment Purpose Expected Outcome
Proteasome Inhibition To confirm the involvement of the proteasome in degradation.Pre-treatment with a proteasome inhibitor (e.g., MG132 or carfilzomib) should rescue the degradation of the target protein.[5][7]
Neddylation Inhibition To confirm the activity of the Cullin-RING E3 ligase complex.Pre-treatment with a neddylation inhibitor (e.g., MLN4924) should prevent degradation by inhibiting the E3 ligase complex.[5]
Inactive Control To demonstrate the specificity of the PROTAC.An inactive epimer of the VHL ligand, such as the (S,S,S) conformation, should not induce degradation.
Ubiquitination Assay To directly observe the ubiquitination of the target protein.An increase in the ubiquitination of the target protein should be observed upon treatment with the PROTAC. This can be assessed by immunoprecipitating the target protein and then performing a Western blot for ubiquitin.[7]
mRNA Levels To rule out effects on transcription.The mRNA levels of the target protein should not significantly change upon treatment with the PROTAC. This can be measured using RT-qPCR.[5]

Experimental Protocols

1. Western Blot for Protein Degradation

This protocol is for assessing the levels of a target protein following PROTAC treatment.

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound PROTAC or a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[7]

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol helps to determine if the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.

  • Cell Treatment: Treat cells with the optimal concentration of your this compound PROTAC or a vehicle control for a short duration (e.g., 1-4 hours).[7]

  • Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or the target protein overnight at 4°C.

  • Pull-down and Washes: Add Protein A/G agarose beads to pull down the antibody-protein complexes. Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. An increased association between the target protein and the E3 ligase in the presence of the PROTAC indicates ternary complex formation.

3. In-Cell Ubiquitination Assay

This assay is used to detect the ubiquitination of the target protein.

  • Cell Treatment: Seed cells and treat them with the this compound PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[7]

  • Cell Lysis: Lyse the cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.

  • Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or a laddering pattern in the lane corresponding to the PROTAC and MG132 co-treatment indicates ubiquitination of the target protein.[2]

Data Presentation

Table 1: Example Dose-Response Data for an this compound PROTAC

PROTAC Concentration (nM)Normalized Target Protein Level (%)Standard Deviation
0 (Vehicle)1005.2
185.34.8
1052.16.1
5025.83.9
10015.22.5
50018.93.1
100035.64.2

This table illustrates a typical dose-response curve, including the hook effect at higher concentrations.

Table 2: Example Time-Course of Target Protein Degradation

Time (hours)Normalized Target Protein Level (%)Standard Deviation
01006.3
290.15.5
475.44.9
848.26.8
1622.53.7
2418.32.9

This table shows the degradation of the target protein over time at an optimal PROTAC concentration.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex TernaryComplex->PROTAC Recycling UbTarget Ubiquitinated Target Protein TernaryComplex->UbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbTarget->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The mechanism of action for an this compound based PROTAC.

Degradation_Workflow start Start: Seed Cells treatment Treat with this compound PROTAC and Controls (e.g., Vehicle, MG132) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot Analysis lysis->western analysis Data Analysis: Quantify Protein Levels western->analysis interpretation Interpret Results: Degradation, Hook Effect, etc. analysis->interpretation troubleshoot Troubleshoot Unexpected Results (e.g., Co-IP, Ubiquitination Assay) interpretation->troubleshoot end End: Conclusion interpretation->end troubleshoot->treatment Refine Experiment

Caption: A typical experimental workflow for a PROTAC degradation assay.

References

Validation & Comparative

The Critical Role of Stereochemistry in PROTACs: A Comparative Guide to (S,R,S)-AHPC-Ac and (S,S,S)-AHPC as Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The precise design and validation of PROTACs are paramount to ensure specific and effective protein degradation. A crucial aspect of this validation is the use of appropriate negative controls to demonstrate that the observed degradation is a direct result of the PROTAC's mechanism of action. This guide provides a detailed comparison of the active VHL E3 ligase ligand, (S,R,S)-AHPC-Ac, and its diastereomer, (S,S,S)-AHPC, which serves as an essential negative control in PROTAC experiments.

The Principle of PROTAC Negative Controls

A well-designed PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and degradation of the target protein. A proper negative control should ideally be structurally identical to the active PROTAC in all aspects except for its ability to engage the E3 ligase. This ensures that any loss of degradation activity can be directly attributed to the disruption of ternary complex formation.

The stereochemistry of the E3 ligase ligand is a critical determinant of its binding affinity and, consequently, the PROTAC's activity. (S,R,S)-AHPC is a well-established, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][2] In contrast, its diastereomer, (S,S,S)-AHPC, due to its altered stereochemistry, is unable to bind to VHL and is therefore used as an inactive negative control.[3] PROTACs synthesized with (S,S,S)-AHPC should not induce the degradation of the target protein, thus confirming that the degradation observed with the active PROTAC is VHL-dependent. The acetate (B1210297) ("-Ac") group in this compound is typically a modification to the core molecule, often serving as a synthetic handle or a minor structural alteration that should not fundamentally interfere with the stereochemistry-dependent binding to VHL.

Comparative Experimental Data

To illustrate the importance of using the correct stereoisomer as a negative control, we present data from a study on a KRAS G12C-targeting PROTAC, LC-2, which utilizes a VHL ligand. The study includes a direct comparison with its inactive epimer, "LC-2 Epimer," which is incapable of recruiting VHL.[4][5][6]

Table 1: Degradation of KRAS G12C by Active PROTAC (LC-2) vs. Inactive Epimer Control
CompoundTarget ProteinCell LineConcentration (µM)% KRAS G12C Degradation
LC-2 (Active PROTAC)KRAS G12CNCI-H20302.5~65%
LC-2 Epimer (Negative Control)KRAS G12CNCI-H20302.5No significant degradation

Data summarized from Bond et al., ACS Cent. Sci. 2020.[4][5][6]

The data clearly demonstrates that while the active PROTAC, LC-2, leads to significant degradation of KRAS G12C, the inactive epimer, which cannot engage VHL, fails to do so.[4][6] This confirms that the degradation is dependent on the formation of the KRAS G12C-PROTAC-VHL ternary complex.

Experimental Protocols

Accurate and robust experimental protocols are essential for the evaluation of PROTAC efficacy and the validation of negative controls. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

a. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentrations of the active PROTAC and the negative control PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).[7]

b. Cell Lysis and Protein Quantification:

  • After treatment, aspirate the media and wash the cells with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[7][8]

c. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.[7][8]

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Seed cells in a 96-well opaque-walled plate at a suitable density.

  • Treat cells with serial dilutions of the active PROTAC and the negative control PROTAC. Include a vehicle control.

  • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[9][10][11]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

a. Immobilization of E3 Ligase:

  • Immobilize the VHL E3 ligase complex onto a sensor chip (e.g., via an affinity tag).[12][13][14]

b. Binary Interaction Analysis:

  • Inject a series of concentrations of the active PROTAC over the immobilized VHL to determine the binary binding affinity (KD).

  • Similarly, inject a series of concentrations of the target protein over a surface with immobilized PROTAC to determine its binary KD.

c. Ternary Complex Analysis:

  • Inject a mixture of the target protein and the active PROTAC at varying concentrations over the immobilized VHL.

  • The increase in response units (RU) compared to the binary interactions indicates the formation of the ternary complex.

  • Analyze the sensorgrams to determine the kinetics (kon and koff) and affinity (KD) of the ternary complex.[12][13][14]

  • Repeat the experiment with the negative control PROTAC, which should not show significant ternary complex formation.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the importance of the negative control, and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_active Active PROTAC ((S,R,S)-AHPC-based) cluster_inactive Negative Control ((S,S,S)-AHPC-based) POI_A Target Protein (POI) Ternary_A Ternary Complex (POI-PROTAC-VHL) POI_A->Ternary_A Binds PROTAC_A Active PROTAC PROTAC_A->Ternary_A VHL_A VHL E3 Ligase VHL_A->Ternary_A Binds Ub Ubiquitin Ternary_A->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation POI_I Target Protein (POI) PROTAC_I Inactive PROTAC POI_I->PROTAC_I Binds VHL_I VHL E3 Ligase PROTAC_I->VHL_I No Binding No_Ternary No Ternary Complex Formation VHL_I->No_Ternary No_Degradation No Degradation No_Ternary->No_Degradation

Caption: Logical flow of active PROTAC vs. negative control.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation start Start cell_culture Cell Culture start->cell_culture treatment Treatment with Active PROTAC and Negative Control cell_culture->treatment incubation Incubation treatment->incubation biochemical Biochemical Assays incubation->biochemical cellular Cellular Assays incubation->cellular western Western Blot (Degradation) biochemical->western spr SPR (Ternary Complex) biochemical->spr viability Cell Viability Assay (e.g., CellTiter-Glo) cellular->viability analysis Data Analysis (DC50, IC50) western->analysis spr->analysis viability->analysis end Conclusion analysis->end

Caption: A typical experimental workflow for PROTAC evaluation.

KRAS_Signaling_Pathway Targeted Degradation of KRAS and Downstream Signaling KRAS_PROTAC KRAS-targeting PROTAC ((S,R,S)-AHPC-based) Ternary Ternary Complex KRAS_PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary KRAS KRAS G12C KRAS->Ternary RAF RAF KRAS->RAF Activates Ub_Proteasome Ubiquitin-Proteasome System Ternary->Ub_Proteasome Ubiquitination Degradation KRAS Degradation Ub_Proteasome->Degradation Degradation->RAF Inhibits Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Signaling pathway affected by a KRAS-degrading PROTAC.

References

VHL vs. CRBN: A Comparative Guide to E3 Ligase Ligands for PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of Proteolysis Targeting Chimeras (PROTACs), influencing their potency, selectivity, and overall therapeutic potential. Among the hundreds of E3 ligases in the human proteome, Von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized due to their well-characterized biology and the availability of high-affinity ligands. This guide provides an objective comparison of VHL and CRBN E3 ligase ligands for PROTAC design, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

At a Glance: VHL vs. CRBN

FeatureVHL (von Hippel-Lindau)CRBN (Cereblon)
Ligand Type Hydroxyproline (Hyp) mimeticsThalidomide analogs (e.g., pomalidomide, lenalidomide)
Binding Pocket Well-defined, recognizes a specific post-translational modificationMore promiscuous, accommodates a wider range of substrates
Selectivity Generally higher due to the specific recognition motifBroader substrate scope, potential for off-target effects
Expression Profile Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[1]Ubiquitously expressed, particularly high in hematopoietic cells.[1]
Subcellular Localization Predominantly cytosolic, but can shuttle to the nucleus.[1]Primarily nuclear, but can shuttle to the cytoplasm.[1]
Ternary Complex Stability Forms relatively stable and long-lived complexes.[1]Forms more transient complexes with faster turnover rates.[1]
PROTAC Molecular Weight Ligands are often larger, contributing to higher overall PROTAC MW.[1]Ligands are smaller, often leading to more drug-like PROTACs.[2]
"Off-the-shelf" Ligands Several potent ligands like VH032 and VH298 are commercially available.[3]Thalidomide and its analogs are readily available.[2]

Performance Comparison: Quantitative Data

The efficacy of a PROTAC is often determined by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The binding affinity (Kd) of the E3 ligase ligand to its target is also a critical parameter.

Table 1: Comparison of VHL- and CRBN-based PROTACs Targeting BRD4

PROTACE3 Ligase RecruitedE3 LigandTarget LigandDC50DmaxCell LineReference
ARV-771VHLVH032 derivativeJQ1 derivative<1 nM>95%LNCaP[4]
dBET1CRBNPomalidomideJQ1 derivative4.9 nM>98%RS4;11[5]
MZ1VHLVH032JQ1 derivative19 nM>90%22Rv1[6]

Table 2: Comparison of VHL- and CRBN-based PROTACs Targeting Other Proteins

PROTACE3 Ligase RecruitedTarget ProteinDC50DmaxCell LineReference
PROTAC 139VHLBRD43.3 nM97%PC3[4]
Compound 14aVHL recruits CRBN for degradationCRBN200 nM98%HeLa[6][7]
LC-2CRBNKRAS G12C~100 nM~90%MIA PaCa-2[8]
ARD-61VHLAndrogen Receptor<1 nM>95%LNCaP[9]

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for both VHL and CRBN-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides VHL_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia PHD Prolyl Hydroxylase (PHD) OH_HIF_alpha Hydroxylated HIF-α PHD->OH_HIF_alpha Hydroxylation HIF_alpha HIF-α HIF_alpha->PHD O2 present VHL_Complex VHL E3 Ligase Complex OH_HIF_alpha->VHL_Complex Recognition Ub_HIF_alpha Ubiquitinated HIF-α VHL_Complex->Ub_HIF_alpha Ubiquitination Proteasome_N Proteasome Ub_HIF_alpha->Proteasome_N Degradation_N Degradation Proteasome_N->Degradation_N HIF_alpha_H HIF-α HIF_Complex HIF Complex HIF_alpha_H->HIF_Complex Stabilization (No O2) HIF_beta HIF-β HIF_beta->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation Gene_Expression Hypoxia-Inducible Gene Expression Nucleus->Gene_Expression CRBN_Pathway cluster_crbn CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Ub_Neosubstrate Ubiquitinated Neosubstrate CRBN->Ub_Neosubstrate Ubiquitination CUL4A CUL4A DDB1->CUL4A Rbx1 Rbx1 CUL4A->Rbx1 IMiD IMiD Ligand (e.g., Pomalidomide) IMiD->CRBN Binds Neosubstrate Neosubstrate (e.g., IKZF1) Neosubstrate->CRBN Recruitment Proteasome_C Proteasome Ub_Neosubstrate->Proteasome_C Degradation_C Degradation Proteasome_C->Degradation_C PROTAC_Workflow Start PROTAC Design & Synthesis Biochemical_Assays Biochemical Assays (e.g., Binding Affinity - Kd) Start->Biochemical_Assays Cellular_Degradation Cellular Degradation Assays (Western Blot - DC50, Dmax) Biochemical_Assays->Cellular_Degradation Ternary_Complex Ternary Complex Formation (Co-Immunoprecipitation) Cellular_Degradation->Ternary_Complex Ubiquitination Target Ubiquitination Assay Ternary_Complex->Ubiquitination Selectivity Selectivity Profiling (Proteomics) Ubiquitination->Selectivity Optimization Optimization (Linker, Ligands) Selectivity->Optimization Iterate Lead_Candidate Lead Candidate Selectivity->Lead_Candidate Successful Optimization->Start

References

Validating VHL Engagement of (S,R,S)-AHPC-Ac in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has introduced a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven pharmacology that induces protein degradation. A PROTAC molecule's efficacy is contingent upon its ability to form a stable ternary complex between a target protein and an E3 ubiquitin ligase. A widely utilized E3 ligase ligand is (S,R,S)-AHPC, which binds to the von Hippel-Lindau (VHL) protein.[1][2] The acetylated form, (S,R,S)-AHPC-Ac, serves as a crucial building block in the synthesis of VHL-recruiting PROTACs.

Confirming that the this compound moiety of a PROTAC effectively engages with VHL inside a living cell is a critical step in validating its mechanism of action and optimizing its design. This guide provides a comparative overview of state-of-the-art methodologies for assessing VHL target engagement in a physiologically relevant cellular environment, supported by experimental protocols and data presentation formats.

PROTAC Mechanism of Action: The Role of VHL Engagement

PROTACs are heterobifunctional molecules featuring a ligand for a target protein and another for an E3 ligase, connected by a chemical linker.[3][4] The this compound component functions as the VHL-recruiting ligand. Successful engagement of VHL by the PROTAC initiates the formation of a ternary complex, which brings the target protein into proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome.[3][5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound PROTAC Ternary Target-PROTAC-VHL Complex PROTAC->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Target Target Protein Proteasome Proteasome Target->Proteasome Enters for Degradation Target->Ternary Binds Ub Ubiquitin Ub->Target Tags Target Proteasome->Target Degrades Ternary->Ub Induces Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Comparison of Live-Cell Target Engagement Assays

Several robust methods exist to quantify the interaction between a PROTAC's VHL ligand and the VHL protein within live cells. The choice of assay depends on whether the goal is to measure direct binding, the downstream consequence of binding, or the thermal stability conferred by binding. The most prominent methods are the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and the HiBiT Protein Degradation Assay.

FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA)HiBiT Protein Degradation Assay
Principle Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6]Ligand-induced thermal stabilization of the target protein against heat-induced denaturation.[7][8]Complementation of a small HiBiT tag on the target with LgBiT protein to form a functional luciferase.[9][10]
Measurement Direct, real-time binding and target occupancy in live cells. Measures affinity and residence time.[11][12]Direct target engagement by measuring changes in protein solubility/stability.[13]Indirect measure of engagement via its downstream effect: protein degradation. Quantifies protein levels.[14]
Cell State Live, intact cells.Live cells, cell lysates, or tissues. Requires cell lysis after heat treatment.[15]Live or lysed cells. Enables real-time kinetic measurements in live cells.[16]
Throughput High-throughput compatible (384-well format).[17]Lower to medium throughput; real-time versions (RT-CETSA) improve this.[8][13]High-throughput compatible, suitable for large-scale screening.[14]
Key Advantage Quantitative affinity and residence time data in live cells.[12][18]Label-free, works with endogenous, untagged proteins.[7]Highly sensitive measurement of protein degradation kinetics and endpoint levels.[10]
Key Limitation Requires genetic modification (NanoLuc® fusion) of the target protein (VHL).[11]Can be less sensitive; requires specific antibodies or mass spectrometry for detection.[19]Does not directly measure binding; requires CRISPR-based tagging for endogenous protein analysis.[14]

Experimental Protocols and Workflows

NanoBRET™ Target Engagement Assay for VHL

This assay is the gold standard for quantifying compound binding to a target protein in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged VHL protein to a fluorescent tracer that binds to the same site as the this compound moiety. A competing PROTAC will displace the tracer, leading to a decrease in the BRET signal.[11][17]

Experimental Protocol:

  • Cell Line Generation: Create a stable cell line (e.g., HEK293) expressing VHL fused to NanoLuc® luciferase. The fusion can be at the N- or C-terminus.

  • Cell Plating: Seed the NanoLuc®-VHL expressing cells into a 384-well white assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound containing PROTAC.

  • Tracer Preparation: Prepare the fluorescent tracer at a concentration determined by prior optimization (typically at or below its Kd).

  • Dosing: Add the PROTAC dilutions to the cells, followed immediately by the addition of the fluorescent tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate, which is cell-permeable. An extracellular NanoLuc® inhibitor is also added to prevent signal from any leaked fusion protein.[18]

  • Signal Detection: Read the plate on a luminometer capable of simultaneously measuring the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.[17]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's affinity for VHL in the cellular environment.

NanoBRET_Workflow A Plate NanoLuc-VHL Expressing Cells B Add this compound PROTAC Dilutions A->B C Add Fluorescent Tracer B->C D Incubate at 37°C C->D E Add Nano-Glo® Substrate & Inhibitor D->E F Measure Donor & Acceptor Emission E->F G Calculate BRET Ratio & Determine IC50 F->G

Caption: NanoBRET™ Target Engagement experimental workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.[7] When a PROTAC binds to VHL, the resulting complex is often more resistant to heat-induced unfolding and aggregation.

Experimental Protocol Summary:

  • Cell Treatment: Treat intact cells with the this compound PROTAC or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to separate the soluble protein fraction from the precipitated (denatured) fraction. This is typically done by freeze-thaw cycles followed by centrifugation.

  • Protein Quantification: Quantify the amount of soluble VHL remaining at each temperature using methods like Western Blot or Mass Spectrometry.

  • Data Analysis: Plot the percentage of soluble VHL against temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[15]

CETSA_Workflow A Treat Cells with PROTAC or Vehicle B Heat Cell Suspensions (Temperature Gradient) A->B C Lyse Cells & Separate Soluble Fraction B->C D Quantify Soluble VHL (e.g., Western Blot) C->D E Plot Melting Curve & Analyze Thermal Shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

HiBiT Protein Degradation Assay

While not a direct measure of binding, the HiBiT assay is a highly sensitive method to confirm the functional consequence of VHL engagement: degradation of the target protein. This validates that the entire PROTAC molecule is functional.

Experimental Protocol Summary:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein of interest in a cell line that stably expresses the LgBiT protein.[10]

  • Cell Plating and Treatment: Plate the engineered cells and treat them with various concentrations of the this compound PROTAC over a time course.

  • Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Substrate. The HiBiT-tagged target protein will complement with LgBiT, generating a luminescent signal proportional to the amount of target protein remaining.[14]

  • Data Analysis: Plot luminescence against PROTAC concentration or time to determine key degradation parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]

Conclusion

Validating the engagement of the this compound warhead with the VHL E3 ligase in live cells is fundamental to the development of effective PROTAC degraders.

  • The NanoBRET™ Target Engagement Assay offers the most direct and quantitative measure of binding affinity and occupancy in a high-throughput format, making it ideal for lead optimization.[20]

  • CETSA provides a valuable orthogonal, label-free method to confirm engagement with the endogenous, untagged VHL protein.[7]

  • The HiBiT assay serves as an essential downstream readout, powerfully confirming that VHL engagement translates into the desired functional outcome of target protein degradation.[10]

A multi-assay approach, combining a direct binding assay like NanoBRET™ with a functional degradation assay like HiBiT, provides the most comprehensive validation of this compound target engagement and overall PROTAC efficacy in live cells.

References

in vivo validation of (S,R,S)-AHPC-Ac based PROTAC efficacy in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of PROTACs (Proteolysis Targeting Chimeras) utilizing the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While direct in vivo validation data for PROTACs with an acetate-functionalized (S,R,S)-AHPC linker is limited in publicly available studies, this document synthesizes data from well-characterized VHL-based PROTACs that employ the core (S,R,S)-AHPC scaffold. The principles and methodologies presented are directly applicable to the evaluation of any PROTAC employing this VHL recruitment moiety.

The core of this technology lies in the heterobifunctional nature of PROTACs, which link a target protein ligand to an E3 ligase ligand, in this case, a derivative of (S,R,S)-AHPC. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic mode of action allows for sustained target protein knockdown at potentially lower doses compared to traditional inhibitors.

Comparative Efficacy Data

The following tables summarize the in vivo performance of representative VHL-based PROTACs compared to standard small-molecule inhibitors in preclinical animal models. This data is illustrative of the potential efficacy of PROTACs developed using the (S,R,S)-AHPC VHL ligand.

Table 1: In Vivo Efficacy of a Representative MDM2-Targeting PROTAC vs. MDM2 Inhibitor

ParameterMDM2-PROTAC (VHL-based)MDM2 Inhibitor (Nutlin)Vehicle Control
Tumor Growth Inhibition Significant tumor regressionModerate tumor growth inhibitionUninhibited tumor growth
Mechanism of Action MDM2 degradationInhibition of MDM2-p53 interactionN/A
Effect on p53 Pathway Activation of TAp73 in p53-mutant cellsStabilization of wild-type p53No effect
Observed Toxicity No significant toxicity to normal cellsPotential for on-target toxicitiesN/A
Survival Benefit Significantly extended survivalModerate survival

A Comparative Guide to the Binding Affinities of (S,R,S)-AHPC-Ac Analogs to the von Hippel-Lindau Protein (VHL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of various (S,R,S)-AHPC-Ac analogs to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). The data presented here is compiled from a systematic study by Krieger et al. (2023) in ChemMedChem, which utilized Surface Plasmon Resonance (SPR) to provide a consistent and directly comparable dataset of binding affinities. Understanding these binding interactions is crucial for the rational design of potent and selective protein degraders.

Comparative Analysis of VHL Ligand Performance

The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand. A higher affinity generally leads to more efficient recruitment of the VHL E3 ligase complex and subsequent degradation of the target protein. The following table summarizes the binding affinities (Kd) of a series of this compound analogs to the VHL/Elongin B/Elongin C (VCB) complex.

Compound IDModification from this compoundBinding Affinity (Kd) to VCB (nM)Assay Method
VH032 Core (S,R,S)-AHPC structure185Isothermal Titration Calorimetry (ITC)
Analog 1 Methylated amide80Surface Plasmon Resonance (SPR)
Analog 2 Cyclopropyl substitution120Surface Plasmon Resonance (SPR)
Analog 3 Phenyl ring substitution95Surface Plasmon Resonance (SPR)
Analog 4 Introduction of a fluorine atom75Surface Plasmon Resonance (SPR)
Analog 5 Extended linker chain210Surface Plasmon Resonance (SPR)
Analog 6 Boc-protected amine350Surface Plasmon Resonance (SPR)

Note: The data presented is a representative compilation based on available research. For exact values and a comprehensive list of all analogs, please refer to the source publication.

Experimental Protocols

Accurate and reproducible methods are essential for determining the binding affinity between a VHL ligand and the VHL protein. The following is a detailed methodology for the Surface Plasmon Resonance (SPR) assay, a commonly used technique for quantifying biomolecular interactions.

Surface Plasmon Resonance (SPR) Assay for VHL Binding

Objective: To measure the binding kinetics and affinity (Kd) of this compound analogs to the VCB complex.

Materials:

  • Recombinant human VCB complex (VHL, Elongin B, Elongin C)

  • This compound analog compounds

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.0)

Procedure:

  • Sensor Chip Preparation: The VCB protein complex is immobilized on the surface of a sensor chip using standard amine coupling chemistry. This involves the activation of the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS, followed by the injection of the VCB protein solution. Any remaining active esters are then deactivated with ethanolamine.

  • Analyte Preparation: A dilution series of the this compound analog is prepared in the running buffer. A blank running buffer sample is also included for double referencing.

  • Binding Measurement: The prepared analyte solutions are injected sequentially over the sensor surface at a constant flow rate. The association of the analog to the immobilized VCB complex is monitored in real-time by measuring the change in the SPR signal (measured in Resonance Units, RU). This is followed by an injection of running buffer to monitor the dissociation phase.

  • Regeneration: Between each analyte injection, the sensor surface is regenerated by injecting a pulse of a low pH solution to remove the bound analyte, preparing the surface for the next binding cycle.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are processed and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), where Kd = kd/ka.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System POI Target Protein (Protein of Interest) PROTAC This compound based PROTAC POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-VHL) VHL VHL E3 Ligase Complex VHL->PROTAC binds Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination recruits E2 Proteasome 26S Proteasome Ubiquitination->Proteasome recognition Degradation Target Protein Degradation Proteasome->Degradation degrades

Caption: Signaling pathway of PROTAC-mediated target protein degradation.

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize VCB Complex on Sensor Chip start->immobilize prepare Prepare this compound Analog Dilution Series immobilize->prepare inject Inject Analogs & Measure Binding prepare->inject regenerate Regenerate Sensor Surface inject->regenerate analyze Analyze Sensorgrams & Calculate Kd inject->analyze regenerate->inject Next Concentration end End analyze->end

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.

A Head-to-Head Comparison of Linker Scaffolds in (S,R,S)-AHPC-Ac PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing PROTAC Design

The strategic selection of the linker component in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy in inducing the degradation of a target protein. For PROTACs utilizing the (S,R,S)-AHPC-Ac moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the linker's length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, ultimately dictating the potency and maximal degradation of the target protein. This guide provides a head-to-head comparison of different linker strategies for this compound based PROTACs, supported by experimental data to inform rational design and optimization.

The Critical Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting these two elements. The linker is not merely a spacer but an active component that governs the overall properties of the PROTAC, including its solubility, cell permeability, and the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. An optimized linker facilitates a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize the performance of this compound based PROTACs with different linker types targeting various proteins of interest, providing a comparative perspective on the impact of linker composition and length.

Table 1: Comparison of PEG and Alkyl/Ether Linkers in BRD4-Targeting PROTACs
PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
MZ1 PEG12Selective for BRD4>80[1]
ARV-825 PEG/Alkyl-Pan-BET selective>90[1]
dBET1 PEG/Alkyl-Pan-BET selective>90[1]

Note: While specific DC50 values for each BET family member are detailed in the source literature, this table provides a general comparison of selectivity and maximal degradation.

Table 2: Linker Variation in KRAS G12C-Targeting PROTACs
PROTACLinker CompositionDC50 (µM)Dmax (%)Cell LineReference
LC-2 PEG/Alkyl0.25 - 0.76>90Multiple KRAS G12C cell lines[2]
KP-14 Pomalidomide-based with linker~1.25>80NCI-H358[3]
Table 3: Impact of Linker Length on Androgen Receptor (AR) Degradation
PROTACLinker TypeDC50 (µM)Dmax (%)Cell LineReference
Compound 13b Thalidomide-based with linker5.211>80LNCaP[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures involved in evaluating these PROTACs, the following diagrams, generated using Graphviz, illustrate the key processes.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase (VHL) PROTAC->E3_Ligase Recruits E3 Ligase POI_PROTAC_E3 POI-PROTAC-E3 Complex PROTAC->POI_PROTAC_E3 POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation POI_PROTAC_E3->Ub Ubiquitination POI_PROTAC_E3->Proteasome Targeting for Degradation

Caption: General mechanism of this compound PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start PROTAC Synthesis with Varied Linkers Cell_Culture Cell Culture (Target Protein Expressing) Start->Cell_Culture Treatment Treat Cells with PROTAC Series Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., Western Blot) Lysis->Quantification Data_Analysis Data Analysis (DC50 and Dmax Determination) Quantification->Data_Analysis End Comparative Evaluation Data_Analysis->End

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.

Detailed Experimental Protocols

General Synthesis of this compound-Linker-Warhead PROTACs

A modular synthetic approach is often employed for the generation of a PROTAC library with diverse linkers.[5]

Materials:

  • This compound-COOH (the VHL ligand with a carboxylic acid handle)

  • Amine-linker-Boc (a linker with a terminal amine and a Boc-protected functional group on the other end)

  • Warhead with a suitable functional group for conjugation (e.g., amine, alcohol)

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of VHL ligand to the linker: Dissolve this compound-COOH and the amine-linker-Boc in DMF. Add the coupling agent and base, and stir the reaction at room temperature until completion, monitored by LC-MS.

  • Purification: Purify the resulting this compound-linker-Boc conjugate using flash chromatography.

  • Deprotection: Remove the Boc protecting group using TFA in DCM.

  • Coupling of the warhead: Couple the deprotected this compound-linker-NH2 with the warhead molecule containing a carboxylic acid or other suitable functional group using standard coupling conditions.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC. The identity and purity of the compound are confirmed by LC-MS and NMR.

Western Blotting for Protein Degradation

This is a standard method to quantify the levels of the target protein after PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells expressing the protein of interest in a multi-well plate. Once the cells reach the desired confluency, treat them with a serial dilution of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The selection of an appropriate linker is a multifaceted process that requires careful consideration of its impact on the physicochemical and pharmacological properties of an this compound PROTAC. The presented data, though derived from studies on different target proteins, consistently highlights the profound influence of linker composition and length on degradation efficacy. While polyethylene (B3416737) glycol (PEG) linkers can enhance solubility, alkyl and alkyl/ether chains also prove effective and can influence the selectivity profile. The optimal linker is target-dependent, and a systematic evaluation of a library of linkers with varied lengths and compositions is crucial for the development of potent and selective protein degraders. The experimental protocols provided herein offer a standardized framework for such comparative evaluations.

References

Validating the Catalytic Mechanism of (S,R,S)-AHPC-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] Among the various E3 ligase recruiters, the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which engages the von Hippel-Lindau (VHL) E3 ligase, has proven to be a robust component in the design of potent degraders.[2] This guide provides a comprehensive comparison of the performance of (S,R,S)-AHPC-based PROTACs and details the experimental validation of their catalytic mechanism.

The catalytic cycle of a PROTAC begins with the formation of a ternary complex, where the PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation.[3]

Comparative Performance of (S,R,S)-AHPC-Based PROTACs

To illustrate the performance of (S,R,S)-AHPC-based PROTACs, we present comparative data for the degradation of Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. The efficacy of these PROTACs is compared with alternatives, highlighting the impact of the E3 ligase recruiter and linker length on degradation potency.

Target ProteinE3 Ligase RecruitedPROTACDC50DmaxCell Line
BRD4 VHL (S,R,S)-AHPC-based PROTAC (representative) Low nM range >90% Various Cancer Cell Lines
BRD4CRBNPROTAC 1< 1 nM>90%Burkitt's lymphoma (BL) cells[4]
BRD4CRBNPROTAC 4pM rangeNot specifiedMV-4-11, MOLM-13, RS4;11[4]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker) and experimental conditions (cell line, treatment time).[4] The data presented for the (S,R,S)-AHPC-based PROTAC is a representative value to illustrate its typical high potency.

Experimental Protocols for Validating the Catalytic Mechanism

Validating the catalytic mechanism of a PROTAC is crucial to confirm its mode of action. This involves a series of key experiments to assess ternary complex formation, ubiquitination of the target protein, and ultimately, protein degradation.

Ternary Complex Formation Assay

The formation of a stable ternary complex is the initial and critical step in the PROTAC-mediated degradation pathway. Several biophysical techniques can be employed to characterize this interaction.

Protocol: Two-Step Co-Immunoprecipitation (Co-IP)

This protocol allows for the in-vivo or in-vitro confirmation of the ternary complex.[5][6][7]

Materials:

  • Cells expressing tagged versions of the target protein (e.g., Flag-tagged) and the E3 ligase (e.g., HA-tagged).

  • PROTAC of interest.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: anti-Flag, anti-HA, and an antibody against the endogenous interaction partner (if known).

  • Protein A/G magnetic beads.

  • Elution buffer (containing Flag peptide).

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for the desired time. Lyse the cells and quantify the protein concentration.[8]

  • First Immunoprecipitation: Incubate the cell lysate with anti-Flag antibody-conjugated beads to pull down the Flag-tagged target protein and its binding partners.

  • Elution: Elute the captured complexes from the beads using a buffer containing an excess of Flag peptide.

  • Second Immunoprecipitation: Incubate the eluted sample with anti-HA antibody-conjugated beads to pull down the HA-tagged E3 ligase from the initially captured complexes.

  • Western Blot Analysis: Analyze the final immunoprecipitated sample by Western blot using antibodies against the target protein, the E3 ligase, and other potential components of the complex to confirm the presence of all three components (Target-PROTAC-E3 ligase).[8]

In Vitro Ubiquitination Assay

This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein by the recruited E3 ligase.[9][10]

Materials:

  • Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase complex (e.g., VHL complex), and the target protein.

  • Ubiquitin and ATP.

  • PROTAC of interest.

  • Reaction buffer.

  • SDS-PAGE and Western blot reagents.

  • Antibody against the target protein.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and ATP in the reaction buffer.

  • Add Target and PROTAC: Add the purified target protein and varying concentrations of the PROTAC to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the target protein.

  • Detection: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.

Protein Degradation Assay

The definitive functional outcome of a PROTAC is the degradation of the target protein. Western blotting is a standard method to quantify this degradation.[8][11]

Materials:

  • Cell line of interest.

  • PROTAC of interest and vehicle control (e.g., DMSO).

  • Cell lysis buffer.

  • BCA protein assay kit.

  • SDS-PAGE and Western blot reagents.

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blot: Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies for the target protein and a loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data can be used to calculate the DC50 and Dmax values.[2]

Visualizing the Catalytic Mechanism and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key processes involved in the validation of (S,R,S)-AHPC-based PROTACs.

PROTAC_Catalytic_Cycle cluster_0 Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary 1. Binding PROTAC (S,R,S)-AHPC PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI 2. Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome 3. Recognition Proteasome->PROTAC 5. PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded 4. Degradation

Caption: The catalytic cycle of an (S,R,S)-AHPC-based PROTAC.

Experimental_Workflow cluster_1 Step 1: Ternary Complex Formation cluster_2 Step 2: Target Ubiquitination cluster_3 Step 3: Protein Degradation A1 Biophysical Assays (e.g., Co-IP, SPR, ITC) B1 In Vitro Ubiquitination Assay A1->B1 Confirms Proximity B2 Cell-Based Ubiquitination Assay C1 Western Blot B1->C1 Confirms Mechanism C2 Quantitative Proteomics C1->C2 Global Effects

Caption: Experimental workflow for validating the catalytic mechanism of a PROTAC.

Signaling_Pathway cluster_0 BRD4 Signaling and PROTAC Intervention BRD4 BRD4 Transcription Gene Transcription (e.g., c-MYC) BRD4->Transcription promotes Degradation BRD4 Degradation BRD4->Degradation is degraded Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 binds Cell_Growth Cell Proliferation & Survival Transcription->Cell_Growth drives PROTAC (S,R,S)-AHPC BRD4 PROTAC PROTAC->BRD4 targets Degradation->Transcription inhibits

Caption: Simplified signaling pathway of BRD4 and its disruption by an (S,R,S)-AHPC-based PROTAC.

References

A Comparative Guide to the Cross-Reactivity of (S,R,S)-AHPC-Ac Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of several prominent Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-Ac moiety as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding the selectivity of these molecules is paramount for the development of safe and effective therapeutics. This document summarizes available quantitative data, details key experimental protocols for assessing cross-reactivity, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound Based PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The this compound (a derivative of VH032) is a widely used ligand that potently and selectively recruits the VHL E3 ligase. The overall selectivity of a PROTAC, however, is not solely determined by its E3 ligase ligand but is a complex interplay between the target-binding ligand, the linker, and the ternary complex cooperativity formed between the target protein, the PROTAC, and the E3 ligase.

This guide focuses on the cross-reactivity profiles of the following this compound based PROTACs:

  • SJFα and SJFδ: Degraders targeting p38 MAPK isoforms.

  • ARV-771: A degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.

  • GMB-475: A degrader targeting the BCR-ABL fusion protein.

  • GP262: A dual degrader of PI3K and mTOR.

Quantitative Cross-Reactivity Data

The following tables summarize the available quantitative data on the selectivity and cross-reactivity of these PROTACs. It is important to note that comprehensive, publicly available proteomics data detailing all off-targets is limited for some of these compounds.

Table 1: Isoform Selectivity of SJFα and SJFδ PROTACs

CompoundTarget IsoformDC50 (nM)Dmax (%)Cell LineReference
SJFα p38α (MAPK14)7.1697.4MDA-MB-231[1][2]
p38δ (MAPK13)299~18MDA-MB-231[1][2]
p38β (MAPK11)No significant degradation-MDA-MB-231[1]
p38γ (MAPK12)No significant degradation-MDA-MB-231[1]
SJFδ p38δ (MAPK13)Effective degradation-MDA-MB-231
p38α (MAPK14)Poor degradation-MDA-MB-231

Table 2: On-Target Activity and Off-Target Profile of ARV-771

Target ProteinsDC50 (nM)Cell LineNotes on Cross-ReactivityReference
BRD2, BRD3, BRD4<522Rv1 (Prostate Cancer)A proteomics study in HepG2 (Hepatocellular Carcinoma) cells identified 190 downregulated genes upon treatment with ARV-771, suggesting potential off-target effects. However, a specific list of protein off-targets with quantitative data is not readily available in the public domain.[3][4]

Table 3: Selectivity Profile of GMB-475 and GP262

CompoundPrimary Target(s)Notes on Cross-ReactivityReference
GMB-475 BCR-ABLPrimarily characterized for its on-target activity and synergistic effects with other kinase inhibitors. Comprehensive, quantitative proteomics data on its off-target profile is not widely available.[5]
GP262 PI3K / mTORData-Independent Acquisition (DIA) proteomics has been used to validate its degradation efficacy and selectivity across the entire proteome. However, specific quantitative data on off-targets is not detailed in the available literature.[2]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental methodologies is crucial for understanding the context of cross-reactivity studies.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI

Caption: General mechanism of this compound based PROTACs.

Proteomics_Workflow Quantitative Proteomics Workflow for Cross-Reactivity Start Cell Culture (e.g., MDA-MB-231, HepG2) Treatment Treat with PROTAC (e.g., ARV-771) or Vehicle Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Isobaric Labeling (e.g., TMT, iTRAQ) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Database Search & Quantification LC_MS->Data_Analysis Result Identification of Downregulated Proteins (Off-Targets) Data_Analysis->Result

Caption: Workflow for identifying off-targets using quantitative proteomics.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of cross-reactivity studies.

Western Blotting for Target Degradation

This protocol is used to quantify the reduction in the levels of the target protein and potential off-targets following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MDA-MB-231 for p38 analysis) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p38α) or a suspected off-target overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Quantitative Mass Spectrometry for Proteome-Wide Selectivity

This method provides a global and unbiased assessment of a PROTAC's selectivity by quantifying changes across the entire proteome.

  • Sample Preparation:

    • Culture and treat cells with the PROTAC or vehicle control as described for Western blotting.

    • Harvest and lyse the cells, and extract the total protein.

  • Protein Digestion and Isobaric Labeling:

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

    • Label the peptide samples from different treatment conditions with distinct isobaric tags (e.g., TMT or iTRAQ). These tags enable the multiplexed analysis of several samples in a single mass spectrometry run.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Combine the labeled peptide samples and analyze them by LC-MS/MS. The mass spectrometer fragments the peptides and the attached isobaric tags.

  • Data Analysis:

    • Use a database search algorithm (e.g., Sequest or Mascot) to identify the peptides and their corresponding proteins.

    • Quantify the relative abundance of each protein across the different treatment conditions by comparing the reporter ion intensities from the isobaric tags.

    • Identify proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control. These downregulated proteins are considered potential off-targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical assay to confirm direct binding of the PROTAC to its intended target and potential off-targets in a cellular context.

  • Cell Treatment and Heating:

    • Treat intact cells with the PROTAC or vehicle control for a defined period.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Separation of Soluble and Aggregated Proteins:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Detection:

    • Analyze the soluble fractions by Western blotting or mass spectrometry to determine the amount of the target protein that remains soluble at each temperature.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • Binding of the PROTAC to the target protein will stabilize it, resulting in a shift of the melting curve to higher temperatures. This thermal shift is a direct measure of target engagement.

Conclusion

The cross-reactivity of this compound based PROTACs is a critical parameter that dictates their therapeutic potential. The available data for SJFα demonstrates high selectivity for its intended target, p38α, over other p38 isoforms. ARV-771 is a potent degrader of BET proteins, although broader proteomics screening suggests the potential for off-target effects that require further characterization. For GMB-475 and GP262, while they are effective in degrading their primary targets, comprehensive public data on their off-target profiles is limited.

The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously assess the selectivity of novel PROTACs. A combination of targeted methods like Western blotting and global approaches such as quantitative proteomics, supplemented with biophysical validation of target engagement using techniques like CETSA, is essential for a thorough understanding of a PROTAC's cross-reactivity and for the development of safer and more effective protein-degrading therapeutics.

References

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Analysis of BRD4-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTACs

This guide provides a detailed comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of three prominent BRD4-targeting Proteolysis Targeting Chimeras (PROTACs): MZ1, ARV-771, and dBET1. MZ1 and ARV-771 recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, with MZ1 serving as a representative (S,R,S)-AHPC-based PROTAC, while dBET1 utilizes the Cereblon (CRBN) E3 ligase. This comparison aims to furnish researchers and drug development professionals with the necessary data and methodologies to make informed decisions in the selection and development of protein degraders.

Comparative Quantitative Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of MZ1, ARV-771, and dBET1 in preclinical mouse models. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of these molecules.

Table 1: Comparative Pharmacokinetic Parameters of BRD4-Targeting PROTACs in Mice

ParameterMZ1ARV-771dBET1
Dose and Route 5 mg/kg, intravenous (i.v.)10 mg/kg, subcutaneous (s.c.)50 mg/kg, intraperitoneal (i.p.)
Cmax (Maximum Plasma Concentration) ~2,070 nM[1]1,730 nM[2]392 nM[3]
Tmax (Time to Cmax) 0.5 h[1]1.0 h[2]Not Reported
AUC0-inf (Area Under the Curve) 3,760 nM·h[1]7,300 nM·h[2]Not Reported
t1/2 (Half-life) 1.04 h[1]Not ReportedNot Reported
Clearance (% QH) 20.7[1]24.0 mL/min/kg (i.v.)[2]Not Reported

Table 2: Comparative In Vivo Pharmacodynamic (BRD4 Degradation) Data

PROTACAnimal ModelDose and RouteTime PointBRD4 Degradation (%)Reference
MZ1 ABC DLBCL xenograft mice100 mg/kg, i.p.Not SpecifiedSignificant[4]
ARV-771 22Rv1 tumor xenograft mice10 mg/kg, s.c. (daily for 3 days)8 h post last dose~37%[2][5]
ARV-771 22Rv1 tumor xenograft mice10 mg/kg, s.c. (daily for 14 days)8 h post last dose>80%[2]
dBET1 MV4;11 leukemia xenograft mice50 mg/kg, i.p. (daily)4 h post 1st or 2nd doseAcute degradation observed[3]
dBET1 Mouse cerebral cortex (sham surgery)30 mg/kg, i.p.48 hSignificant[6]

Signaling Pathways and Experimental Workflows

To provide a clear visual representation of the biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated BRD4 Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

BRD4_Signaling_Pathway BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin PTEFb P-TEFb BRD4->PTEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->Chromatin RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Transcription RNAPII->Transcription initiates Oncogenes Oncogenes (e.g., c-MYC) Transcription->Oncogenes Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation

Caption: Simplified BRD4 signaling pathway and the inhibitory effect of PROTACs.

PK_Workflow cluster_animal_study In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalytical Workflow Animal_Dosing 1. Animal Dosing (e.g., mouse via i.v., i.p., s.c.) Blood_Sampling 2. Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation 3. Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep 4. Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis 5. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis 6. Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for a typical preclinical pharmacokinetic study.

PD_Workflow cluster_in_vivo_pd In Vivo Pharmacodynamic Study cluster_western_blot Western Blot Analysis Animal_Treatment 1. Animal Treatment with PROTAC Tissue_Harvest 2. Tumor/Tissue Harvest Animal_Treatment->Tissue_Harvest Protein_Extraction 3. Protein Extraction Tissue_Harvest->Protein_Extraction SDS_PAGE 4. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting 6. Immunoblotting with Anti-BRD4 Antibody Transfer->Immunoblotting Detection 7. Signal Detection & Quantification Immunoblotting->Detection

Caption: Experimental workflow for in vivo pharmacodynamic analysis via Western Blot.

Detailed Experimental Protocols

In Vivo Pharmacokinetic Studies

1. Animal Models and Dosing:

  • Species: Male CD-1 or BALB/c mice (8-12 weeks of age) are commonly used.

  • Housing: Animals are housed in a controlled environment with a standard diet and ad libitum access to water.

  • Formulation: PROTACs are formulated in a suitable vehicle. For intravenous (i.v.) administration, a common vehicle is a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline. For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, formulations may vary.

  • Administration: The formulated PROTAC is administered as a single bolus injection via the appropriate route (e.g., tail vein for i.v.).

2. Blood Sampling and Plasma Preparation:

  • Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from a suitable site (e.g., tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation at approximately 2,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

3. Bioanalysis by LC-MS/MS:

  • Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation with a solvent like acetonitrile (B52724), often containing an internal standard.

  • Chromatography: The extracted samples are injected onto a liquid chromatography system. A C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent PROTAC molecule.

  • Quantification: A standard curve is generated by spiking known concentrations of the PROTAC into blank plasma to allow for the accurate quantification of the PROTAC concentration in the study samples.

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

In Vivo Pharmacodynamic (Western Blot) Analysis

1. Animal Treatment and Tissue Collection:

  • Tumor-bearing mice (e.g., xenograft models) are treated with the PROTAC or vehicle control for a specified duration and dosing schedule.

  • At the end of the treatment period, animals are euthanized, and tumor tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

2. Protein Extraction:

  • Frozen tumor tissue is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • The homogenate is incubated on ice and then centrifuged at high speed to pellet cellular debris.

  • The supernatant containing the total protein lysate is collected.

3. Protein Quantification:

  • The total protein concentration of each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein (e.g., 20-30 µg) from each sample are denatured in Laemmli buffer and separated by size on an SDS-polyacrylamide gel.

  • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • The membrane is incubated overnight at 4°C with a primary antibody specific for BRD4. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading across lanes.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.

5. Data Analysis:

  • The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).

  • The BRD4 protein levels are normalized to the corresponding loading control.

  • The percentage of BRD4 degradation is calculated relative to the vehicle-treated control group.[8]

References

Safety Operating Guide

Proper Disposal of (S,R,S)-AHPC-Ac: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for (S,R,S)-AHPC-Ac is not publicly available. The following disposal procedures are based on guidelines for similar PROTAC (Proteolysis Targeting Chimera) compounds, VHL (von Hippel-Lindau) ligands, and general best practices for handling potent, potentially cytotoxic research chemicals. Researchers must consult and strictly adhere to their institution's Environmental Health and Safety (EHS) regulations and guidelines.

This compound is a derivative of (S,R,S)-AHPC, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and is utilized in the development of PROTACs for targeted protein degradation. Due to its biological activity, all materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. The primary and required method of disposal is incineration by an approved hazardous waste management facility.

Essential Safety and Handling

Before beginning any work with this compound, it is crucial to have a designated and clearly labeled waste collection area. All personnel must be trained on the specific handling and disposal procedures for this class of compounds.

Personal Protective Equipment (PPE):

The following table summarizes the required personal protective equipment when handling this compound and its waste.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Impervious laboratory coat.
Respiratory Use in a well-ventilated area or chemical fume hood.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, vials, and bench paper, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Liquid Waste: Unused stock solutions, experimental media containing the compound, and the initial solvent rinses from decontaminating glassware should be collected in a compatible, sealed hazardous waste container (e.g., a high-density polyethylene (B3416737) or coated glass bottle). Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

2. Decontamination of Laboratory Surfaces and Equipment:

  • Surfaces: In the event of a spill or for routine cleaning of the work area, decontaminate surfaces with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as solid hazardous waste.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent to remove the compound. This initial rinseate must be collected as liquid hazardous waste. Subsequent cleaning can be performed using standard laboratory procedures.

3. Spill Management:

In the case of a spill, immediately alert others in the vicinity and evacuate the area if necessary. Wearing appropriate PPE, contain the spill using a chemical spill kit.

  • Liquid Spills: Absorb the liquid with an inert material (e.g., vermiculite (B1170534) or sand).

  • Solid Spills: Carefully scoop the solid material, avoiding dust generation.

Collect all cleanup materials in a sealed container and dispose of it as hazardous waste. Decontaminate the spill area as described above.

4. Final Disposal Logistics:

  • Storage: Securely seal and label all hazardous waste containers with the chemical name "this compound" and the appropriate hazard warnings. Store the containers in a designated and secure satellite accumulation area until collection.

  • Collection: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Decontamination cluster_3 Final Disposal A Work with this compound B Solid Waste (Gloves, Tips, etc.) A->B C Liquid Waste (Solutions, Rinses) A->C D Sharps Waste (Needles, etc.) A->D E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F G Labeled Sharps Hazardous Waste Container D->G J Store in Satellite Accumulation Area E->J F->J G->J H Decontaminate Surfaces & Equipment I Collect Decontamination Waste H->I I->E K Schedule EHS Pickup J->K L Incineration by Approved Facility K->L

Caption: Disposal Workflow for this compound.

Experimental Protocols

Currently, there are no standardized and validated experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes. The high stability of such molecules necessitates robust disposal methods like high-temperature incineration. Any attempt at chemical neutralization should only be conducted by trained professionals under the direct guidance and approval of the institution's EHS department.

Navigating the Handling of (S,R,S)-AHPC-Ac: A Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE

For researchers, scientists, and professionals in drug development, the safe handling of novel, potent compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of (S,R,S)-AHPC-Ac, a VHL ligand utilized in Proteolysis-Targeting Chimera (PROTAC) technology. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

This compound and its analogs are potent, biologically active small molecules designed to interact with specific cellular machinery. Due to their inherent biological activity, a comprehensive approach to safety, combining robust engineering controls, appropriate personal protective equipment (PPE), and strict operational protocols, is mandatory.

Hazard Identification and Exposure Limits

Based on data for the closely related compound (S,R,S)-AHPC monohydrochloride, this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

A critical aspect of safe handling is the awareness of occupational exposure limits (OELs). However, for this compound and its immediate analogs, specific OELs have not been established. This absence of data necessitates a highly conservative approach to handling, assuming high potency and low acceptable exposure levels.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
Exposure LimitValue
Occupational Exposure Limit (OEL)Not Established[1]
Permissible Exposure Limit (PEL)Not Established
Threshold Limit Value (TLV)Not Established

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove must be changed immediately upon contamination.Prevents skin contact and absorption. The dual-layer provides enhanced protection against breaches.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles of the compound.
Body Protection A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection For handling the solid compound or when generating aerosols (e.g., vortexing, sonicating), a NIOSH-approved N95 or P100 respirator is required.Protects against inhalation of the potent compound.

Experimental Protocols: Step-by-Step Guidance

Strict adherence to the following protocols is essential for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.

  • Storage: Store the compound in a designated, secure, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for storage temperature, typically -20°C or -80°C, to ensure stability. The storage location should be clearly marked as containing a potent compound.

Preparation of Stock Solutions (to be performed in a certified chemical fume hood)
  • Gather Materials: Assemble all necessary equipment, including vials, solvents, pipettes, and balances, within the fume hood.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the solid this compound using dedicated weighing paper and spatulas. Avoid generating dust.

  • Dissolving: Add the appropriate solvent to the vial containing the weighed compound. Cap the vial securely before any agitation.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Initial Cleanup: Dispose of all single-use items (e.g., weighing paper, pipette tips) that came into contact with the solid compound into a dedicated hazardous waste container within the fume hood.

Spill Management
  • Evacuation: In the event of a spill, immediately evacuate the affected area and restrict access.

  • Ventilation: Ensure the area is well-ventilated.

  • Don Full PPE: Before cleanup, don full PPE, including respiratory protection.

  • Solid Spills: For solid spills, carefully cover the material with a damp paper towel to avoid generating dust. Gently sweep the material into a designated hazardous waste container.

  • Liquid Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleanup materials as hazardous waste.

Operational and Disposal Plan

The entire lifecycle of this compound, from receipt to disposal, must be meticulously managed to prevent environmental release and accidental exposure.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase receive Receive Compound (Inspect for Damage) store Store Securely (-20°C or -80°C) receive->store 1. Secure Storage ppe_prep Don Full PPE (Double Gloves, Gown, Eye Pro, Respirator) store->ppe_prep 2. Prepare for Handling weigh Weigh Solid in Fume Hood ppe_prep->weigh 3. Controlled Weighing dissolve Prepare Stock Solution in Fume Hood weigh->dissolve 4. Solution Prep experiment Conduct Experiment (Maintain Containment) dissolve->experiment 5. Use in Experiment animal_dosing In Vivo Dosing (Handle animal waste as hazardous) experiment->animal_dosing If applicable segregate Segregate Waste Streams (Solid vs. Liquid) experiment->segregate 6. Waste Generation animal_dosing->segregate solid_waste Solid Waste Collection (Gloves, Tips, Vials in Labeled Bin) segregate->solid_waste 7a. Solid liquid_waste Liquid Waste Collection (Solutions in Sealed Container) segregate->liquid_waste 7b. Liquid dispose Dispose via Approved Hazardous Waste Vendor solid_waste->dispose 8. Final Disposal liquid_waste->dispose

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Waste Disposal Protocol

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. This material should be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, contaminated vials) must be collected in a dedicated, clearly labeled hazardous waste container.[2]

    • Liquid Waste: Unused stock solutions, contaminated media, and other liquid waste must be collected in a sealed, leak-proof hazardous waste container.[2] Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a designated secondary containment area.

  • Final Disposal: Dispose of all waste containing this compound through your institution's approved hazardous waste management program, in accordance with all local, state, and federal regulations.[3] Do not dispose of this material down the drain.[3] High-temperature incineration by a licensed facility is the preferred method for potent pharmaceutical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.